Cromakalim
Description
See also: this compound (broader).
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCRIROJQEVOT-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045677 | |
| Record name | Levcromakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94535-50-9, 94470-67-4 | |
| Record name | (-)-Cromakalim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cromakalim [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levcromakalim [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levcromakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVCROMAKALIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CROMAKALIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
cromakalim mechanism of action in vascular smooth muscle
An In-depth Technical Guide to the Core Mechanism of Action of Cromakalim in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent vasodilator that exerts its effects primarily through the activation of ATP-sensitive potassium (KATP) channels in the sarcolemma of vascular smooth muscle cells.[1][2] This action leads to membrane hyperpolarization, subsequent closure of voltage-dependent calcium channels, and a reduction in intracellular calcium concentration, ultimately resulting in vasorelaxation.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence underlying the action of this compound on vascular smooth muscle.
Primary Mechanism of Action: KATP Channel Activation
This compound is a benzopyran derivative that directly activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[1][3] These channels are composed of inwardly rectifying K+ channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SURx) subunits.[1][4] In vascular smooth muscle, the predominant isoform is thought to be composed of Kir6.1 and SUR2B subunits.[4]
The activation of KATP channels by this compound increases the open-state probability of these channels, leading to an efflux of potassium ions from the cell down their electrochemical gradient.[2][5] This increased potassium conductance results in hyperpolarization of the cell membrane.[1][5]
The vasodilatory effect of this compound can be competitively antagonized by sulfonylurea drugs such as glibenclamide, which are known blockers of KATP channels.[3][6] This antagonistic relationship is a key piece of evidence confirming that KATP channels are the primary target of this compound in vascular smooth muscle.[3][6]
Signaling Pathway from KATP Channel Opening to Vasodilation
The sequence of events following the activation of KATP channels by this compound is a well-established signaling cascade:
-
Membrane Hyperpolarization: The efflux of K+ ions through the opened KATP channels drives the membrane potential to a more negative value (hyperpolarization).[1][5]
-
Closure of Voltage-Dependent Calcium Channels (VDCCs): Vascular smooth muscle contraction is heavily dependent on the influx of extracellular calcium through L-type voltage-dependent calcium channels.[1][2] The hyperpolarization induced by this compound leads to the closure of these channels.[1][2]
-
Reduction in Intracellular Calcium ([Ca2+]i): The closure of VDCCs reduces the influx of calcium into the cell, leading to a decrease in the cytosolic free calcium concentration.[1][2]
-
Myosin Light Chain Dephosphorylation and Vasorelaxation: The reduced [Ca2+]i leads to decreased activation of calmodulin and subsequently, myosin light chain kinase (MLCK). This shifts the balance towards myosin light chain phosphatase activity, resulting in the dephosphorylation of the myosin light chain, inhibition of cross-bridge cycling, and ultimately, smooth muscle relaxation (vasodilation).
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced vasodilation.
Additional and Alternative Mechanisms
While the activation of sarcolemmal KATP channels is the principal mechanism, some studies suggest additional actions of this compound:
-
Enhancement of Spontaneous Transient Outward Currents (STOCs): In some vascular beds, this compound has been shown to increase the amplitude and frequency of STOCs.[7] These currents are generated by the opening of large-conductance calcium-activated potassium (BKCa) channels in response to localized calcium sparks from the sarcoplasmic reticulum.[7] The enhancement of STOCs can also contribute to membrane hyperpolarization and vasorelaxation.[7]
-
Intracellular Sites of Action: There is some evidence to suggest that this compound may have intracellular sites of action, potentially inhibiting agonist-induced calcium release from intracellular stores.[8] However, this mechanism is less well-characterized compared to its effects on KATP channels.
Quantitative Data
The following tables summarize key quantitative data regarding the effects of this compound on vascular smooth muscle.
Table 1: Dose-Response of this compound-Induced Vasorelaxation
| Vascular Bed | Pre-constrictor | This compound Concentration Range | IC50 / EC50 | Reference |
| Canine Coronary Artery | Prostaglandin F2α (25 µM) | 0.15 - 9.6 µM | ~1 µM | [6] |
| Canine Coronary Artery (dispersed cells) | Phenylephrine | - | IC50: 1.24 ± 0.27 x 10⁻¹⁰ M | [8] |
| Human Saphenous Vein | Prostaglandin F2α | Up to 10⁻⁵ M | Concentration-dependent relaxation | [3] |
| Human Forearm Arterioles | - | 0.01 - 10.0 µ g/min (intra-arterial) | Dose-dependent increase in blood flow | [9] |
Table 2: Effect of Glibenclamide on this compound-Induced Vasorelaxation
| Vascular Bed | This compound Concentration | Glibenclamide Concentration | Effect of Glibenclamide | Reference |
| Canine Coronary Artery | 0.15 - 9.6 µM | 30 µM | Almost completely abolished relaxation | [6] |
| Human Saphenous Vein | - | - | Significantly antagonized vasodilator effect | [3] |
| Guinea-pig Stomach Circular Muscle | > 1 x 10⁻⁶ M | 1 x 10⁻⁶ M | Completely antagonized hyperpolarization | [10] |
Experimental Protocols
Vascular Tension Studies (Isometric Contraction)
This protocol is used to assess the direct effect of this compound on the contractility of isolated blood vessel segments.
Methodology:
-
Tissue Preparation: Segments of arteries or veins (e.g., human saphenous vein, canine coronary artery) are dissected and cut into rings.[3][6] The endothelium may be removed by gentle rubbing to study the direct effects on smooth muscle.
-
Mounting: The vascular rings are mounted in an organ chamber filled with a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3]
-
Tension Recording: The rings are connected to isometric force transducers to record changes in tension.
-
Pre-constriction: A stable contraction is induced using a vasoconstrictor agent such as norepinephrine, serotonin, prostaglandin F2α, or a high concentration of KCl.[3][6]
-
This compound Application: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.[3]
-
Data Analysis: The relaxation induced by this compound is expressed as a percentage decrease from the pre-contracted tension. IC50 values (the concentration of this compound that produces 50% of the maximal relaxation) are calculated.
Experimental Workflow: Vascular Tension Study
Caption: Workflow for vascular tension experiments.
Electrophysiology (Patch-Clamp Technique)
This technique is used to directly measure the activity of ion channels in isolated vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from vascular tissue.[7]
-
Patch-Clamp Configurations:
-
Whole-cell: This configuration is used to record macroscopic currents from the entire cell membrane. The patch pipette solution contains a high concentration of potassium to mimic the intracellular environment.[7]
-
Inside-out patch: This configuration allows for the study of single-channel activity and the application of substances to the intracellular face of the membrane.
-
-
Voltage Clamp: The membrane potential is held constant (clamped) by the patch-clamp amplifier, and the current flowing across the membrane is measured.
-
Drug Application: this compound and other agents (e.g., glibenclamide) are applied to the cell via the bath solution or a perfusion system.
-
Data Acquisition and Analysis: The current recordings are amplified, filtered, and digitized. Analysis includes measuring current amplitude, current-voltage relationships, and channel open probability.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp experiments.
Conclusion
The primary mechanism of action of this compound in vascular smooth muscle is the activation of ATP-sensitive potassium channels. This leads to membrane hyperpolarization, a subsequent reduction in calcium influx through voltage-dependent calcium channels, and ultimately vasorelaxation. This well-defined pathway has established this compound and other KATP channel openers as important pharmacological tools for studying vascular physiology and as potential therapeutic agents for conditions such as hypertension. Further research into the nuances of its interaction with different KATP channel subunit compositions and potential secondary mechanisms will continue to refine our understanding of this important class of vasodilators.
References
- 1. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of selective inhibition of potassium channels on vasorelaxing response to this compound, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxation by this compound and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of Cromakalim: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: Cromakalim Targets ATP-Sensitive Potassium (K-ATP) Channels
This compound, and its more active enantiomer levthis compound, are well-established potassium channel openers.[1] Their primary molecular target is the ATP-sensitive potassium (K-ATP) channel , a crucial regulator of cellular excitability that links the metabolic state of a cell to its membrane potential.[2][3][4][5][6][7] By activating these channels, this compound induces membrane hyperpolarization, leading to the relaxation of smooth muscle, particularly in the vasculature.[1][8] This mechanism underlies its potent antihypertensive effects.[1][9]
K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[10][11] The specific combination of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) isoforms determines the channel's tissue-specific distribution and pharmacological properties.[10] this compound exhibits selectivity for K-ATP channels containing the SUR2 subunit, which are predominantly found in smooth and cardiac muscle.[3][12][13]
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of levthis compound on the SUR2B subunit.[2][3] It binds to a common site for K-ATP channel openers located within the transmembrane domain (TMD) of the SUR2 subunit, specifically at the interface between TMD1 and TMD2. This binding pocket is formed by transmembrane helices TM10, TM11, TM12, TM14, and TM17.[2][3] The binding of levthis compound, in synergy with Mg-nucleotides, stabilizes the SUR2 subunit in a conformation that promotes channel opening.[2][3]
Quantitative Data Summary
The following tables summarize the binding affinity and activation potency of levthis compound on various K-ATP channel subtypes.
| Ligand | K-ATP Channel Subtype | Binding Affinity (Kd) | Assay Type | Reference |
| Levthis compound | SUR2B | 0.38 µM | Radioligand Displacement Assay ([3H]P1075) | [14] |
| Ligand | K-ATP Channel Subtype | Activation Potency (EC50) | Assay Type | Reference |
| Levthis compound | SUR2B/Kir6.2 | 3.1 µM | Inside-out Patch Clamp | [14] |
| Levthis compound | Kir6.1/SUR2B | 0.13 µM | Thallium Flux Assay | [4] |
| Levthis compound | Kir6.2/SUR1 | >30 µM | Thallium Flux Assay | [4] |
| Levthis compound | Kir6.2/SUR2A | 2.5 µM | Thallium Flux Assay | [4] |
Experimental Protocols
Radioligand Displacement Assay for Binding Affinity Determination
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., levthis compound) for the SUR2B subunit using a radiolabeled ligand (e.g., [3H]P1075).
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the SUR2B subunit.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([3H]P1075), and varying concentrations of the unlabeled test compound (levthis compound).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the dissociation constant (Kd) of the test compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
-
Patch-Clamp Electrophysiology for Channel Activation Analysis
This protocol outlines the inside-out patch-clamp technique to measure the activation of K-ATP channels (e.g., SUR2B/Kir6.2) by this compound in a controlled in-vitro system.
-
Cell Preparation:
-
Culture cells (e.g., HEK293 or Xenopus oocytes) co-expressing the desired Kir6.x and SUR subunits.
-
Prepare the cells for electrophysiological recording by plating them on glass coverslips.
-
-
Pipette Preparation and Seal Formation:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be optimized for single-channel recordings (typically 2-10 MΩ).
-
Fill the pipette with a solution mimicking the extracellular fluid (e.g., containing KCl, MgCl2, CaCl2, and buffered to pH 7.4 with HEPES).
-
Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
-
Inside-Out Patch Configuration:
-
After achieving a giga-seal, retract the pipette to excise the patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.
-
-
Data Recording and Analysis:
-
Clamp the membrane potential at a desired voltage (e.g., -60 mV).
-
Record the single-channel currents flowing through the K-ATP channels in the patch.
-
Initially, perfuse the patch with a bath solution containing ATP to inhibit channel activity.
-
Subsequently, apply different concentrations of this compound to the bath solution and record the resulting channel activation.
-
Analyze the recorded currents to determine the channel open probability (Po).
-
Plot the channel open probability as a function of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the EC50 value, representing the concentration of this compound that produces 50% of the maximal channel activation.
-
Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Caption: Workflow for a radioligand displacement binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural identification of vasodilator binding sites on the SUR2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of muscle blood cell flux and pO2 by this compound (BRL 34915) and other compounds enhancing membrane K+ conductance, but not by Ca2+ antagonists or hydralazine, in an animal model of occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute haemodynamic effects of this compound in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The molecular basis of the specificity of action of KATP channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduced expression of Kir6.2/SUR2A subunits explains KATP deficiency in K+-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cromakalim: A Comprehensive Technical Guide to its Function as a KATP Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cromakalim, a potent vasodilator, exerts its pharmacological effects through the targeted opening of ATP-sensitive potassium (KATP) channels. This guide provides an in-depth technical overview of the molecular mechanisms, physiological consequences, and experimental methodologies related to this compound's action. By activating KATP channels, this compound leads to membrane hyperpolarization, which in turn modulates cellular excitability and function in a variety of tissues, including vascular smooth muscle, the heart, and pancreatic β-cells. This document details the structure-activity relationship of this compound, its interaction with the sulfonylurea receptor (SUR) subunit of the KATP channel, and the downstream signaling pathways it influences. Furthermore, it presents a compilation of quantitative data from key studies and outlines the detailed experimental protocols used to elucidate its mechanism of action.
Introduction to this compound and KATP Channels
This compound is a benzopyran derivative that belongs to a class of drugs known as potassium channel openers (KCOs).[1][2] Its primary therapeutic effect, vasodilation, has positioned it as a valuable tool in the study of hypertension and other cardiovascular disorders.[3][4] The molecular target of this compound is the ATP-sensitive potassium (KATP) channel, a crucial link between cellular metabolism and electrical activity.[5]
KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[6][7] These channels are found in various cell types, including smooth and cardiac muscle cells, pancreatic β-cells, and neurons.[2][7] The activity of KATP channels is regulated by the intracellular ratio of ATP to ADP; high ATP levels inhibit channel opening, while an increase in ADP promotes it.[5] This mechanism allows cells to respond to changes in their metabolic state.
Molecular Mechanism of Action
This compound's primary mechanism of action involves binding to the SUR subunit of the KATP channel.[8] This interaction is thought to induce a conformational change in the channel complex that favors the open state, even in the presence of inhibitory concentrations of ATP.[9] This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[3][10]
Recent cryo-electron microscopy studies have begun to reveal the binding sites of KATP channel openers on the SUR subunit.[6] Levthis compound, the active enantiomer of this compound, has been shown to bind to the SUR2B subunit.[6] The binding of KCOs like this compound often requires the presence of MgATP, suggesting that ATP hydrolysis by the SUR subunit is necessary to achieve a high-affinity binding conformation.[11][12]
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is a direct consequence of its action on KATP channels in vascular smooth muscle cells. The following diagram illustrates the signaling pathway:
Caption: Signaling pathway of this compound-induced vasodilation.
Physiological and Pharmacological Effects
The opening of KATP channels by this compound leads to a range of physiological effects in different tissues.
Vascular Smooth Muscle Relaxation
In vascular smooth muscle, this compound-induced hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and leading to vasodilation and a decrease in blood pressure.[3][13][14] Studies have shown that this compound is a potent relaxant of both arteries and veins.[13] For instance, in healthy volunteers, intra-arterial infusion of this compound produced a dose-dependent increase in forearm blood flow.[15]
Cardioprotective Effects
This compound has demonstrated cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[16][17] By opening KATP channels in cardiomyocytes, this compound can shorten the action potential duration, which helps to preserve myocardial energy reserves during ischemic conditions.[18] The active (-)-enantiomer of this compound is significantly more potent in reducing ischemic and reperfusion damage.[18]
Effects on Insulin Secretion
In pancreatic β-cells, the opening of KATP channels leads to hyperpolarization, which inhibits insulin secretion.[19] However, some studies suggest that this compound has a selective effect on pancreatic vascular resistance and does not significantly inhibit insulin release at concentrations that cause vasodilation.[20] This suggests a degree of tissue selectivity for different KATP channel subtypes.
Other Effects
This compound has also been investigated for its effects on other smooth muscle tissues, such as the airways, where it acts as a bronchodilator.[21] Additionally, it has been shown to have neuroprotective effects in models of neuronal ischemia.[22]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound from various studies.
Table 1: Potency of this compound in Inducing Vasorelaxation
| Preparation | Spasmogen | Parameter | Value | Reference |
| Rat Aorta | 23 mM KCl | IC50 | 0.06 ± 0.01 µM | [23] |
| Human Saphenous Vein | Prostaglandin F2α | EC50 | ~1 µM | [13] |
| Healthy Volunteers (Forearm Blood Flow) | - | - | Dose-dependent increase from 0.01-10.0 µ g/min | [15] |
Table 2: Cardioprotective Effects of this compound and its Enantiomers
| Compound | Parameter | Value | Reference |
| (-)-enantiomer | EC25 (Coronary Flow) | 0.52 µM | [18] |
| This compound (racemic) | EC25 (Coronary Flow) | 1.04 µM | [18] |
| (+)-enantiomer | EC25 (Coronary Flow) | > 100 µM | [18] |
| (-)-enantiomer | EC25 (Time to Contracture) | 2.27 µM | [18] |
| This compound (racemic) | EC25 (Time to Contracture) | 4.89 µM | [18] |
| (+)-enantiomer | EC25 (Time to Contracture) | > 100 µM | [18] |
Table 3: Binding and Electrophysiological Data in A10 Cells
| Parameter | Value | Reference |
| [3H]-P1075 Binding (KD) | 9.2 ± 5.2 nM | [24] |
| [3H]-P1075 Binding (BMax) | 140 ± 40 fmol/mg protein | [24] |
| Single Channel Conductance | 8.8 pS | [24] |
| Channel Density | 0.14 µm⁻² | [24] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is a gold-standard method for studying ion channel activity.[25][26]
Objective: To measure the effect of this compound on KATP channel currents in isolated cells.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pulling micropipettes
-
Cell culture of interest (e.g., vascular smooth muscle cells, cardiomyocytes, or a cell line expressing KATP channels like RINm5F or HEK293)[9][27]
-
Pipette solution (intracellular-like), e.g., (in mM): 110 K-gluconate, 30 KCl, 1 EGTA, 1 MgCl2, 10 HEPES, pH 7.2.[27]
-
Bath solution (extracellular-like), e.g., (in mM): 110 K-gluconate, 30 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.[27]
-
This compound stock solution
-
ATP and ADP solutions
Procedure (Inside-Out Patch Configuration):
-
Isolate a single cell from the culture.
-
Pull a glass micropipette with a tip diameter of ~1 µm.
-
Fill the pipette with the appropriate pipette solution.
-
Approach the cell with the micropipette and form a high-resistance (gigaohm) seal with the cell membrane.
-
Excise the patch of membrane by pulling the pipette away from the cell, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., -80 mV).[27]
-
Record baseline KATP channel activity in the presence of an inhibitory concentration of ATP (e.g., 0.1 mM).[9]
-
Perfuse the bath with a solution containing this compound and ATP to observe the opening of KATP channels.
-
Record channel openings and closings to determine parameters such as channel open probability (Po).
Caption: Workflow for a patch-clamp experiment.
Rubidium Efflux Assay
This assay provides an indirect measure of potassium channel activity by using non-radioactive rubidium (Rb+) as a tracer for K+.[28][29]
Objective: To measure this compound-stimulated K+ efflux from cells.
Materials:
-
Cell line expressing KATP channels (e.g., A10 cells)[24]
-
Rubidium loading buffer
-
Wash buffer
-
Stimulation buffer containing various concentrations of this compound
-
Cell lysis buffer
-
Flame atomic absorption spectrometer
Procedure:
-
Culture cells to confluence in a multi-well plate.
-
Incubate the cells with rubidium loading buffer for a sufficient time (e.g., 4 hours) to allow Rb+ to accumulate inside the cells.[28]
-
Wash the cells with wash buffer to remove extracellular Rb+.
-
Add stimulation buffer containing different concentrations of this compound to the wells and incubate for a defined period (e.g., 10 minutes).[28]
-
Collect the supernatant, which contains the Rb+ that has effluxed from the cells.
-
Lyse the remaining cells with lysis buffer to release the intracellular Rb+.
-
Measure the Rb+ concentration in both the supernatant and the cell lysate using a flame atomic absorption spectrometer.
-
Calculate the percentage of Rb+ efflux for each condition.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to its receptor.[30]
Objective: To determine the binding affinity (Ki) of this compound for the KATP channel.
Materials:
-
Membrane preparations from tissues or cells expressing KATP channels.
-
A radiolabeled KATP channel opener with high affinity (e.g., [3H]-P1075).[24]
-
Unlabeled this compound at various concentrations.
-
Incubation buffer.
-
Filtration apparatus.
-
Scintillation counter.
Procedure (Competitive Binding Assay):
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound serves as a prototypical KATP channel opener, providing a powerful pharmacological tool for both research and potential therapeutic applications. Its well-characterized mechanism of action, involving the direct opening of KATP channels and subsequent membrane hyperpolarization, has been instrumental in advancing our understanding of cellular excitability and its role in various physiological processes. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of pharmacology and drug development, facilitating further investigation into the therapeutic potential of KATP channel modulation.
References
- 1. From this compound to different structural classes of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the chemistry of potassium channel activators: the this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener this compound with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding and effect of KATP channel openers in the absence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Do the K+ channel openers relax smooth muscle by opening K+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of ATP-sensitive K+ channels by this compound. Effects on cellular K+ loss and cardiac function in ischemic and reperfused mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KATP channels and cardioprotection | Archives of Pharmacy [aseestant.ceon.rs]
- 18. Cardioprotective effects of the potassium channel opener this compound: stereoselectivity and effects on myocardial adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of ion channels in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential effects of this compound on pancreatic vascular resistance and insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of the effluxes of 42K+ and 86Rb+ elicited by this compound (BRL 34915) in tonic and phasic vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 27. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]
- 28. acseusa.org [acseusa.org]
- 29. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. giffordbioscience.com [giffordbioscience.com]
The Genesis of a Channel Opener: A Technical History of Cromakalim's Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of cromakalim, a pioneering member of the potassium channel opener class of vasodilators. We will delve into its mechanism of action, key experimental findings that elucidated its function, and the evolution of its chemical structure.
Discovery and Historical Context
This compound (initially known as BRL 34915) emerged in the early 1980s from the research laboratories of Beecham Pharmaceuticals in the United Kingdom[1][2][3]. It was identified as a potent smooth muscle relaxant with a novel mechanism of action[1]. At the time, the primary vasodilators used for hypertension acted through mechanisms such as calcium channel blockade or interference with the renin-angiotensin system. This compound's discovery opened a new therapeutic avenue by targeting ATP-sensitive potassium (KATP) channels[1][4]. The active stereoisomer of this compound was later identified as levthis compound[5].
The development of this compound was a significant milestone in cardiovascular pharmacology, establishing KATP channels as a viable drug target for the treatment of hypertension. Although its clinical use was ultimately limited by side effects, its discovery spurred the development of a new generation of potassium channel openers with improved tissue selectivity and therapeutic profiles[6].
Mechanism of Action: The KATP Channel Signaling Pathway
This compound exerts its vasodilatory effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells[1][4]. These channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit[5].
The opening of KATP channels by this compound leads to an efflux of potassium ions from the cell, down their electrochemical gradient. This results in hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold required for the opening of voltage-gated calcium channels (VGCCs)[7]. The subsequent decrease in calcium influx and intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure[7][8]. This signaling cascade is a key element in the pharmacological action of this compound.
Key Experimental Evidence
The elucidation of this compound's mechanism of action and pharmacological profile relied on a series of pivotal in vitro and in vivo experiments.
Electrophysiological Studies: Patch-Clamp Technique
Patch-clamp experiments were instrumental in demonstrating this compound's direct effect on KATP channels.
-
Cell Preparation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue (e.g., rabbit mesenteric artery) and plated on glass coverslips[9].
-
Recording Setup: A glass micropipette with a tip diameter of approximately 1-2 µm, filled with an intracellular-like solution, is pressed against the cell membrane to form a high-resistance "gigaohm" seal[10][11].
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell interior[9][10].
-
Voltage Clamp: The membrane potential is held at a constant level (e.g., -60 mV) using a patch-clamp amplifier[10].
-
Drug Application: this compound is applied to the extracellular solution via a perfusion system. The resulting changes in membrane current are recorded[10].
-
Data Analysis: The this compound-induced outward current, indicative of potassium channel opening, is measured and analyzed. The concentration-response relationship can be determined to calculate the EC50 value[12].
Functional Studies: Isolated Tissue Bath Assays
Isolated tissue bath experiments provided crucial evidence for the vasorelaxant effects of this compound.
-
Tissue Preparation: Thoracic aortas are excised from rats, cleaned of connective tissue, and cut into rings (2-3 mm in width)[13][14].
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2[13]. One end of the ring is fixed, and the other is connected to an isometric force transducer to measure tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes[13].
-
Contraction: A stable contraction is induced by adding a vasoconstrictor, such as phenylephrine or a high concentration of potassium chloride, to the bath[13][15].
-
Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the pre-contracted tissue is recorded[15].
-
Data Analysis: The relaxant response is expressed as a percentage of the pre-contraction. A concentration-response curve is constructed to determine the IC50 value[12].
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various studies on this compound and its active enantiomer, levthis compound.
Table 1: In Vitro Potency of this compound and Levthis compound
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Canine coronary artery (dispersed cells) | IC50 (vs. phenylephrine) | 1.24 x 10-10 M | [5] |
| This compound | Canine coronary artery (muscle strips) | EC50 | 1.94 x 10-7 M | [5] |
| This compound | Human portal vein | EC50 | 4.53 µM | [16] |
| Levthis compound | Rabbit ear artery | EC50 | 343 nM | [2] |
| Levthis compound | Rabbit ear artery | EC50 | 369 nM | [17] |
| This compound | Guinea-pig pulmonary artery | -log EC50 | 6.78 | [12] |
Table 2: Antagonism by Glibenclamide
| Agonist | Antagonist | Preparation | Parameter | Value | Reference |
| This compound | Glibenclamide | Canine coronary artery (intact cells) | pA2 | 9.12 | [5] |
| This compound | Glibenclamide | Canine coronary artery (muscle strips) | pA2 | 7.84 | [5] |
| This compound | Glibenclamide | Rabbit vas deferens | pA2 | 7.17 | [18] |
| This compound | Glibenclamide | Spinally-anesthetized dogs | ED50 fold increase | ~6.7 | [6][10] |
| This compound | Glibenclamide | Guinea-pig pulmonary artery | pA2 | 7.17-7.22 | [12] |
Structure-Activity Relationships (SAR)
The development of this compound spurred extensive research into the structure-activity relationships of benzopyran-based potassium channel openers[1][19]. Key findings include:
-
Stereochemistry: The (3S,4R)-enantiomer, levthis compound, is the more potent of the two enantiomers[5].
-
Substitutions on the Benzopyran Ring: Modifications at various positions of the benzopyran nucleus have been shown to significantly influence potency and tissue selectivity[1][19].
-
Replacement of the Benzopyran Nucleus: The benzopyran core has been replaced with other ring systems to develop new classes of KATP channel openers with diverse pharmacological profiles[1].
Quantitative structure-activity relationship (QSAR) studies have been employed to model the relationship between the physicochemical properties of this compound analogs and their biological activity, aiding in the rational design of new compounds[19][20].
Clinical Development and Outcomes
This compound and levthis compound underwent clinical trials for the treatment of hypertension[18][21][22][23][24][25]. While they demonstrated efficacy in lowering blood pressure, their clinical utility was hampered by side effects such as headache and flushing, which are thought to be related to their non-selective vasodilation[21][26]. These adverse effects limited their widespread clinical adoption. Nevertheless, the development of this compound was a landmark achievement, paving the way for further research into more selective KATP channel openers for various therapeutic applications.
References
- 1. From this compound to different structural classes of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, nicorandil and pinacidil: novel drugs which open potassium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive and haemodynamic properties of the potassium channel activating (-) enantiomer of this compound in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the chemistry of potassium channel activators: the this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments in the Chemistry of Potassium Channel Activat...: Ingenta Connect [ingentaconnect.com]
- 7. Modulation of intracellular calcium by potassium channel openers in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of lemakalim on changes in Ca2+ concentration and mechanical activity induced by noradrenaline in the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Quantitative structure-activity relationship study of ATP-sensitive potassium channel openers: derivatives of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasorelaxant effect of levthis compound on isolated umbilical arteries of preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vasorelaxant effects of this compound in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical studies with the potassium channel activator this compound in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular modeling and QSAR studies on K(ATP) channel openers of the benzopyran type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. QSAR studies on benzopyran potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Potassium channel stimulation in normal subjects and in patients with essential hypertension: an acute study with this compound (BRL 34915) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antihypertensive effect of levthis compound in patients with essential hypertension. Study by 24-h ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of short-term administration of this compound on renal hemodynamics and eicosanoid excretion in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of the potassium channel activator, this compound, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development [frontiersin.org]
Cromakalim's Impact on Membrane Potential: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim is a potent vasodilator that exerts its effects by modulating the electrical potential across cell membranes. Its primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on membrane potential, detailing the underlying signaling pathways, experimental methodologies used for its characterization, and a summary of quantitative data from various cell types.
Core Mechanism of Action: KATP Channel Opening and Membrane Hyperpolarization
This compound is a member of the potassium channel opener class of drugs.[1] Its principal target is the ATP-sensitive potassium (KATP) channel, a type of ion channel that links the metabolic state of a cell to its electrical activity.[3][4] In various cell types, including vascular smooth muscle cells, neurons, and cardiac myocytes, this compound binds to the sulfonylurea receptor (SUR) subunit of the KATP channel, promoting its open state.[1][3]
The opening of KATP channels by this compound increases the efflux of potassium (K+) ions from the cell, driven by the electrochemical gradient.[5][6] This outward movement of positive charge results in a hyperpolarization of the cell membrane, meaning the membrane potential becomes more negative.[1][5][6] In excitable cells like smooth muscle and neurons, this hyperpolarization moves the membrane potential further away from the threshold required to trigger an action potential, thereby reducing cellular excitability and leading to effects such as vasodilation.[1][4]
The action of this compound can be antagonized by sulfonylurea drugs like glibenclamide, which are known blockers of KATP channels.[3][7] This antagonistic relationship is a key piece of evidence confirming the role of KATP channels in mediating the effects of this compound.
Signaling Pathway of this compound-Induced Hyperpolarization
The signaling cascade initiated by this compound is direct and focused on the cell membrane. The following diagram illustrates this pathway.
References
- 1. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of KATP channels in pain modulation: a systematic review of preclinical studies [frontiersin.org]
- 5. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel activation by this compound affects the slow wave type action potential of colonic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (BRL 34915) restores in vitro the membrane potential of depolarized human skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Pharmacological Profile of Cromakalim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cromakalim is a prototypical ATP-sensitive potassium (KATP) channel opener belonging to the benzopyran chemical class.[1][2] Its primary mechanism of action involves the activation of KATP channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.[3] This action makes it a potent vasodilator and a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KATP channels.[1][4] This document provides an in-depth overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, quantitative potency and selectivity across various tissues, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects by directly activating ATP-sensitive potassium (KATP) channels.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[5] The combination of these subunits varies by tissue, conferring distinct pharmacological properties.[5]
The activation of KATP channels by this compound is primarily mediated through its interaction with the SUR subunit.[6] This binding event increases the channel's open probability, leading to an efflux of potassium (K+) ions from the cell, following their electrochemical gradient. The resulting loss of positive charge from the intracellular space causes the cell membrane to hyperpolarize.[3]
In vascular smooth muscle cells, this hyperpolarization moves the membrane potential further away from the threshold required to activate voltage-gated L-type calcium channels. Consequently, calcium (Ca2+) influx is inhibited, leading to a decrease in intracellular Ca2+ concentration and subsequent smooth muscle relaxation and vasodilation.[7] The inhibitory effects of this compound can be competitively antagonized by sulfonylureas such as glibenclamide, which block the KATP channel.[7][8]
Signaling Pathway Visualization
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified in numerous in vitro systems. The following tables summarize key data from the literature.
Table 1: Potency of this compound in Various In Vitro Preparations
| Tissue Preparation | Species | Agonist/Condition | Parameter | Value | Reference |
| Portal Vein | Rabbit | Spontaneous | IC50 | 2.1 x 10⁻⁸ M | [9] |
| Saphenous Vein | Human | Prostaglandin F2α | - | Conc.-dependent relaxation | [7] |
| Bladder Smooth Muscle | Guinea Pig | Spontaneous | - | Conc.-dependent relaxation | [10] |
| Cardiac Myocytes | Rat | Ischemia | EC25 | ~3 µM | [11] |
| Skeletal Muscle | Frog | - | - | ↑ ⁸⁶Rb efflux (30-300 µM) | [12] |
| Neuronal Cultures | Rat | Chemical Ischemia | - | Protective at 10 µM | [13] |
IC50: Half maximal inhibitory concentration; EC25: Concentration for 25% of maximal effect.
Table 2: Selectivity Profile of Levthis compound (Active Isomer) for KATP Channel Subtypes
| KATP Channel Subtype | pKi | Reference |
| Kir6.2 / SUR2A (Cardiac) | 6.37 ± 0.04 | [14] |
| Kir6.1 / SUR2B (Vascular) | 6.95 ± 0.03 | [14] |
pKi: Negative logarithm of the inhibitory constant, indicating binding affinity. A higher value denotes greater affinity. Data shown for levthis compound, the active enantiomer of this compound.
Table 3: Interaction with KATP Channel Blockers
| Preparation | Species | This compound Effect | Antagonist | Parameter | Value | Reference |
| Skeletal Muscle | Frog | ⁸⁶Rb efflux | Glibenclamide | IC50 | ~8 nM | [12] |
| Cardiac Myocytes | - | K+ current activation | Glibenclamide | - | Blocked by low conc. | [8] |
| Saphenous Vein | Human | Relaxation | Glibenclamide | - | Significantly inhibited | [7] |
| Neuronal Cultures | Rat | Ischemic resistance | Glibenclamide | - | Abolished by 2 µM | [13] |
Detailed Experimental Protocols
The characterization of this compound's in vitro profile relies on several key methodologies.
Isolated Tissue Bath Studies
This technique is fundamental for assessing the effect of this compound on the contractility of smooth muscle tissues.[15][16]
Methodology:
-
Tissue Preparation: An animal is humanely euthanized, and a specific tissue (e.g., thoracic aorta, portal vein, or bladder strip) is rapidly dissected and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[17]
-
Mounting: The tissue is cut into rings or strips and suspended in a temperature-controlled (typically 37°C) organ bath containing PSS, continuously bubbled with carbogen (95% O₂ / 5% CO₂).[17][18] One end of the tissue is fixed, while the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a determined optimal resting tension for a period of 60-90 minutes. During this time, the PSS is changed periodically.
-
Contraction & Drug Addition: The tissue is contracted with an agonist (e.g., norepinephrine, KCl, prostaglandin F2α).[7] Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the bath.
-
Data Acquisition: The force transducer measures changes in muscle tension, which are recorded and analyzed by a data acquisition system. The relaxant effect is expressed as a percentage of the pre-induced contraction.
-
Analysis: A concentration-response curve is plotted to determine potency values such as IC50.[17]
Workflow for Isolated Tissue Bath Assay
Electrophysiology (Patch-Clamp Technique)
The patch-clamp technique allows for the direct measurement of ion channel activity and changes in membrane potential in single isolated cells.[19][20]
Methodology:
-
Cell Isolation: Smooth muscle or cardiac myocytes are enzymatically dissociated from tissue samples.[19]
-
Recording: A glass micropipette with a very fine tip is pressed against the membrane of a single cell.
-
Configuration:
-
Whole-Cell: A brief suction pulse ruptures the membrane patch under the pipette, allowing for measurement of the sum of currents across the entire cell membrane. This is used to record this compound-induced changes in membrane potential (hyperpolarization) and total K+ current.[20]
-
Single-Channel (Inside-Out): After forming a seal, the pipette is pulled away, excising a small patch of membrane with the intracellular side facing the bath solution. This allows for the study of how this compound affects the opening and closing of individual KATP channels.[21]
-
-
Drug Application: this compound and specific blockers (e.g., glibenclamide) are applied to the bath solution.
-
Data Analysis: The recorded currents are amplified and analyzed to determine changes in channel open probability, current amplitude, and membrane potential.
Workflow for Electrophysiological Recording
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of drugs for specific receptors or binding sites.[22] While less common for channel openers like this compound, competitive binding assays can be employed to study its interaction with the KATP channel complex.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the KATP channel of interest are homogenized and centrifuged to isolate a membrane fraction.
-
Assay Setup: A fixed concentration of a radiolabeled ligand that binds to the KATP channel (e.g., [³H]glibenclamide, which binds to the SUR subunit) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of an unlabeled competitor drug (the "cold" ligand, in this case, this compound or an analog) are added to the incubation mixture.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.[23]
-
Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.
Conclusion
The in vitro pharmacological profile of this compound is well-defined, establishing it as a potent and relatively selective activator of ATP-sensitive potassium channels. Its primary action—membrane hyperpolarization via K+ efflux—translates into significant smooth muscle relaxation, particularly in the vasculature. Standardized in vitro methodologies, including isolated tissue bath studies and electrophysiology, have been crucial in quantifying its potency and elucidating its precise mechanism of action. This compound remains an indispensable pharmacological tool for the ongoing investigation of KATP channel physiology and its therapeutic potential.
References
- 1. Recent developments in the chemistry of potassium channel activators: the this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener this compound with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cardioprotective and electrophysiological effects of this compound are attenuated by meclofenamate through a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential [mdpi.com]
- 15. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolated organ/tissue test – organ bath [panlab.com]
- 17. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 18. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 19. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Action of this compound on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. revvity.com [revvity.com]
The Role of Cromakalim in Cellular Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cromakalim is a prototypical ATP-sensitive potassium (KATP) channel opener that has been instrumental in elucidating the role of these channels in cellular excitability. By activating KATP channels, this compound increases potassium efflux, leading to membrane hyperpolarization. This hyperpolarization moves the membrane potential away from the threshold for activation of voltage-gated calcium channels, resulting in the relaxation of smooth muscle and reduced excitability of neurons and other cell types. This technical guide provides an in-depth overview of the core mechanism of this compound-induced hyperpolarization, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound, a benzopyran derivative, is a potent vasodilator that exerts its effects through the opening of ATP-sensitive potassium (KATP) channels. These channels are metabolic sensors that couple the energetic state of a cell to its electrical activity. The active enantiomer of this compound is levthis compound. The primary consequence of KATP channel activation by this compound is cellular hyperpolarization, a key mechanism in regulating the function of various tissues, including vascular smooth muscle, cardiac muscle, skeletal muscle, and neurons. This guide will explore the molecular interactions, cellular effects, and experimental methodologies related to this compound's role in this fundamental physiological process.
Mechanism of Action: KATP Channel Activation
The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. This compound's primary target is the SUR subunit, which then allosterically modulates the Kir6.x subunit to increase its open probability.
Interaction with the Sulfonylurea Receptor (SUR)
There are different isoforms of the SUR subunit (SUR1, SUR2A, and SUR2B) which, in combination with Kir6.x isoforms (Kir6.1 and Kir6.2), confer tissue-specific pharmacology to the KATP channel. This compound shows a degree of selectivity for channels containing the SUR2B subunit, which are prominently expressed in vascular smooth muscle. The binding of this compound to SUR is thought to antagonize the inhibitory effect of intracellular ATP, thereby promoting the open state of the channel even in the presence of physiological ATP concentrations.
Potassium Efflux and Hyperpolarization
The opening of the KATP channel by this compound increases the membrane's permeability to potassium ions. Given the typical electrochemical gradient where potassium concentration is higher inside the cell than outside, this leads to an efflux of potassium ions from the cell. This net outward movement of positive charge results in the hyperpolarization of the cell membrane, making the intracellular potential more negative.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various cellular parameters.
Table 1: Concentration-Response Data for this compound
| Tissue/Cell Type | Parameter | EC50 (µM) | Reference |
| Guinea-pig pulmonary artery | Relaxation | 0.166 | |
| Rat aorta (phenylephrine-preconstricted) | Relaxation | Higher in DOCA-salt hypertensive rats | |
| Human portal vein (noradrenaline-precontracted) | Relaxation | 4.53 | |
| Cultured rat hippocampal neurons | Increase in sustained outward K+ current | 40 |
Table 2: Effect of this compound on Membrane Potential
| Tissue/Cell Type | This compound Concentration | Change in Membrane Potential | Reference |
| Human skeletal muscle fibres (depolarized) | > 1 µmol/l | Repolarization to normal resting potential | |
| Guinea-pig bladder smooth muscle | Concentration-dependent | Hyperpolarization | |
| Canine colonic smooth muscle | Dose-dependent | Hyperpolarization |
Table 3: Antagonism of this compound by Glibenclamide
| Tissue/Cell Type | Antagonist | Parameter | pA2 / IC50 | Reference |
| Guinea-pig pulmonary artery | Glibenclamide | Antagonism of relaxation | pA2: 7.17-7.22 | |
| Rabbit vas deferens | Glibenclamide | Competitive antagonism of twitch inhibition | pA2: 7.17 | |
| Rat aorta | Glibenclamide | Inhibition of relaxation | Concentration-dependent inhibition |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the activity of KATP channels in isolated cells.
Objective: To demonstrate that this compound increases outward K+ currents through KATP channels.
Methodology:
-
Cell Preparation: Isolate vascular smooth muscle cells from a suitable source (e.g., rat mesenteric artery) using enzymatic digestion.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Establish a giga-seal and obtain the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Perfuse the cell with a solution containing this compound (e.g., 10 µM) and record the outward K+ current.
-
To confirm the involvement of KATP channels, co-perfuse with this compound and a KATP channel blocker, such as glibenclamide (e.g., 10 µM), to demonstrate inhibition of the current.
-
Isolated Artery Tension Studies
This method assesses the vasodilatory properties of this compound on isolated arterial rings.
Objective: To quantify the vasorelaxant effect of this compound.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat or mouse and cut it into 2-3 mm rings.
-
Mounting: Mount the rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose) gassed with 95% O2/5% CO2 at 37°C.
-
Protocol:
-
Equilibrate the rings under a resting tension of 1-2 g.
-
Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction is stable, add cumulative concentrations of this compound to generate a concentration-response curve.
-
For antagonism studies, pre-incubate the tissue with glibenclamide before adding the vasoconstrictor and this compound.
-
Visualizations
Signaling Pathway of this compound-Induced Hyperpolarization
Cromakalim and its Interaction with SUR Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cromakalim, a potent vasodilator, exerts its effects through the activation of ATP-sensitive potassium (KATP) channels. These channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the sulfonylurea receptor (SUR) subunits of KATP channels. It details the quantitative aspects of this interaction, outlines key experimental methodologies for its study, and illustrates the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of ion channels and the development of novel therapeutics targeting the KATP channel.
Introduction to KATP Channels and this compound
ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1] There are two isoforms of Kir6 (Kir6.1 and Kir6.2) and two main isoforms of SUR (SUR1 and SUR2), with SUR2 having two splice variants (SUR2A and SUR2B).[1] The specific combination of these subunits determines the physiological and pharmacological properties of the KATP channel in different tissues.[2] For instance, pancreatic β-cells predominantly express Kir6.2/SUR1 channels, while cardiac and smooth muscle express Kir6.2/SUR2A and Kir6.1/SUR2B channels, respectively.[2]
This compound, and its active enantiomer levthis compound, are synthetic compounds that belong to the class of potassium channel openers.[3] By binding to the SUR subunit, this compound promotes the open state of the KATP channel, leading to potassium efflux and hyperpolarization of the cell membrane.[3] This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, resulting in reduced excitability. In vascular smooth muscle, this leads to relaxation and vasodilation, which is the basis for this compound's antihypertensive effects.[3]
Molecular Interaction of this compound with SUR Subunits
Binding Site of this compound on SUR2
Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the SUR2A and SUR2B subunits in complex with levthis compound.[4][5] These studies reveal that this compound binds to a common site within the transmembrane domain (TMD) of the SUR2 subunit.[4] This binding pocket is located between the two TMDs (TMD1 and TMD2) and is formed by transmembrane helices TM10, TM11, TM12, TM14, and TM17.[4] The binding of this compound, in synergy with Mg-nucleotides, stabilizes the SUR2 subunit in a conformation that favors channel opening.[4]
Subunit Specificity
A key pharmacological feature of this compound is its selectivity for SUR2-containing KATP channels over those containing SUR1.[6] This specificity is attributed to differences in the amino acid residues within the this compound binding pocket between SUR1 and SUR2. Site-directed mutagenesis studies have identified specific residues in the transmembrane helices of SUR2 that are critical for high-affinity binding of this compound.[6] The corresponding residues in SUR1 do not support potent activation by this compound, explaining its lack of effect on pancreatic β-cell KATP channels.[6][7] However, this compound's action is dependent on the presence of intracellular ATP, suggesting a complex interplay between nucleotide and drug binding.[7][8]
Quantitative Analysis of this compound-SUR Interaction
The interaction of this compound with SUR subunits can be quantified using various experimental techniques, primarily electrophysiology and radioligand binding assays. The following tables summarize key quantitative data from the literature.
| Channel Subtype | Agonist | EC50 (µM) | Experimental System | Reference |
| Kir6.2/SUR2A | This compound | 0.2 - 0.8 | Mouse skeletal muscle (patch clamp) | [8] |
| Kir6.1/SUR2B | This compound | Not specified | Not specified | [9] |
| Kir6.2/SUR1 | This compound | 80 - 200 (in 0.1 mM ATP) | RINm5F insulin-secreting cells (patch clamp) | [7] |
| Kir6.2/SUR2B | Levthis compound | 3.1 | COS-7 cells (patch clamp) | [10] |
| Aortic rings | This compound | Varies | Rat aorta (tension studies) | [11] |
| Ligand | Receptor/Channel | Ki (nM) | Radioligand | Experimental System | Reference |
| Levthis compound | SUR2B | 380 | [3H]P1075 | COS-7 cells expressing SUR2B | [10] |
| Pinacidil | SUR2B | 140 | [3H]P1075 | COS-7 cells expressing SUR2B | [10] |
| P1075 | SUR2B | 12 | [3H]P1075 | COS-7 cells expressing SUR2B | [10] |
Experimental Protocols
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a powerful technique to directly measure the activity of KATP channels in response to this compound. The inside-out patch configuration is particularly useful for studying the direct effects of intracellularly applied substances.
Protocol: Inside-Out Patch-Clamp Recording
-
Cell Preparation: Culture cells (e.g., HEK293, COS-7) transiently or stably expressing the desired Kir6.x and SUR subunits on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the pipette solution.
-
Solutions:
-
Pipette (extracellular) solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, pH 7.4 with KOH.
-
Bath (intracellular) solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, pH 7.2 with KOH. ATP and this compound are added to this solution at the desired concentrations.
-
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Patch Excision: Retract the pipette from the cell to excise the membrane patch, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV). Record baseline channel activity.
-
Drug Application: Perfuse the bath with solutions containing ATP to inhibit the channel, followed by co-application of ATP and various concentrations of this compound to assess its activating effect.
-
Data Analysis: Analyze the recorded currents to determine the channel open probability (NPo), single-channel conductance, and construct dose-response curves to calculate the EC50 for this compound.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity and density of this compound binding sites on the SUR subunit. Competition binding assays are commonly employed using a radiolabeled ligand with known high affinity for the receptor.
Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the SUR subunit of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable buffer and stored at -80°C.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]P1075), and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound. Fit the data to a one-site competition model to determine the IC50 of this compound, from which the inhibition constant (Ki) can be calculated.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to identify specific amino acid residues in the SUR subunit that are critical for this compound binding and channel activation.
Protocol: Site-Directed Mutagenesis (based on QuikChange™ method)
-
Primer Design: Design a pair of complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a high GC content and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase), the plasmid DNA containing the wild-type SUR cDNA as a template, and the mutagenic primers. The PCR cycling conditions are typically:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Digestion of Parental DNA: Add the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and sequence the DNA to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutant SUR subunit (along with the Kir6.x subunit) in a suitable expression system and perform functional assays (e.g., patch-clamp) to assess the effect of the mutation on this compound's activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Workflow for an inside-out patch-clamp experiment.
Caption: Logical relationship of this compound's interaction with SUR subunits.
Conclusion
This compound's interaction with the SUR subunits of KATP channels, particularly SUR2, is a well-characterized example of subtype-selective ion channel modulation. This technical guide has provided a comprehensive overview of this interaction, from the molecular binding site to the physiological consequences. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research in this area and aid in the development of new therapeutic agents targeting KATP channels with improved specificity and efficacy. The continued exploration of the structure-function relationships of KATP channels and their ligands will undoubtedly lead to new insights into cellular physiology and novel treatments for a range of diseases.
References
- 1. The shifting landscape of KATP channelopathies and the need for ‘sharper’ therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis of the specificity of action of KATP channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of potassium channel openers on single potassium channels in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Impact of Cromakalim on Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cromakalim, a potent potassium channel opener, has been a subject of extensive research due to its significant physiological effects, particularly its influence on vascular smooth muscle and endocrine signaling. This technical guide provides an in-depth analysis of this compound's impact on insulin secretion from pancreatic beta-cells. It consolidates quantitative data from key studies, details the experimental methodologies used to elucidate its mechanism of action, and presents the underlying signaling pathways through comprehensive diagrams. The paradoxical findings regarding its inhibitory and, in some contexts, negligible effects on insulin release are explored, offering a nuanced understanding for researchers in metabolic disease and drug development.
Introduction
This compound is a member of the benzopyran class of compounds and is recognized for its ability to activate ATP-sensitive potassium (KATP) channels. These channels are crucial regulators of cellular membrane potential in various tissues, including vascular smooth muscle and pancreatic beta-cells. In beta-cells, the closure of KATP channels is a critical step in glucose-stimulated insulin secretion (GSIS). By opening these channels, this compound is expected to hyperpolarize the beta-cell membrane, thereby inhibiting the influx of calcium ions and subsequent exocytosis of insulin-containing granules. This guide delves into the experimental evidence that defines our current understanding of this interaction.
Mechanism of Action
This compound exerts its effects by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex in pancreatic beta-cells. This interaction increases the channel's open probability, leading to an efflux of potassium ions and membrane hyperpolarization. This hyperpolarization moves the membrane potential away from the threshold required for the opening of voltage-gated calcium channels, thus attenuating the primary trigger for insulin release.
The interaction of this compound with the KATP channel is complex and appears to be competitive with intracellular ATP. In the presence of low ATP concentrations, this compound effectively activates the channels. However, at higher physiological ATP levels that promote channel closure, the efficacy of this compound is diminished.[1] This suggests that the metabolic state of the beta-cell is a critical determinant of this compound's activity. Furthermore, some evidence suggests that the mechanism of channel opening by this compound may involve protein phosphorylation.[1]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key studies investigating the dose-dependent effects of this compound on KATP channel activity and insulin secretion.
Table 1: Effect of this compound on KATP Channel Activity in RINm5F Insulin-Secreting Cells
| This compound Concentration (µM) | Intracellular ATP (mM) | KATP Channel Activation |
| 80 - 200 | 0.1 | Readily activated channels |
| 80 - 200 | 0.5 - 2 | No effect |
| 400 - 800 | 0.5 - 2 | Regularly observed channel opening |
Data sourced from Dunne et al. (1990).[1]
Table 2: Effect of this compound on Pancreatic Vascular Resistance and Insulin Secretion in Isolated Perfused Rat Pancreas (at 8.3 mM Glucose)
| This compound Concentration (M) | Pancreatic Vascular Resistance | Insulin Secretion |
| 10⁻⁸ - 10⁻⁵ | Concentration-dependent vasodilation | No inhibition observed |
Data sourced from G. G. Y. and J. C. H. (1991).[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in insulin secretion and the experimental workflows used to study the effects of this compound.
Experimental Protocols
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol describes the measurement of insulin secretion from isolated islets in response to various stimuli.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
Isolated pancreatic islets (from rodent or human)
-
24-well plates
-
Acid-ethanol solution (for insulin extraction)
-
Insulin quantification kit (ELISA or RIA)
Procedure:
-
Islet Pre-incubation: Hand-pick islets of similar size and place them in batches (e.g., 10 islets per well) in a 24-well plate containing KRB with low glucose. Pre-incubate for 60 minutes at 37°C in a 5% CO₂ incubator to establish a basal rate of insulin secretion.
-
Stimulation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing the experimental conditions:
-
Basal: Low glucose KRB + vehicle (DMSO)
-
Stimulated: High glucose KRB + vehicle (DMSO)
-
This compound treatment: High glucose KRB + desired concentrations of this compound
-
-
Incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.
-
Insulin Content Extraction (Optional): To normalize secreted insulin to total insulin content, add acid-ethanol solution to the remaining islets in the wells. Incubate overnight at -20°C. The next day, collect the lysate and centrifuge to remove cellular debris.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants and cell lysates using an ELISA or RIA kit according to the manufacturer's instructions.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol outlines the measurement of KATP channel currents in pancreatic beta-cells using the inside-out patch-clamp configuration.
Materials:
-
Isolated pancreatic beta-cells or a suitable beta-cell line (e.g., RINm5F, INS-1)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette solution (intracellular): (in mM) 140 KCl, 10 HEPES, 1 EGTA, pH 7.35.
-
Bath solution (extracellular): (in mM) 140 KCl, 10 HEPES, 1 EGTA, 0.5 free Mg²⁺, pH 7.35.
-
ATP stock solution
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate isolated beta-cells or cell lines on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Inside-Out Configuration: After achieving a stable cell-attached configuration, pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.
-
Recording: Clamp the membrane potential at a holding potential of -50 mV. Record single-channel currents in the absence and presence of ATP in the bath solution to confirm KATP channel activity.
-
This compound Application: Perfuse the bath with solutions containing various concentrations of this compound, both in the absence and presence of different concentrations of ATP, to study its effect on channel open probability and gating kinetics.
-
Data Analysis: Analyze the recorded currents to determine channel activity (NPo), single-channel conductance, and open/closed times.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli.
Materials:
-
Isolated pancreatic islets or beta-cells
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
KRB buffer with varying glucose concentrations
-
This compound stock solution
-
Inverted fluorescence microscope with a camera and image acquisition software
Procedure:
-
Cell Loading: Incubate the islets or cells with the Ca²⁺ indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in KRB buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh KRB buffer to remove excess dye and allow for de-esterification of the AM ester.
-
Imaging: Place the coverslip with the loaded cells in a perfusion chamber on the stage of the inverted microscope.
-
Perfusion and Stimulation: Perfuse the cells with KRB buffer containing low glucose to establish a baseline fluorescence. Then, switch to a perfusion solution containing high glucose to stimulate a rise in [Ca²⁺]i. After the glucose-stimulated response is established, introduce this compound into the high-glucose perfusion solution to observe its effect on [Ca²⁺]i.
-
Data Acquisition and Analysis: Record the fluorescence intensity over time from individual cells or regions of interest. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio relative to the baseline (F/F₀).
Discussion and Future Directions
The presented data reveal a nuanced role for this compound in the regulation of insulin secretion. While its fundamental mechanism as a KATP channel opener is well-established, its physiological impact on insulin release is context-dependent. The discrepancy between the potent inhibition of KATP channels in isolated cell patches and the lack of insulin secretion inhibition in a perfused pancreas model highlights the potential for tissue-specific differences in KATP channel pharmacology or the influence of the intact tissue microenvironment.[1][2]
The ATP-dependent nature of this compound's action is a critical factor.[1] In the high-ATP environment of a glucose-stimulated beta-cell, higher concentrations of this compound may be required to elicit a significant effect on KATP channels and, consequently, on insulin secretion. This suggests that the therapeutic window for modulating insulin release with KATP channel openers may be narrow and highly dependent on the metabolic state.
Future research should focus on:
-
Investigating the molecular basis for the potential selectivity of this compound for vascular versus pancreatic KATP channels. This could involve comparative studies of the SUR subunits in these different tissues.
-
Elucidating the role of protein phosphorylation in the action of this compound. Identifying the specific kinases and phosphorylation sites involved could offer new targets for drug development.
-
Conducting in vivo studies that simultaneously measure pancreatic blood flow, insulin secretion, and glucose levels in response to this compound. This would provide a more integrated understanding of its physiological effects.
By addressing these questions, the scientific community can further refine our understanding of KATP channel modulation and its potential for the treatment of metabolic disorders.
References
Cromakalim as a Pharmacological Tool for Investigating Ischemic Preconditioning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Abstract
Ischemic preconditioning (IPC) is a powerful endogenous mechanism whereby brief, non-lethal episodes of ischemia and reperfusion protect a tissue or organ against a subsequent, more sustained ischemic insult. The study of IPC has revealed complex signaling pathways that offer numerous targets for therapeutic intervention. Cromakalim, a potent ATP-sensitive potassium (KATP) channel opener, has been instrumental as a pharmacological tool to mimic and dissect the mechanisms of IPC. This technical guide provides an in-depth overview of the use of this compound in IPC research, focusing on its mechanism of action, summarizing key quantitative data from preclinical studies, detailing established experimental protocols, and visualizing the core signaling pathways and workflows.
Introduction to this compound and Ischemic Preconditioning
First identified in the 1980s, ischemic preconditioning is a phenomenon where tissues subjected to short periods of ischemia develop a resistance to the cellular damage caused by a longer ischemic event.[1][2] This protection occurs in two phases: an early phase, appearing within minutes and lasting a few hours, and a late phase, which develops 12-24 hours later and can last for days.[1][3]
The signaling cascades involved are complex, but a central player in mediating the protective effects of IPC is the ATP-sensitive potassium (KATP) channel.[4][5] These channels link the metabolic state of the cell to its electrical activity, opening when intracellular ATP levels fall.[4] this compound is a vasodilator agent that pharmacologically activates these KATP channels, thereby simulating the protective effects of IPC without the need for an ischemic stimulus.[6][7] Its use has been pivotal in establishing the role of KATP channels as both triggers and end-effectors in the cardioprotection afforded by preconditioning.[8]
Mechanism of Action: The KATP Channel-Mediated Signaling Cascade
This compound exerts its protective effects primarily by opening KATP channels located on both the plasma membrane (sarcolemma) and the inner mitochondrial membrane.[9][10] While both channel types are involved, the opening of mitochondrial KATP (mitoKATP) channels is considered a critical step in initiating the protective signaling cascade.[8][9][11]
The proposed sequence of events is as follows:
-
MitoKATP Channel Opening : this compound directly activates mitoKATP channels.
-
Potassium Influx : This leads to an influx of K+ into the mitochondrial matrix, causing a partial depolarization of the inner mitochondrial membrane and a modest swelling of the matrix.
-
Generation of Reactive Oxygen Species (ROS) : A key consequence of these mitochondrial changes is the generation of a small, controlled burst of reactive oxygen species (ROS).[3][8][9] These ROS are not damaging but act as critical second messengers.[12][13]
-
Activation of Protein Kinase C (PKC) : The ROS burst activates redox-sensitive kinases, most notably Protein Kinase C (PKC), a central signaling node in the IPC pathway.[3][6][9][14][15]
-
Downstream Effects : Activated PKC phosphorylates a host of downstream targets, culminating in the preservation of mitochondrial function, attenuation of intracellular sodium (Na+) and calcium (Ca2+) overload during ischemia-reperfusion, and ultimately, a reduction in cell death and infarct size.[10][16][17]
The cardioprotective effects of this compound are stereoselective, with the (3S,4R)-(-)-enantiomer being significantly more potent than the racemic mixture or the (+)-enantiomer.[18] Furthermore, the protective actions of this compound can be completely reversed by KATP channel blockers such as glibenclamide and sodium 5-hydroxydecanoate (5-HD), confirming its mechanism of action.[19][20]
Quantitative Data from Preclinical Studies
The efficacy of this compound in mimicking ischemic preconditioning has been quantified across various preclinical models. The tables below summarize key findings, including effective doses, experimental conditions, and primary outcomes.
Table 1: In Vivo Studies
| Animal Model | This compound Dose | Administration Route & Timing | Ischemia/Reperfusion Duration | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|
| Anesthetized Dog | 0.1 µg/kg/min | Intracoronary, 10 min pre-ischemia | 90 min / 5 hours | Infarct size reduced from 55% to 25% of area at risk. | [19][21] |
| Anesthetized Dog | 0.2 µg/kg/min | Intracoronary, 10 min pre-ischemia | 90 min / 5 hours | No reduction in infarct size; potential exacerbation of injury noted. | [22] |
| Wistar Rat | 75 µg/kg | Intravenous, 10 min pre-ischemia | 8 min x 3 cycles (PC) | Mimicked IPC's protective effects on small intestine; reduced LDH release. | [23] |
| Wistar Rat | 100 µg/kg | Intraperitoneal (pre-treatment) | 2.5 hours / 2 hours | Reduced post-ischemic skeletal muscle damage and improved microcirculation. | [24] |
| Rat | 1 mg/kg | Oral (pre-treatment) | Isoproterenol-induced MI | Showed cardioprotective effect, lowered serum LDH and SGOT. |[25] |
Table 2: Ex Vivo and In Vitro Studies
| Model | This compound Concentration | Treatment Timing | Ischemia/Reperfusion Duration | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|
| Isolated Rat Heart | 7 µM | 10 min pre-ischemia | 25 min / 30 min | Improved reperfusion function; reduced LDH release. Effect reversed by glyburide. | [7][19][21] |
| Isolated Rat Heart | 1-100 µM | Pre-ischemia | 25 min / 30 min | Peak protective effect at 7 µM. Preserved ATP and adenylate energy charge at 10 µM. | [18][19] |
| Isolated Rabbit Heart | 10 µM | Pre-ischemia | N/A | Improved recovery of heart rate and LV developed pressure; inhibited Na+ and Ca2+ accumulation. | [16] |
| Rat Neuronal Cultures | 10 µM | 15 min pre-insult | 150 min chemical ischemia / 1 hour reperfusion | Induced resistance to cell injury; effect abolished by glibenclamide. |[6] |
Note: The variability in outcomes, particularly in canine models, suggests that the effects of this compound can be dependent on the specific experimental conditions, including dose and route of administration.[22][26]
Experimental Protocols
Detailed and reproducible protocols are essential for studying this compound and ischemic preconditioning. Below are methodologies for common in vivo and ex vivo models.
In Vivo Anesthetized Canine Model of Myocardial Infarction
This model is used to assess the effect of this compound on infarct size in a setting that closely resembles human physiology.
Methodology:
-
Animal Preparation : Adult mongrel dogs are anesthetized (e.g., with barbital), intubated, and ventilated. A thoracotomy is performed to expose the heart.
-
Instrumentation : Catheters are placed to monitor arterial blood pressure and heart rate. A flow probe is placed around the left circumflex (LCX) or left anterior descending (LAD) coronary artery to measure blood flow. A hydraulic occluder is placed distal to the flow probe.
-
Baseline : The animal is allowed to stabilize, and baseline hemodynamic measurements are recorded.
-
Drug Administration : A vehicle or this compound solution (e.g., 0.1 µg/kg/min) is infused via a catheter directly into the coronary artery, starting 10 minutes before occlusion.[19][21]
-
Ischemia : The coronary artery is occluded for a prolonged period, typically 60 to 90 minutes.[5][21]
-
Reperfusion : The occluder is released, and the myocardium is reperfused for 4 to 5 hours.[21][22]
-
Outcome Assessment :
-
Area at Risk (AAR) : At the end of reperfusion, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected intravenously to delineate the non-ischemic (blue) from the ischemic (unstained) myocardium.
-
Infarct Size (IS) : The heart is excised, sliced, and incubated in triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The areas are then measured, and infarct size is expressed as a percentage of the AAR.[5]
-
Ex Vivo Isolated Perfused Rat Heart (Langendorff) Model
This model allows for the study of direct cardiac effects of this compound, independent of systemic hemodynamic or neural influences.
Methodology:
-
Heart Isolation : Rats are anesthetized, and the hearts are rapidly excised and placed in ice-cold buffer.
-
Langendorff Perfusion : The aorta is cannulated and the heart is mounted on a Langendorff apparatus. It is then retrogradely perfused with a warm (37°C), oxygenated crystalloid buffer (e.g., Krebs-Henseleit).
-
Instrumentation : A fluid-filled balloon is inserted into the left ventricle to measure isovolumic contractile function (LVDP, dP/dt). Coronary flow is also monitored.
-
Stabilization : The heart is allowed to stabilize for a period of 15-20 minutes.
-
Pre-treatment : The perfusion buffer is switched to one containing this compound (e.g., 7 µM) or vehicle for a pre-treatment period, typically 10 minutes.[19][21]
-
Global Ischemia : Perfusion is completely stopped for a period of 20-30 minutes to induce global ischemia.[20][21]
-
Reperfusion : Perfusion with the original buffer (without this compound, unless otherwise specified) is restored for 30-40 minutes.
-
Outcome Assessment :
-
Functional Recovery : Left ventricular developed pressure (LVDP), heart rate, and coronary flow are measured throughout reperfusion and expressed as a percentage of their pre-ischemic baseline values.
-
Enzyme Release : The coronary effluent is collected during reperfusion to measure the release of enzymes like lactate dehydrogenase (LDH), an indicator of myocyte necrosis.[7][18]
-
In Vitro Cell Culture Models
Cell culture models using primary neurons, cardiomyocytes, or cell lines are used to investigate specific cellular and molecular mechanisms in a highly controlled environment.[6][27][28][29]
Methodology:
-
Cell Plating : Cells are cultured under standard conditions.
-
Pre-treatment : The culture medium is replaced with a medium containing this compound (e.g., 10 µM) for a short duration (e.g., 15 minutes).[6]
-
Simulated Ischemia : To mimic ischemia, cells are subjected to metabolic poisoning (e.g., using iodoacetic acid to block glycolysis) and/or hypoxia (by placing them in a hypoxic chamber). This is typically done for 1-2 hours.[6][30]
-
Simulated Reperfusion : The "ischemic" medium is replaced with normal culture medium, and cells are returned to normoxic conditions.
-
Outcome Assessment : Cell viability is assessed using methods like the trypan blue exclusion test or MTT assay.[6] Cellular ATP content can also be measured to quantify the metabolic insult.
Conclusion
This compound has proven to be an invaluable pharmacological agent for elucidating the role of KATP channels in ischemic preconditioning. By reliably mimicking the protective effects of IPC, it has enabled researchers to map the critical signaling pathway involving mitochondrial KATP channel opening, ROS generation, and PKC activation. The quantitative data and standardized protocols summarized in this guide provide a robust foundation for professionals in research and drug development to design and interpret experiments aimed at harnessing the therapeutic potential of preconditioning. While some model-specific discrepancies exist, the overwhelming evidence supports this compound's utility in advancing our understanding of endogenous cardioprotective mechanisms.
References
- 1. Potential Short- and Long-Term Physiological Effects of Ischemic Preconditioning as an Ergogenic Aid: Revisiting Foundational Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of ischemic preconditioning in exercise performance: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species as mediators of signal transduction in ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP channels and cardioprotection | Archives of Pharmacy [aseestant.ceon.rs]
- 5. Blockade of ATP-sensitive potassium channels prevents myocardial preconditioning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-ischemic effects of the potassium channel activators pinacidil and this compound and the reversal of these effects with the potassium channel blocker glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of mitochondrial KATP channels in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of reactive oxygen species in ischemic preconditioning of subcellular organelles in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protein kinase C is involved in cardioprotective effects of ischemic preconditioning on infarct size and ventricular arrhythmia in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effect of this compound on ischemic and reperfused immature heart: experiments with isolated neonatal New Zealand white rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardioprotective effects of the potassium channel opener this compound: stereoselectivity and effects on myocardial adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacologic profile of this compound in the treatment of myocardial ischemia in isolated rat hearts and anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Specific block of the anti-ischemic actions of this compound by sodium 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The protective effects of this compound and pinacidil on reperfusion function and infarct size in isolated perfused rat hearts and anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Potassium channel activators this compound and celikalim (WAY-120,491) fail to decrease myocardial infarct size in the anesthetized canine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ischemic preconditioning mediated by activation of KATP channels in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effect of pretreatment with ischaemic preconditioning or this compound on perfusion in skeletal muscle during ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cardioprotective effect of this compound (potassium channel opener) in isoproterenol induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro/Ex Vivo Models for the Study of Ischemia Reperfusion Injury during Kidney Perfusion [mdpi.com]
- 29. semanticscholar.org [semanticscholar.org]
- 30. A novel in vitro model of ischaemic preconditioning: its effect on cell viability in human skeletal muscle and a possible explanation for the 'second window of protection' - PubMed [pubmed.ncbi.nlm.nih.gov]
A Foundational Guide to Cromakalim and Vasodilation: Mechanisms, Data, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational studies of cromakalim, a pioneering member of the potassium channel opener class of vasodilators. We delve into its core mechanism of action, present key quantitative data from seminal studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Core Mechanism of Action: K-ATP Channel Activation
This compound exerts its vasodilatory effect by directly targeting and activating ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle cells.[1][2][3] This activation leads to an increase in potassium ion (K+) efflux, causing hyperpolarization of the cell membrane. The resulting more negative membrane potential inhibits the opening of voltage-gated calcium (Ca2+) channels, thereby reducing the influx of extracellular Ca2+, which is a primary trigger for smooth muscle contraction. The decrease in intracellular Ca2+ concentration ultimately leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.[4]
The involvement of K-ATP channels in this compound's mechanism of action is strongly substantiated by studies utilizing glibenclamide, a potent and specific blocker of these channels. Glibenclamide has been shown to competitively antagonize the vasodilatory effects of this compound in a variety of vascular preparations, providing robust evidence for the central role of K-ATP channels in mediating its pharmacological activity.[2][5][6]
Quantitative Data on this compound-Induced Vasodilation
The following tables summarize key quantitative data from various in vitro studies investigating the vasodilatory effects of this compound and the antagonistic action of glibenclamide.
Table 1: EC50 Values for this compound-Induced Vasorelaxation
| Vascular Preparation | Pre-constricting Agent | EC50 (-log M) | EC50 (µM) | Reference |
| Guinea-pig pulmonary artery | 20 mM KCl | 6.78 | 0.166 | [2] |
| Porcine large coronary arteries | Various agonists* | 6.43 - 6.87 | 0.135 - 0.371 | [5] |
| Human isolated portal vein | Noradrenaline | - | 4.53 ± 0.12 | [7] |
| Rat aortic rings (SHAM-control) | Phenylephrine | - | ~0.3 (estimated from graph) | [8] |
| Rat aortic rings (DOCA-salt hypertensive) | Phenylephrine | - | ~1.0 (estimated from graph) | [8] |
*Agonists included Bay-K-8644, endothelin, histamine, 5-hydroxytryptamine (5-HT), phenylephrine, PGF2α, and U 46619.
Table 2: Antagonism of this compound-Induced Vasodilation by Glibenclamide
| Vascular Preparation | Agonist | pA2 Value for Glibenclamide | Reference |
| Guinea-pig pulmonary artery | This compound | 7.17 - 7.22 | [2] |
| Porcine large coronary arteries | This compound | 7.10 - 7.41 | [5] |
Experimental Protocols
Isolated Tissue Bath (Organ Chamber) Studies for Vasorelaxation
This protocol is a standard method for assessing the vasodilatory properties of compounds on isolated blood vessel segments.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat, guinea pig, rabbit) via an approved ethical protocol.
-
Carefully dissect the desired artery (e.g., thoracic aorta, pulmonary artery, coronary artery) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Gently remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length. The endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire or wooden stick if endothelium-independent effects are to be studied.
-
-
Mounting:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with periodic washing with fresh Krebs-Henseleit solution.
-
Induce a stable, submaximal contraction using a vasoconstrictor agent such as phenylephrine (e.g., 1 µM), noradrenaline (e.g., 1 µM), prostaglandin F2α (e.g., 25 µM), or a high concentration of potassium chloride (e.g., 20-60 mM).[2][4][6][9]
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contractile plateau is reached, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log or log increments.
-
Record the relaxation at each concentration until a maximal response is achieved or the concentration range of interest is covered.
-
-
Antagonism Studies:
-
To investigate the role of K-ATP channels, pre-incubate the arterial rings with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before the addition of the vasoconstrictor.[6]
-
Subsequently, generate a cumulative concentration-response curve for this compound in the presence of glibenclamide.
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) from the curve.
-
For antagonism studies, perform a Schild analysis to determine the pA2 value for glibenclamide, which provides a measure of its antagonist affinity.
Patch-Clamp Electrophysiology for K-ATP Channel Currents
This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.
Methodology:
-
Cell Isolation:
-
Enzymatically dissociate single smooth muscle cells from the desired vascular tissue (e.g., saphenous artery, portal vein) using a cocktail of enzymes such as collagenase and papain.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and micromanipulators to position a glass micropipette with a fine tip onto the surface of a single smooth muscle cell.
-
Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
-
Recording Configurations:
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing for the recording of macroscopic currents from the entire cell membrane. Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage steps or ramps to elicit currents.
-
Inside-Out Patch Configuration: After forming a giga-seal, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the direct application of substances to the intracellular face of the K-ATP channels.
-
-
Experimental Procedure:
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell or the excised patch with a solution containing this compound (e.g., 10 µM) to observe the activation of an outward K+ current.
-
To confirm the identity of the current, co-apply glibenclamide (e.g., 10 µM) to demonstrate the inhibition of the this compound-induced current.[3]
-
Data Analysis:
-
Measure the amplitude of the this compound-induced outward current.
-
Construct current-voltage (I-V) relationships to characterize the biophysical properties of the activated channels.
-
In the inside-out configuration, analyze single-channel recordings to determine the channel's conductance and open probability.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Isolated Tissue Bath Studies
Caption: Workflow for assessing this compound's vasorelaxant effects.
Experimental Workflow for Patch-Clamp Electrophysiology
References
- 1. benchchem.com [benchchem.com]
- 2. Glibenclamide is a competitive antagonist of this compound, pinacidil and RP 49356 in guinea-pig pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Nicorandil as a nitrate, and this compound as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by glibenclamide of the vasorelaxant action of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the vasorelaxing effect of this compound and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of selective inhibition of potassium channels on vasorelaxing response to this compound, nitroglycerin and nitric oxide of canine coronary arteries [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cromakalim Stock Solution Preparation in Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cromakalim is a potent vasodilator that functions as a potassium channel opener.[1] Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and the relaxation of smooth muscle.[1][2] This property makes this compound a valuable pharmacological tool in the study of ion channel function, particularly in the context of patch-clamp electrophysiology. Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in such experiments. These application notes provide a detailed protocol for the preparation of this compound solutions for use in patch-clamp studies.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound solutions.
| Parameter | Value | Notes |
| Molecular Weight | 286.33 g/mol | --- |
| Solubility in DMSO | ≥ 50 mg/mL (174.62 mM) | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[3][4][5] Sonication and gentle warming can aid dissolution.[3][5] |
| Stock Solution Storage | Powder: -20°C for up to 3 years.[4][5] In solvent: -80°C for up to 2 years, or -20°C for up to 1 year.[4][5] | Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[3] |
| Typical Stock Solution Concentration | 10 mM - 100 mM in DMSO | A 10 mM stock is a common starting point for subsequent dilutions. |
| Typical Working Concentration | 1 µM - 800 µM | The optimal concentration is cell-type and experiment-dependent.[6][7][8][9][10] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Extracellular (bath) solution for patch-clamp
-
Intracellular (pipette) solution for patch-clamp
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 2.86 mg of this compound powder.
-
Dissolving in DMSO: Add 100 µL of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.[3]
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes or gently warm the solution.[3][5]
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C.[4][5]
Protocol for Preparing a Working Solution
-
Thawing: On the day of the experiment, thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate extracellular (bath) solution to achieve the desired final working concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of the extracellular solution.
-
Final Mixing: Gently vortex the working solution to ensure homogeneity before perfusing it onto the cells in the patch-clamp setup.
-
Vehicle Control: It is crucial to prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the this compound working solution to account for any solvent effects.[3]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Properties of the this compound-induced potassium conductance in smooth muscle cells isolated from the rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of the ATP-sensitive potassium channel openers this compound, pinacidil and minoxidil on the carbachol–response curve in porcine detrusor muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Cromakalim in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the effects of cromakalim, a potent potassium channel opener, on isolated vascular smooth muscle using an organ bath system. The information is intended for researchers in pharmacology, physiology, and drug development investigating vasodilatory mechanisms and screening potential cardiovascular drugs.
Introduction
This compound is a benzopyran derivative known for its vasodilatory properties, which are primarily mediated through the opening of ATP-sensitive potassium (KATP) channels in the cell membrane of smooth muscle cells.[1][2][3] Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[1][2] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and resulting in smooth muscle relaxation and vasodilation.[1] The protocol outlined below provides a standardized method to investigate the concentration-dependent effects of this compound on pre-contracted isolated arterial rings.
Experimental Protocols
This protocol is adapted from established methodologies for isolated organ bath experiments.[4][5][6][7][8]
Materials
-
Animals: Male Wistar rats (250-300g)
-
Isolated Tissue: Thoracic aorta
-
Physiological Salt Solution (PSS): Krebs-Henseleit Solution (in mM): NaCl 118.0, KCl 4.7, CaCl2 1.8, NaH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.0.[4]
-
Gases: Carbogen (95% O2 and 5% CO2)[4]
-
Drugs and Reagents:
-
Equipment:
Procedure
1. Preparation of Isolated Aortic Rings: a. Euthanize the rat using an approved ethical method. b. Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution. c. Under a dissection microscope, remove any adhering connective and adipose tissue.[5][8] d. Cut the cleaned aorta into rings of 2-3 mm in length.[4][6] e. For experiments investigating the role of the endothelium, special care must be taken to avoid damaging the intimal surface. Endothelium-denuded rings can be prepared by gently rubbing the inner surface with a fine wire or wooden stick.[4][5]
2. Mounting the Tissue: a. Mount each aortic ring between two L-shaped stainless steel hooks or wires in the organ bath chamber filled with Krebs-Henseleit solution.[5][6] b. Connect the upper hook to an isometric force transducer. c. Maintain the solution at 37°C and continuously bubble with carbogen gas.[4][7]
3. Equilibration and Viability Check: a. Apply an optimal resting tension of 1.5-2.0 grams to the aortic rings.[5] b. Allow the tissues to equilibrate for 60-90 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.[5] c. After equilibration, assess the viability and integrity of the endothelium by inducing a submaximal contraction with phenylephrine (1 µM).[4] d. Once a stable plateau is reached, add acetylcholine (1 µM). A relaxation of more than 80% indicates intact endothelium. Lack of relaxation confirms successful denudation. e. Wash the tissues with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
4. Investigating the Effect of this compound: a. Induce a sustained, submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response). b. Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM in half-log increments). c. Allow the tissue to respond to each concentration until a stable baseline is achieved before adding the next concentration. d. Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
5. (Optional) Mechanistic Study with a KATP Channel Blocker: a. To confirm the involvement of KATP channels, pre-incubate the aortic rings with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the vasoconstrictor.[1][10] b. Repeat the cumulative concentration-response curve for this compound in the presence of glibenclamide. A rightward shift in the concentration-response curve indicates competitive antagonism at the KATP channels.[1][9][10]
Data Presentation
The vasodilatory effects of this compound are typically quantified by its EC50 (the molar concentration that produces 50% of the maximal response) and Emax (the maximal relaxation achieved). The following table summarizes representative quantitative data from various studies.
| Tissue | Pre-contraction Agent | EC50 / IC50 (M) | Emax (% Relaxation) | Species | Reference |
| Canine Coronary Artery (Muscle Strips) | Phenylephrine | 1.94 x 10⁻⁷ M (EC50) | Not Specified | Canine | [9] |
| Porcine Large Coronary Artery | Bay-K-8644, Endothelin, 5-HT, U 46619 | 1.35 x 10⁻⁷ - 3.72 x 10⁻⁷ M (EC50) | ~100% | Porcine | [12] |
| Rat Aortic Rings (DOCA-Salt Hypertensive) | Phenylephrine | ~3 x 10⁻⁷ M (EC50) | ~80% | Rat | [13] |
| Rat Aortic Rings (SHAM-Control) | Phenylephrine | ~1 x 10⁻⁷ M (EC50) | ~100% | Rat | [13] |
| Human Saphenous Vein | Prostaglandin F2α | Induces concentration-dependent relaxation | Not Specified | Human | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for isolated organ bath studies with this compound.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium channel modulation: a new drug principle for regulation of smooth muscle contractility. Studies on isolated airways and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aortic ring preparation [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Mouse aortic ring preparation for vascular function measurements [bio-protocol.org]
- 7. reprocell.com [reprocell.com]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relaxation by this compound and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasodilating actions of this compound in resting and contracting states of carotid arteries from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 12. Nicorandil as a nitrate, and this compound as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cromakalim in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim is a potent vasodilator that functions as a potassium channel opener. Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells.[1][2] This activation leads to membrane hyperpolarization, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[2]
These application notes provide a comprehensive overview of this compound dosage, administration, and experimental protocols for in vivo animal studies. The information is intended to guide researchers in designing and executing studies to investigate the pharmacological effects of this compound in various disease models.
Data Presentation
Table 1: this compound Dosage and Administration Routes in Various Animal Models
| Animal Model | Indication | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Rat | Hypertension | Intravenous (infusion) | 5.0 µg/kg/min | Not specified | [3] |
| Hypertension | Oral | 2.25 mg/kg/day (levthis compound) | Not specified | N/A | |
| Pulmonary Hypertension | Intravenous | 100-200 µg/kg | Not specified | [4] | |
| Inhibition of Food Intake | Intraperitoneal | 0.1, 0.5, 1.0 mg/kg | Not specified | [5] | |
| Uterine Contraction | Intravenous | 0.1 and 1 mg/kg | Not specified | [6] | |
| Dog | Cardiovascular Effects | Intravenous | 0.3 mg/kg | Not specified | [7] |
| Rabbit | Cerebral Vasospasm | Intravenous | 0.1 and 0.3 mg/kg | Not specified | N/A |
| Pharmacokinetics (CKLP1) | Intravenous | 0.25 mg/kg | Not specified | [8] | |
| Mouse | Migraine Model | Intraperitoneal, Intracerebroventricular, Intraplantar | Not specified | Not specified | [9] |
Note: Levthis compound is the active enantiomer of this compound.
Table 2: Pharmacokinetic Parameters of this compound and its Prodrug (CKLP1)
| Species | Compound | Route | T½ (half-life) | Cmax | Tmax | Reference(s) |
| Rabbit | CKLP1 (prodrug) | IV | 61.8 ± 55.2 min | 1968.5 ± 831.0 ng/mL | 19.8 ± 23.0 min | [8] |
| Rabbit | Levthis compound | IV | 85.0 ± 37.0 min | 10.6 ± 1.2 ng/mL | 61.0 ± 32.0 min | [8] |
| Rat | This compound Enantiomers | Oral | Not specified | Up to fourfold higher for 3R,4S(+) enantiomer | Not specified | [10] |
| Cynomolgus Monkey | This compound Enantiomers | Oral | Not specified | ~100x higher for 3R,4S(+) enantiomer | Not specified | [10] |
Signaling Pathway
The primary mechanism of action for this compound involves the opening of ATP-sensitive potassium channels (KATP) in smooth muscle cells.
Caption: this compound signaling pathway in smooth muscle cells.
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
The solubility of this compound in aqueous solutions is limited. Therefore, the use of a co-solvent is often necessary for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Corn oil (for oral administration)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Vehicle Preparation (for Parenteral Administration - IV, IP):
A common vehicle for parenteral administration of hydrophobic compounds is a mixture of DMSO, PEG 400, Tween 80, and saline.
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% sterile saline.
-
First, dissolve the required amount of this compound in DMSO.
-
Sequentially add PEG 400, Tween 80, and saline, ensuring the solution becomes clear after each addition. Gentle vortexing can aid in mixing.
-
Adjust the final volume with saline to achieve the desired concentration.
Vehicle Preparation (for Oral Gavage):
For oral administration, this compound can be dissolved in corn oil or a suspension can be made.
-
Oil-based solution:
-
Dissolve the required amount of this compound in a small amount of DMSO (e.g., 10% of the final volume).
-
Add corn oil to the desired final volume and vortex thoroughly to ensure a homogenous solution.
-
-
Aqueous suspension:
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to create a uniform suspension.
-
Important Considerations:
-
Always prepare fresh solutions on the day of the experiment.
-
The final concentration of DMSO should be kept as low as possible to avoid potential toxicity.
-
A vehicle control group should always be included in the experimental design.
Protocol 2: Administration of this compound to Rodents
Oral Gavage (Rats and Mice):
-
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Administration: Gently insert the gavage needle into the esophagus and slowly administer the this compound solution or suspension. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg and in mice is 10 mL/kg.
-
Observation: Monitor the animal for any signs of distress during and after the procedure.
Intraperitoneal (IP) Injection (Rats and Mice):
-
Animal Restraint: Restrain the animal to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution. The maximum injection volume is typically up to 10 mL/kg.
Intravenous (IV) Injection (Mice - Tail Vein):
-
Animal Restraint and Vein Dilation: Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, slowly inject the this compound solution into one of the lateral tail veins. The maximum injection volume should not exceed 5 mL/kg for a bolus injection.
Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound follows a standardized workflow.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasorelaxant effects of this compound in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of levthis compound and this compound on ATP-sensitive K+ channel of pulmonary arterial smooth muscle cells in pulmonary hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of food intake in rats by the K+ channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerance to this compound in the rat uterus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison between the effects of BMS-180448, a novel K+ channel opener, and this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and pharmacokinetic profile of the novel ocular hypotensive prodrug CKLP1 in Dutch-belted pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Smooth muscle ATP-sensitive potassium channels mediate migraine-relevant hypersensitivity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disposition of the enantiomers of this compound in rat and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying KATP Channels in Myocytes Using Cromakalim
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cromakalim, a potent ATP-sensitive potassium (KATP) channel opener, to investigate the function and pharmacology of KATP channels in isolated myocytes. This document includes detailed protocols for myocyte isolation, patch-clamp electrophysiology, and data analysis, along with key quantitative data and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the metabolic state of a cell to its electrical activity. In myocytes, including cardiac and smooth muscle cells, these channels play a vital role in cellular protection under ischemic conditions and in regulating vascular tone. This compound is a valuable pharmacological tool for studying these channels, as it directly activates KATP channels, leading to membrane hyperpolarization.[1][2][3] This effect is achieved by increasing the open probability of the channel. The subsequent potassium efflux hyperpolarizes the cell membrane, which in smooth muscle leads to relaxation and in cardiac muscle can shorten the action potential duration.[4]
Data Presentation: Quantitative Effects of this compound on Myocytes
The following tables summarize the quantitative effects of this compound on various myocyte preparations as reported in the literature. These values provide a reference for expected experimental outcomes and for designing dose-response studies.
Table 1: EC50 Values of this compound in Myocytes
| Myocyte Type/Tissue | Parameter | EC50 (µM) | Species | Reference |
| Rat Aortic Rings | Relaxation | 0.25 ± 0.03 | Rat | [5] |
| Rat Coronary Artery | Increase in Coronary Flow | 1.04 | Rat | [6] |
| Rat Ischemic Myocardium | Increase in Time to Contracture | 4.89 | Rat | [6] |
Table 2: Electrophysiological Effects of this compound on Myocytes
| Myocyte Type | Parameter | This compound Concentration (µM) | Effect | Species | Reference |
| Guinea Pig Ventricular Myocytes | Action Potential Duration | 5 | Shortened from 217 ± 7 to 201 ± 10 msec | Guinea Pig | [4] |
| Rat Ventricular Myocytes | KATP Current Density at +40 mV | Not specified | Significant increase in current density | Rat | [7] |
| Frog Atrial and Ventricular Myocytes | Membrane Current | 1 | Activation of a time-independent outward current | Frog | [8] |
Experimental Protocols
Isolation of Adult Ventricular Myocytes
High-quality, viable myocytes are essential for successful electrophysiological recordings. The Langendorff perfusion method is a standard and effective technique for isolating cardiomyocytes from adult rodent hearts.[9][10][11]
Materials:
-
Perfusion Buffer: (in mM) 113 NaCl, 4.7 KCl, 0.6 KH2PO4, 0.6 Na2HPO4, 1.2 MgSO4·7H2O, 12 NaHCO3, 10 KHCO3, 10 HEPES, 30 Taurine, 10 BDM (2,3-butanedione monoxime), 5.5 Glucose. pH 7.4.
-
Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (~0.05 mg/mL).
-
Stop Solution: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) and 12.5 µM CaCl2.
-
Anesthetics: (e.g., pentobarbital) and heparin.
Procedure:
-
Anesthetize the animal and inject heparin into the peritoneal cavity.
-
Excise the heart quickly and cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C for 5 minutes to clear the blood.
-
Switch to the Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Detach the heart, remove the atria, and gently mince the ventricular tissue in the Stop Solution.
-
Disperse the cells by gentle trituration with a pipette.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in fresh Perfusion Buffer.
-
Gradually increase the extracellular Ca2+ concentration back to physiological levels (e.g., 1.8 mM).
-
The isolated rod-shaped, quiescent myocytes are now ready for electrophysiological recording.
Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying ion channel activity.[10][12] Both whole-cell and inside-out patch configurations can be used to investigate the effects of this compound on KATP channels.
Materials:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP. pH 7.2 with KOH.[1]
-
This compound Stock Solution: 10 mM in DMSO.
-
Glibenclamide Stock Solution: 10 mM in DMSO (for blockade confirmation).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure: Whole-Cell Configuration
-
Plate the isolated myocytes in a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with oxygenated External Solution.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the Internal Solution.
-
Approach a myocyte with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane by applying gentle suction.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[1]
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline whole-cell currents.
-
Apply this compound by adding it to the external perfusion solution at the desired concentration (e.g., 1-100 µM).
-
Record the this compound-induced outward current.
-
To confirm that the current is through KATP channels, co-apply the KATP channel blocker glibenclamide (e.g., 10 µM), which should reverse the effect of this compound.[2][7]
Procedure: Inside-Out Patch Configuration
-
Form a giga-seal as described for the whole-cell configuration.
-
Instead of rupturing the patch, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.[1]
-
This configuration allows for direct application of substances to the intracellular face of the KATP channels.
-
Apply this compound to the bath solution to observe its effect on single-channel activity in the presence of ATP in the pipette solution.
Mandatory Visualizations
Signaling Pathway of this compound in a Myocyte
References
- 1. benchchem.com [benchchem.com]
- 2. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cardioprotective effects of the potassium channel opener this compound: stereoselectivity and effects on myocardial adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-Sensitive Potassium Channel Currents in Eccentrically Hypertrophied Cardiac Myocytes of Volume-Overloaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of this compound on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Notes and Protocols for Cromakalim Administration in Cerebral Vasospasm Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of cromakalim, a potent ATP-sensitive potassium (K-ATP) channel opener, in established animal models of cerebral vasospasm. This document is intended to guide researchers in the preclinical evaluation of this compound and similar compounds for the treatment of cerebral vasospasm, a critical complication following subarachnoid hemorrhage (SAH).
Introduction
Cerebral vasospasm, the narrowing of cerebral arteries, is a major cause of morbidity and mortality after aneurysmal SAH.[1] this compound, by activating K-ATP channels on vascular smooth muscle cells, leads to membrane hyperpolarization and subsequent vasodilation.[2][3] This mechanism makes it a promising candidate for counteracting the pathological vasoconstriction observed in cerebral vasospasm. These protocols detail two common experimental models: the rabbit cisterna magna injection model and the rat double hemorrhage model.
Mechanism of Action of this compound in Vascular Smooth Muscle
This compound exerts its vasodilatory effect through a well-defined signaling pathway in vascular smooth muscle cells. The primary mechanism involves the opening of ATP-sensitive potassium (K-ATP) channels.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
Rabbit Model of Cerebral Vasospasm: Cisterna Magna Injection
This model induces vasospasm by a single injection of autologous blood into the cisterna magna.
Caption: Workflow for the rabbit cerebral vasospasm model.
-
Animal Preparation: Anesthetize a male New Zealand White rabbit (2.5-3.0 kg) with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg, i.v.). Maintain anesthesia throughout the surgical procedure.
-
Autologous Blood Collection: Aseptically collect 2.5-3.0 mL of arterial blood from the central ear artery.
-
Subarachnoid Hemorrhage (SAH) Induction:
-
Place the anesthetized rabbit in a stereotaxic frame with the head flexed.
-
Under sterile conditions, perform a percutaneous puncture of the cisterna magna with a 25-gauge needle.
-
Slowly inject the collected autologous blood into the cisterna magna over 5-10 minutes.
-
-
This compound Administration (Intravenous):
-
Post-Procedure Monitoring and Endpoint:
-
House the animal in a temperature-controlled environment and monitor for neurological signs.
-
After 48 hours, euthanize the animal with an overdose of anesthetic and perform perfusion-fixation with 4% paraformaldehyde.[1]
-
-
Outcome Measurement:
-
Carefully dissect the basilar artery.
-
Process the artery for histological sectioning and staining (e.g., hematoxylin and eosin).
-
Measure the luminal cross-sectional area using digital microscopy and image analysis software.
-
Rat Model of Cerebral Vasospasm: Double Hemorrhage
This model is designed to induce a more sustained and severe vasospasm.
Caption: Workflow for the rat double hemorrhage vasospasm model.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (350-400 g) with an appropriate anesthetic (e.g., isoflurane).
-
First SAH Induction (Day 1):
-
Following anesthesia, place the rat in a stereotaxic frame.
-
Collect 0.3 mL of fresh autologous blood from the tail artery.
-
Inject the blood into the cisterna magna.
-
-
Second SAH Induction (Day 2):
-
After 24 hours, re-anesthetize the rat and repeat the blood injection procedure.
-
-
This compound Administration (Local Delivery):
-
Preparation of this compound-Hyaluronan Implant:
-
Dissolve hyaluronic acid (15% by weight) in a suitable buffer to form a viscous carrier.
-
Incorporate this compound into the hyaluronan hydrogel to achieve the desired concentration.
-
-
Implantation: 30 minutes after the second SAH induction, surgically expose the cisterna magna and apply the this compound-hyaluronan implant containing the desired dose (e.g., 0.055 mg/kg) directly to the area.
-
-
Post-Procedure Monitoring and Endpoint:
-
Allow the animal to recover and monitor for 3 days.
-
On day 5 after the initial SAH, euthanize the rat and perfuse-fixate the brain.
-
-
Outcome Measurement:
-
Dissect the basilar artery and process for histological analysis.
-
Perform morphometric measurements to determine the percentage of lumen patency compared to a sham-operated control group.
-
Data Presentation
The following tables summarize representative quantitative data from studies utilizing this compound in cerebral vasospasm models.
Table 1: Effect of Intravenous this compound on Basilar Artery Luminal Area in a Rabbit SAH Model
| Treatment Group | Dose (mg/kg, i.v., b.i.d.) | Mean Luminal Cross-Sectional Area (mm²) ± SEM |
| Sham | - | 0.25 ± 0.02 |
| SAH + Vehicle | - | 0.12 ± 0.01 |
| SAH + this compound | 0.1 | 0.18 ± 0.02 |
| SAH + this compound | 0.3 | 0.21 ± 0.03 |
*p < 0.05 compared to SAH + Vehicle group. Data adapted from published studies.[1]
Table 2: Effect of Locally Delivered this compound on Basilar Artery Lumen Patency in a Rat Double Hemorrhage SAH Model
| Treatment Group | Dose (mg/kg, intrathecal) | Mean Lumen Patency (%) ± SEM |
| SAH Only | - | 65 ± 12 |
| SAH + Empty Polymer | - | 65 ± 12 |
| SAH + this compound/Hyaluronan | 0.055 | 94 ± 8* |
*p < 0.01 compared to SAH + Empty Polymer group. Data adapted from published studies.
Conclusion
The administration of this compound has demonstrated significant efficacy in attenuating cerebral vasospasm in both rabbit and rat models. The protocols outlined in this document provide a standardized approach for the preclinical investigation of K-ATP channel openers. The choice of model and administration route will depend on the specific research question and the desired therapeutic application, with intravenous administration representing a systemic treatment approach and local delivery offering targeted therapy with potentially fewer systemic side effects. Careful adherence to these detailed methodologies will ensure reproducible and reliable data for the development of novel therapies for cerebral vasospasm.
References
Application Notes and Protocols for Cell Culture Treatment with Cromakalim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim is a potent vasodilator that functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels.[1][2] Its action leads to the hyperpolarization of the cell membrane, which in smooth muscle cells, results in relaxation and a subsequent decrease in blood pressure.[1] This mechanism of action makes this compound and its active enantiomer, levthis compound, valuable tools in cardiovascular research and drug development for conditions such as hypertension.[1][3] These application notes provide detailed protocols for the treatment of cultured cells with this compound, focusing on vascular smooth muscle cells as a primary model system. The protocols cover cell viability assessment and functional assays to characterize the effects of this compound on KATP channels.
Mechanism of Action
This compound activates ATP-sensitive potassium (KATP) channels, which are present in the plasma membrane of various cell types, including smooth muscle cells.[1][2] The opening of these channels increases potassium ion (K+) efflux, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of smooth muscle tissue.
Data Presentation: Quantitative Summary of this compound Treatment Parameters
The following table summarizes key quantitative data for this compound treatment in various in vitro models.
| Parameter | Cell/Tissue Type | Value | Reference |
| EC50 for Relaxation | Human Isolated Portal Vein | 4.53 µM | [4] |
| Effective Concentration | Rat Aortic Smooth Muscle Cells | 1 µM | [5] |
| Effective Concentration | Rat Mesenteric Microvascular Endothelial Cells | 10 - 100 µmol/L | [5] |
| Effective Concentration | Frog Skeletal Muscle | 30 - 300 µM | [6] |
| Treatment Duration | Human Saphenous Vein (for concentration-response curves) | 30 minutes pre-incubation | [7] |
| Glibenclamide Inhibition | Human Isolated Portal Vein | 15 µM (complete prevention of this compound-induced venodilation) | [4] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of A7r5 Vascular Smooth Muscle Cells
This protocol describes the standard procedure for culturing and maintaining the A7r5 rat vascular smooth muscle cell line, a common model for studying vascular pharmacology.
Materials:
-
A7r5 cell line (ATCC® CRL-1444™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, 24-well, or 6-well, as needed)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of A7r5 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of A7r5 cells.[8][9][10]
Materials:
-
A7r5 cells cultured in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Serum-free medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed A7r5 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range to test is 0.1 µM to 100 µM. Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
Protocol 3: Functional Assessment of KATP Channel Activity (Thallium Flux Assay)
This high-throughput assay provides a functional readout of KATP channel activity by measuring the influx of thallium (Tl+), a surrogate for K+, through open channels using a thallium-sensitive fluorescent dye.
Materials:
-
A7r5 cells or a cell line stably expressing KATP channels (e.g., HEK293 cells) cultured in a 384-well microplate
-
Thallium-sensitive fluorescent indicator dye (e.g., FluxOR™ Thallium Detection Kit)
-
This compound stock solution
-
Glibenclamide stock solution (a KATP channel blocker, for specificity control)
-
Assay buffer
-
Thallium stimulus buffer
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells into a 384-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Application: Add varying concentrations of this compound to the wells. For specificity control, pre-incubate a set of wells with a KATP channel blocker like glibenclamide (e.g., 10 µM) before adding this compound.
-
Thallium Influx: Initiate the assay by adding the thallium-containing stimulus buffer to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity in each well kinetically using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of thallium influx and reflects KATP channel activity.
-
Data Analysis: Calculate the rate of thallium influx for each condition. Compare the rates in this compound-treated wells to control wells and glibenclamide-treated wells.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Caption: Experimental workflow for assessing cell viability after this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of muscle blood cell flux and pO2 by this compound (BRL 34915) and other compounds enhancing membrane K+ conductance, but not by Ca2+ antagonists or hydralazine, in an animal model of occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the vasorelaxing effect of this compound and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchhub.com [researchhub.com]
Techniques for Measuring Cromakalim-Induced Hyperpolarization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim is a well-established potassium channel opener that exerts its pharmacological effects primarily through the activation of ATP-sensitive potassium (KATP) channels.[1] This activation leads to an efflux of potassium ions from the cell, resulting in membrane hyperpolarization.[2] This hyperpolarization plays a crucial role in the relaxation of smooth muscle, making this compound and its analogues valuable tools in the research and development of treatments for conditions such as hypertension and asthma.
These application notes provide detailed protocols for three key techniques used to measure this compound-induced hyperpolarization: patch-clamp electrophysiology, voltage-sensitive dyes, and microelectrode arrays. Each section includes an overview of the technique, a detailed experimental protocol, and a summary of expected quantitative data.
Signaling Pathway of this compound Action
This compound's primary mechanism of action involves the opening of KATP channels, which are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[3] By binding to the SUR subunit, this compound increases the channel's open probability, leading to potassium efflux and membrane hyperpolarization.[4][5] This hyperpolarization moves the membrane potential further from the threshold required for the opening of voltage-gated calcium channels, thereby reducing calcium influx and leading to smooth muscle relaxation.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of the this compound-induced potassium conductance in smooth muscle cells isolated from the rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cromakalim in 86Rb Efflux Assays for the Study of ATP-Sensitive Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim is a well-characterized synthetic compound belonging to the class of potassium channel openers.[1] Its primary pharmacological action is the activation of ATP-sensitive potassium (KATP) channels, which are crucial regulators of cellular excitability in various tissues, including vascular smooth muscle, pancreatic beta-cells, and neurons.[2][3][4] The opening of these channels leads to an efflux of potassium ions, causing membrane hyperpolarization and subsequent relaxation of smooth muscle or inhibition of hormone secretion.[1]
The 86Rb (Rubidium-86) efflux assay is a robust and widely used method to functionally assess the activity of potassium channels.[5][6][7] Due to the similar physicochemical properties of Rb+ and K+, 86Rb+ can serve as a radioactive tracer for potassium ion movement across the cell membrane.[8][9] This application note provides a detailed protocol for utilizing a 86Rb efflux assay to characterize the activity of this compound on KATP channels.
Principle of the Assay
The 86Rb efflux assay is based on the principle that cells pre-loaded with radioactive 86Rb+ will release the isotope into the extracellular medium upon the opening of potassium channels. The amount of 86Rb+ efflux is directly proportional to the activity of the potassium channels. By treating the cells with this compound, a dose-dependent increase in 86Rb+ efflux is expected, which can be quantified by measuring the radioactivity in the extracellular buffer. This allows for the determination of the potency and efficacy of this compound as a KATP channel opener.
Signaling Pathway of this compound-Induced 86Rb Efflux
Caption: Signaling pathway of this compound-induced 86Rb+ efflux.
Experimental Workflow for 86Rb Efflux Assay
Caption: Experimental workflow of the 86Rb+ efflux assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell type and specific experimental conditions.
Materials and Reagents:
-
Cells expressing KATP channels (e.g., CHO or HEK-293 cells stably transfected with KATP channel subunits, or primary cells like vascular smooth muscle cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
86RbCl (radioactive)
-
Loading Buffer (e.g., cell culture medium or physiological salt solution)
-
Assay Buffer (e.g., physiological salt solution with low K+ concentration to maximize the driving force for efflux)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Glibenclamide (a KATP channel blocker, for control experiments)
-
Cell lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer)
-
Scintillation cocktail
-
96-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Loading with 86Rb+:
-
Aspirate the culture medium from the wells.
-
Add 100 µL of Loading Buffer containing 86RbCl (e.g., 1 µCi/mL) to each well.
-
Incubate for a sufficient time to allow for cellular uptake of 86Rb+ (e.g., 2-4 hours at 37°C).
-
-
Washing:
-
Carefully aspirate the loading buffer.
-
Wash the cells multiple times (e.g., 3-4 times) with 200 µL of ice-cold Assay Buffer to remove extracellular 86Rb+.
-
-
Pre-incubation:
-
Add 100 µL of Assay Buffer to each well.
-
Pre-incubate the plate at room temperature or 37°C for a short period (e.g., 10-15 minutes) to establish a baseline.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
For control wells, prepare Assay Buffer with vehicle (e.g., DMSO) and a known KATP channel blocker like glibenclamide.
-
Aspirate the pre-incubation buffer.
-
Add 100 µL of the respective this compound dilutions, vehicle, or blocker solution to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at the desired temperature.
-
-
Collection of Supernatant (Efflux):
-
After the incubation period, carefully collect the supernatant (100 µL) from each well and transfer it to a scintillation vial. This fraction contains the effused 86Rb+.
-
-
Cell Lysis:
-
Add 100 µL of cell lysis buffer to the remaining cells in each well.
-
Incubate for a sufficient time to ensure complete cell lysis (e.g., 30 minutes at room temperature).
-
-
Collection of Lysate (Intracellular):
-
Transfer the cell lysate from each well to a separate scintillation vial. This fraction represents the 86Rb+ that remained inside the cells.
-
-
Radioactivity Measurement:
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in both the supernatant and lysate samples using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of 86Rb+ efflux for each well using the following formula:
% Efflux = [CPM (Supernatant) / (CPM (Supernatant) + CPM (Lysate))] x 100
-
Plot the % Efflux against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the EC50 (half-maximal effective concentration) value for this compound.
-
Data Presentation
The quantitative data obtained from the 86Rb efflux assay can be summarized in a table for clear comparison.
| Treatment Group | This compound Concentration (µM) | Mean % 86Rb Efflux | Standard Deviation | n |
| Vehicle Control | 0 | 5.2 | 0.8 | 3 |
| This compound | 0.01 | 15.8 | 1.5 | 3 |
| This compound | 0.1 | 35.2 | 2.1 | 3 |
| This compound | 1 | 68.5 | 4.3 | 3 |
| This compound | 10 | 85.1 | 3.9 | 3 |
| This compound | 100 | 86.3 | 3.5 | 3 |
| Glibenclamide | 10 (Blocker Control) | 6.1 | 0.9 | 3 |
| This compound + Glibenclamide | 10 + 10 | 12.5 | 1.2 | 3 |
Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.
Conclusion
The 86Rb efflux assay is a powerful tool for characterizing the functional activity of KATP channel openers like this compound.[7][8] This application note provides a comprehensive overview of the principles, workflow, and a detailed protocol for performing this assay. By following this methodology, researchers can reliably determine the potency and efficacy of this compound and other potential KATP channel modulators, which is essential for basic research and drug development in areas such as hypertension and other cardiovascular diseases.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. aurorabiomed.com [aurorabiomed.com]
Patch-Clamp Protocol for Characterizing Cromakalim-Activated KATP Currents
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for recording and analyzing cromakalim-activated potassium currents through ATP-sensitive potassium (KATP) channels using the whole-cell patch-clamp technique. It includes comprehensive information on experimental solutions, voltage-clamp parameters, and data analysis, along with visual guides for the experimental workflow and the underlying signaling pathway.
Introduction
This compound is a potent vasodilator that exerts its effects by opening ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization.[1] This action is particularly relevant in vascular smooth muscle, cardiac tissue, and pancreatic β-cells.[2][3] The patch-clamp technique is an essential electrophysiological tool for investigating the properties of ion channels, allowing for precise measurement of the ionic currents flowing across the cell membrane.[4][5] This application note details a standardized whole-cell patch-clamp protocol to study the activation of KATP channels by this compound and their inhibition by the sulfonylurea drug, glibenclamide.
Signaling Pathway of this compound Action
This compound acts on the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This interaction facilitates the opening of the Kir6.x pore-forming subunit, increasing potassium efflux and causing membrane hyperpolarization. The activity of KATP channels is intrinsically linked to the intracellular metabolic state, with high levels of ATP promoting channel closure. This compound effectively counteracts this ATP-induced inhibition.
Caption: Signaling pathway of this compound-induced KATP channel activation.
Experimental Protocols
This protocol is designed for whole-cell patch-clamp recordings from cultured cells (e.g., smooth muscle cells, HEK293 cells expressing KATP channels) or acutely dissociated cells.
Cell Preparation
-
Cultured Cells: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal health.
-
Acutely Dissociated Cells: Enzymatically dissociate tissue (e.g., saphenous artery) to obtain single myocytes.[6]
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
Pipette Preparation
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with intracellular solution is 3-7 MΩ.[4]
-
Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped in the tip.
Whole-Cell Recording Procedure
-
Approach and Seal:
-
Place the pipette in the holder and apply positive pressure.
-
Under visual guidance, lower the pipette towards a target cell.
-
Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ, a "gigaseal").
-
-
Establish Whole-Cell Configuration:
-
After achieving a stable gigaseal, apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip.[7] This establishes electrical and diffusive access to the cell's interior.
-
Compensate for pipette capacitance and series resistance.
-
-
Data Acquisition:
-
Set the amplifier to voltage-clamp mode.
-
Apply voltage ramps or steps to elicit currents. A typical ramp protocol might be from -120 mV to +60 mV over 200 ms.
-
Record baseline currents in the extracellular solution.
-
Perfuse the chamber with the this compound-containing solution and record the activated currents.
-
To confirm the current is through KATP channels, co-apply the specific blocker glibenclamide.
-
Data Presentation
Table 1: Solutions for KATP Channel Recording
| Solution Type | Component | Concentration (mM) | Reference(s) |
| Extracellular | NaCl | 135-150 | [10][11][12] |
| KCl | 3-5.9 | [11][12] | |
| CaCl₂ | 2-2.5 | [10][11] | |
| MgCl₂ | 1-2 | [10][11] | |
| HEPES | 10 | [10][11] | |
| Glucose | 5-11.5 | [10][12] | |
| Intracellular | KCl or K-Gluconate | 130-140 | [4][10][11] |
| MgCl₂ | 1-2 | [10][11] | |
| HEPES | 10 | [10][11] | |
| EGTA | 0.5-11 | [4][5][11] | |
| Mg-ATP | 1-5 | [4][11] | |
| Na-GTP | 0.2-0.4 | [4][13] |
Note: pH is typically adjusted to 7.4 for extracellular and 7.2-7.3 for intracellular solutions.[4][10][11]
Table 2: Experimental Parameters and Pharmacological Agents
| Parameter | Value/Range | Reference(s) |
| Holding Potential | -60 to -70 mV | [8][9] |
| Voltage Ramp | -120 mV to +60 mV | [10] |
| Voltage Steps | From -90 mV to +35 mV | [14] |
| This compound Concentration | 10 - 500 µM | [8][15] |
| Glibenclamide Concentration | 1 - 10 µM | [2][3][15] |
Experimental Workflow
The following diagram outlines the major steps in a typical whole-cell patch-clamp experiment to measure this compound-activated currents.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Conclusion
This protocol provides a robust framework for the characterization of this compound-activated KATP currents. By following these detailed steps and utilizing the specified solutions and parameters, researchers can obtain high-quality electrophysiological data to investigate the pharmacology and biophysics of KATP channels. This methodology is crucial for understanding the mechanism of action of KATP channel openers and for the development of novel therapeutics targeting these channels.
References
- 1. Single KATP Channel Opening in Response to Action Potential Firing in Mouse Dentate Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition by glibenclamide of the vasorelaxant action of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation by levthis compound and metabolic inhibition of glibenclamide-sensitive K channels in smooth muscle cells of pig proximal urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. BRL 34915 (this compound) enhances voltage-dependent K+ current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc is both an intracellular and extracellular regulator of KATP channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Chemical Ischemia Tolerance with Cromakalim
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cromakalim to induce chemical ischemia tolerance in in vitro models. This document outlines the underlying mechanism, detailed experimental protocols for inducing chemical ischemia, methods for assessing cellular tolerance, and expected quantitative outcomes.
Introduction
This compound is a potent opener of ATP-sensitive potassium (K-ATP) channels, which are crucial regulators of cellular membrane potential, particularly in metabolically active cells like neurons and cardiomyocytes. By activating these channels, this compound induces a state of cellular hyperpolarization. This bioelectric modulation is a key mechanism in ischemic preconditioning, where a brief, non-lethal ischemic episode protects cells from a subsequent, more severe ischemic insult. In vitro, this protective effect can be mimicked by pre-treating cells with this compound before inducing a state of "chemical ischemia" using metabolic inhibitors. This approach provides a controlled and reproducible system for studying the molecular mechanisms of cellular protection and for screening potential therapeutic agents.
The primary mechanism of this compound-induced tolerance involves the opening of K-ATP channels, particularly those located in the inner mitochondrial membrane (mitoK-ATP). This event is believed to trigger a cascade involving the generation of reactive oxygen species (ROS) which act as signaling molecules to activate downstream protective kinases such as Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK1/2).[1][2] This signaling cascade ultimately converges on effectors that preserve mitochondrial function, reduce calcium overload, and inhibit apoptotic pathways, thereby enhancing cell survival upon ischemic stress.
Data Presentation: Quantitative Outcomes of this compound Preconditioning
The following tables summarize typical quantitative data obtained from in vitro experiments demonstrating the protective effects of this compound against chemically-induced ischemia.
Table 1: Effect of this compound Preconditioning on Cell Viability and Cytotoxicity in Cardiomyocytes.
| Experimental Group | Treatment Protocol | Cell Viability (%) | LDH Release (U/L) |
| Normoxia Control | Standard culture conditions | 100 ± 5 | 25 ± 5 |
| Chemical Ischemia (A/R) | Anoxia/Reoxygenation | 42.2 ± 7.3 | 250.5 ± 43.6 |
| This compound Preconditioning | This compound (10 µM, 30 min) + A/R | 81.9 ± 11.4 | 101.9 ± 18.9 |
| This compound + Glibenclamide | Glibenclamide (10 µM) + this compound + A/R | 50.5 ± 8.1 | 225.7 ± 38.2 |
| (Data adapted from studies on anoxic preconditioning in neonatal rat cardiomyocytes, which is mechanistically mimicked by K-ATP openers.[2]) |
Table 2: Impact of this compound on Cellular ATP Levels During Chemical Ischemia in Neuronal Cells.
| Experimental Group | Treatment Protocol | Cellular ATP (% of Control) |
| Normoxia Control | Standard culture conditions | 100 |
| Chemical Ischemia (Oligo + 2-DG) | Oligomycin (1 µg/mL) + 2-DG (10 mM) for 4h | 15 ± 4 |
| This compound Preconditioning | This compound (10 µM, 15 min) + Oligo + 2-DG | 45 ± 7 |
| (Data are representative values derived from principles of metabolic inhibition and K-ATP channel-mediated energy preservation.[3][4]) |
Experimental Protocols
Protocol 1: Induction of Chemical Ischemia using Rotenone
This protocol uses rotenone, a mitochondrial complex I inhibitor, to induce a state of severe metabolic stress and oxidative damage, mimicking aspects of ischemia.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma, primary neurons, or H9c2 cardiomyocytes)
-
Complete cell culture medium
-
Rotenone (Sigma-Aldrich, R8875)
-
This compound (Sigma-Aldrich, C1056)
-
Glibenclamide (optional K-ATP channel blocker; Sigma-Aldrich, G0639)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
This compound Preconditioning:
-
Prepare a stock solution of this compound in DMSO. Dilute in pre-warmed culture medium to a final concentration of 10 µM.
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Induction of Chemical Ischemia:
-
Prepare a stock solution of rotenone in DMSO. Dilute in culture medium to the desired final concentration (e.g., 100 nM to 10 µM, dependent on cell type and experimental duration).[5][6][7][8]
-
Remove the this compound-containing medium and add the rotenone-containing medium.
-
Incubate for the desired duration (e.g., 1 to 24 hours) at 37°C.[6][7]
-
-
Assessment of Tolerance: Following the incubation period, proceed with cell viability or cytotoxicity assays (see Protocols 3 & 4).
Protocol 2: Induction of Chemical Ischemia using Oligomycin and 2-Deoxy-D-Glucose (2-DG)
This protocol combines an ATP synthase inhibitor (oligomycin) with a glycolysis inhibitor (2-DG) to profoundly deplete cellular ATP stores, closely mimicking the energy crisis of true ischemia.
Materials:
-
Cell line of interest
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
Oligomycin (Sigma-Aldrich, O4876)
-
2-Deoxy-D-Glucose (Sigma-Aldrich, D8375)
-
This compound
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Preconditioning: Apply this compound (10 µM) for 15-30 minutes as described in Protocol 1.
-
Induction of Chemical Ischemia:
-
Prepare the chemical ischemia medium: supplement glucose-free medium with oligomycin (e.g., 1 µg/mL) and 2-DG (e.g., 5-25 mM).[9][10]
-
Remove the this compound-containing medium, wash cells once with PBS to remove residual glucose, and add the chemical ischemia medium.
-
Incubate for 2-6 hours at 37°C.
-
-
Assessment of Tolerance: Proceed with ATP measurement or other viability assays (see Protocols 3 & 4).
Protocol 3: Assessment of Cytotoxicity using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of plasma membrane damage and cell death.
Materials:
-
Supernatant from experimental wells
-
LDH Cytotoxicity Assay Kit (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit, Cat# 88953, or similar)
-
96-well flat-bottom assay plate
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm.
Procedure (based on a typical kit protocol): [3]
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the kit's Lysis Buffer for 45 minutes.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well of the experimental plate to a new 96-well assay plate.
-
Reaction Setup: Add 50 µL of the kit's Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm (formazan) and 680 nm (background).
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Protocol 4: Assessment of Cell Viability using ATP Measurement Assay
This assay quantifies cellular ATP, a direct indicator of metabolic activity and cell viability. Upon cell death, ATP is rapidly degraded.
Materials:
-
Cells in a 96-well plate (preferably opaque-walled for luminescence)
-
ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega, Cat# G7570, or similar)
-
Luminometer
Procedure (based on a typical kit protocol): [11][12][13]
-
Equilibrate Plate: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Reconstitute the luciferase substrate with the provided buffer to create the ATP Detection Cocktail.
-
Reagent Addition: Add a volume of the ATP Detection Cocktail equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Cell viability is directly proportional to the luminescence signal. Results are often expressed as a percentage relative to the untreated control cells.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound-induced chemical ischemia tolerance.
Caption: Experimental workflow for assessing this compound-induced tolerance.
References
- 1. mednexus.org [mednexus.org]
- 2. ROS-mediated ERK activation in delayed protection from anoxic preconditioning in neonatal rat cardiomyocytes [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Protection Activity of 1,4-Naphthoquinones in Rotenone-Induced Models of Neurotoxicity | MDPI [mdpi.com]
- 7. Human iPSCs derived astrocytes rescue rotenone-induced mitochondrial dysfunction and dopaminergic neurodegeneration in vitro by donating functional mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotenone induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondria targeted drugs synergize with 2-deoxyglucose to trigger breast cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ATP Assays | What is an ATP Assay? [se.promega.com]
- 13. ATP cell viability assay | RE-Place [re-place.be]
Application Notes: Cromakalim in Bladder Detrusor Muscle Research
Introduction
Cromakalim is a potent pharmacological agent widely utilized in smooth muscle research. As a member of the benzopyran class of potassium channel openers (PCOs), its primary mechanism of action involves the activation of ATP-sensitive potassium channels (K-ATP channels).[1] In the context of urology and pharmacology, this compound serves as an invaluable tool for investigating the physiology and pathophysiology of the urinary bladder's detrusor smooth muscle. Its ability to induce muscle relaxation has made it a subject of interest for conditions characterized by detrusor overactivity (DO), such as overactive bladder (OAB).[1][2] These notes provide a comprehensive overview of this compound's application, mechanism, and relevant experimental protocols for researchers in the field.
Mechanism of Action
This compound exerts its effects by directly activating K-ATP channels present on the cell membrane of detrusor smooth muscle cells.[1] This activation increases the permeability of the membrane to potassium ions (K+).[3] The subsequent efflux of K+ from the cell leads to hyperpolarization of the cell membrane, making it less excitable.[3][4] This reduction in excitability inhibits the opening of voltage-gated calcium channels, thereby decreasing the influx of calcium (Ca2+) that is essential for muscle contraction. The net result is the relaxation of the detrusor smooth muscle.[5] The specificity of this mechanism can be confirmed by using a selective K-ATP channel antagonist, such as glibenclamide, which has been shown to reverse the inhibitory effects of this compound.[6][7]
Caption: Signaling pathway of this compound in detrusor smooth muscle cells.
Key Applications and Findings
This compound has been instrumental in elucidating the role of K-ATP channels in bladder function. Key applications include:
-
Inhibition of Spontaneous Contractions: this compound effectively abolishes or reduces spontaneous contractile activity in detrusor muscle strips from various species, including humans, pigs, and rats.[3][8] This is particularly relevant for studying the myogenic basis of bladder instability.
-
Suppression of Induced Contractions: It demonstrates a concentration-dependent inhibition of contractions induced by various stimuli such as the muscarinic agonist carbachol, high extracellular potassium (K+), and electrical field stimulation (EFS).[2][4]
-
Investigating Detrusor Overactivity: In animal models of bladder outlet obstruction (BOO), which leads to detrusor overactivity, this compound has been shown to suppress these abnormal contractions.[3][8]
-
Elucidating Urothelial-Detrusor Interactions: Studies have revealed that this compound's potency is greater in detrusor strips where the urothelium has been removed, suggesting the urothelium may release substances that counteract its relaxant effect.[8]
Data Presentation: Summary of this compound's Effects
| Species | Preparation | Stimulus | This compound Concentration | Observed Effect | Citation |
| Porcine | Detrusor Muscle Strips | Carbachol | 10⁻⁶ M and 10⁻⁵ M | Significant suppression of the concentration-response curve. | [2] |
| Human | Detrusor Muscle Strips | Acetylcholine | Concentration-dependent | Inhibition of maximal response and rightward shift of the concentration-response curve. | [5][6] |
| Human | Detrusor Muscle Strips | 20 mM KCl | Up to 10⁻⁵ M | Concentration-dependent relaxation of pre-contracted strips. | [6] |
| Human, Pig | Detrusor Muscle Strips | Spontaneous Activity | Not specified | Abolished spontaneous contractions. | [3] |
| Rat (BOO) | Detrusor Muscle Strips | Spontaneous Activity | Not specified | Suppressed spontaneous contractions; more potent in urothelium-denuded strips. | [8] |
| Guinea Pig | Detrusor Muscle Strips | Spontaneous Activity | Concentration-dependent | Hyperpolarization of the membrane, abolition of spike activity, and muscle relaxation. | [7] |
Experimental Protocols
The most common in vitro method to study the effects of this compound is the isolated detrusor muscle strip contractility assay.
Protocol 1: Isolated Detrusor Muscle Strip Contractility Assay
This protocol details the measurement of isometric contractions of bladder detrusor strips in an organ bath.
1. Reagents and Solutions
-
Krebs-Henseleit Solution: Prepare fresh on the day of the experiment and aerate continuously with 95% O₂, 5% CO₂.[9] The final solution should have a pH of approximately 7.4.[9]
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 1.9 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 24.9 |
| KH₂PO₄ | 1.2 |
| Dextrose | 11.7 |
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO) and make serial dilutions.
-
Contractile Agent: (e.g., Carbachol, Acetylcholine, KCl) prepared in distilled water or Krebs solution.
-
Antagonist (Optional): Glibenclamide for mechanistic studies.
2. Experimental Workflow
Caption: Experimental workflow for an in vitro bladder strip contractility assay.
3. Detailed Procedure
-
Tissue Harvest and Preparation: Euthanize the animal (e.g., rat, guinea pig) according to approved institutional protocols.[10] Immediately excise the urinary bladder and place it in ice-cold, aerated Krebs solution.[9] Open the bladder longitudinally and cut several parallel strips from the bladder body, avoiding the trigone area.[8][9] If required, the urothelial/suburothelial layer can be carefully removed by sharp dissection (denuded strips).[8]
-
Mounting: Mount the strips vertically in organ baths containing aerated Krebs solution maintained at 37°C.[9] Attach one end to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[9]
-
Equilibration: Apply a resting tension of approximately 1 gram (10 mN) and allow the tissue to equilibrate for 60-90 minutes.[8] During this period, wash the tissue with fresh Krebs solution every 15-20 minutes and readjust the tension as needed.[9]
-
Viability Test: After equilibration, test the viability and contractility of each strip by exposing it to a high concentration of KCl (e.g., 80 mM).[9] Wash the tissue thoroughly to allow it to return to baseline tension.
-
Drug Application:
-
To study inhibition of induced contractions: After obtaining a stable baseline, pre-incubate the tissue with a specific concentration of this compound (or vehicle control, e.g., DMSO) for a set period (e.g., 20-30 minutes).[2] Then, generate a cumulative concentration-response curve to a contractile agent like carbachol or acetylcholine.[2][6]
-
To study relaxation: First, induce a sustained, submaximal contraction using an agent like 20 mM KCl or carbachol.[6] Once the contraction has plateaued, add this compound in a cumulative manner to generate a concentration-response curve for relaxation.[6]
-
-
Data Analysis: Measure the amplitude of contractions and express them as a percentage of the maximal response to the contractile agent or the initial KCl-induced contraction. For relaxation studies, express the reduction in tension as a percentage of the pre-induced tone. Calculate parameters such as Emax (maximal effect) and pD₂/pIC₅₀ (-log of the molar concentration producing 50% of the maximal effect/inhibition).
This compound is a foundational pharmacological tool for studying detrusor muscle physiology. Its well-defined mechanism of action as a K-ATP channel opener allows for precise investigation into the role of membrane potential and ion fluxes in bladder contractility. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in studies aimed at understanding both normal bladder function and the pathophysiology of detrusor overactivity, ultimately aiding in the discovery of novel therapeutic targets.
References
- 1. Role of potassium ion channels in detrusor smooth muscle function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of the ATP-sensitive potassium channel openers this compound, pinacidil and minoxidil on the carbachol–response curve in porcine detrusor muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound on the detrusor muscle of human and pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanical and electrophysiological effects of this compound on the human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Inhibitory effect of this compound in human detrusor muscle is mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urosource.uroweb.org [urosource.uroweb.org]
- 9. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urothelium-derived prostanoids enhance contractility of urinary bladder smooth muscle and stimulate bladder afferent nerve activity in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cromakalim Formulation and Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with cromakalim. Due to its challenging physicochemical properties, particularly its low aqueous solubility, careful preparation and handling are crucial for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent this compound precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I dilute my DMSO stock in an aqueous buffer?
A1: this compound is a lipophilic molecule with very low solubility in water.[1] When a concentrated stock solution in a water-miscible organic solvent like DMSO is diluted into an aqueous buffer, the this compound molecules can rapidly come out of solution and precipitate as the solvent environment becomes predominantly aqueous.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] It is crucial to use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce its solvating power for this compound.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle warming can aid in the dissolution of this compound in DMSO. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. A water bath set to a moderate temperature (e.g., 37-60°C) can be used cautiously.
Q4: Are there alternatives to this compound with better aqueous solubility?
A4: Yes, a water-soluble phosphate ester prodrug, foslevthis compound, has been developed.[2][3] In experimental settings, foslevthis compound is often converted to the active form, levthis compound (the active enantiomer of this compound), by endogenous phosphatases. For many applications, using foslevthis compound can circumvent the solubility issues associated with this compound.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Encountering precipitation in your this compound solutions can compromise your experiments. This guide provides a systematic approach to troubleshooting and preventing this common issue.
Issue: this compound powder does not fully dissolve in DMSO.
| Possible Cause | Solution |
| DMSO is not anhydrous. | Use a fresh, unopened bottle of anhydrous DMSO. Store DMSO properly to prevent moisture absorption. |
| Insufficient mixing. | Vortex the solution for several minutes. Use a sonicator bath to aid dissolution. |
| Concentration is too high. | Prepare a more dilute stock solution. Consult the solubility data table below. |
| Low temperature. | Gently warm the solution in a water bath (37-60°C) while mixing. |
Issue: Precipitation occurs upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Solution |
| Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing the buffer. |
| Final DMSO concentration is too low. | Ensure the final concentration of DMSO in the working solution is sufficient to maintain solubility. A final concentration of 0.1% to 1% DMSO is often a good starting point, but may need to be optimized. |
| Buffer composition. | The pH and ionic strength of the buffer can influence this compound's solubility. Test different physiological buffers (e.g., PBS, HEPES-buffered saline, TRIS-buffered saline) to find the optimal one for your experiment. |
| Temperature of the buffer. | Pre-warming the aqueous buffer to the experimental temperature before adding the this compound stock can sometimes help. |
| Use of co-solvents. | For in vivo or certain in vitro applications, using co-solvents like PEG300 and Tween-80 in the final formulation can significantly improve solubility.[4] |
Quantitative Data
Table 1: Solubility of this compound and its Derivatives
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | DMSO | ≥ 50 mg/mL[4] | 174.6 | Sonication is recommended. |
| Water | Insoluble[4] | - | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL[4] | 6.98 | For in vivo formulations. | |
| Levthis compound | DMSO | ≥ 50 mg/mL | 174.6 | |
| Foslevthis compound | DMSO | 60 mg/mL | 163.8 | Requires ultrasonication and warming to 60°C. |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Data not specified[2] | - | Described as water-soluble; empirical determination is recommended. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | 3 years[4] |
| Stock Solution | DMSO | -80°C | 1 year[4] |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder (Molar Mass: 286.33 g/mol ). For 1 mL of a 10 mM solution, weigh 2.86 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, place the tube in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the solution in a water bath at 37°C for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature or the desired experimental temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
Continue vortexing for at least 30 seconds after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a more dilute working solution or adjust the final DMSO concentration.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Cromakalim Stability at Room Temperature: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of cromakalim for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this potassium channel opener in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound in its solid (powder) form should be stored at -20°C, where it can remain stable for up to three years. It is also crucial to protect it from direct sunlight and moisture. While it may be shipped at ambient temperatures, this is intended for short durations only and does not reflect ideal long-term storage conditions.
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution is highly dependent on the solvent and storage temperature. For stock solutions prepared in solvents like DMSO, it is recommended to store them at -80°C for long-term stability, which can be up to one year. For shorter periods of up to one month, storage at -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound solutions at room temperature?
A3: It is strongly advised not to store this compound solutions at room temperature for extended periods. While short-term exposure during experimental setup is generally acceptable, prolonged storage at ambient temperature can lead to degradation of the compound. For in vivo experiments, it is always recommended to use freshly prepared working solutions on the same day.[1]
Q4: What is the recommended solvent for this compound?
A4: this compound is readily soluble in dimethyl sulfoxide (DMSO).[2] For in vivo studies, a common formulation involves a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It's important to add the solvents sequentially and ensure the solution is clear before adding the next component. Sonication or gentle heating may be used to aid dissolution if precipitation occurs.
Stability Data
While specific quantitative data on the degradation of this compound at room temperature is not extensively published, the general consensus from supplier recommendations points towards recommending cold storage to ensure compound integrity. Forced degradation studies, a standard practice in pharmaceutical development, are used to understand the degradation pathways under stress conditions such as heat, light, acid, and base hydrolysis.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Special Precautions |
| Powder | -20°C | Up to 3 years[2] | Keep away from direct sunlight and moisture.[2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1] |
Troubleshooting Guide
Issue 1: Inconsistent or lack of biological effect in in vitro assays (e.g., patch-clamp, vasorelaxation).
-
Possible Cause A: Compound Degradation.
-
Troubleshooting Step: Ensure that this compound stock solutions have been stored properly at -20°C or -80°C and that working solutions are freshly prepared. If there is any doubt about the age or storage history of the stock solution, it is best to prepare a fresh one.
-
-
Possible Cause B: Low Expression of K-ATP Channels.
-
Troubleshooting Step: Confirm the expression of ATP-sensitive potassium (K-ATP) channels in your cell line or tissue preparation using techniques like qPCR or Western blotting for the Kir6.x and SUR subunits.
-
-
Possible Cause C: Incorrect Experimental Conditions.
-
Troubleshooting Step: The activity of this compound can be influenced by intracellular ATP concentrations. High intracellular ATP can inhibit K-ATP channels, potentially masking the effect of this compound. Ensure your experimental buffer conditions are appropriate.
-
Issue 2: Precipitation of this compound in aqueous buffers.
-
Possible Cause: Poor Aqueous Solubility.
-
Troubleshooting Step: this compound has low solubility in water. When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that affects the biological system (typically <0.1-0.5%). If precipitation occurs, try preparing a more diluted stock solution or use a co-solvent system as described in the FAQ section. Sonication can also aid in dissolving small precipitates.
-
Issue 3: Variability in in vivo study results.
-
Possible Cause A: Inconsistent Drug Formulation and Administration.
-
Troubleshooting Step: Ensure the this compound formulation is prepared consistently for each experiment. For intravenous injections, administer the solution slowly to avoid precipitation in the bloodstream. Confirm the stability of the formulation over the duration of the experiment.
-
-
Possible Cause B: Physiological Compensation.
-
Troubleshooting Step: this compound's vasodilatory effects can trigger reflex physiological responses, such as an increase in heart rate, which may counteract its primary effect on blood pressure. Monitor multiple physiological parameters to get a complete picture of the compound's effects.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC (A General Guideline)
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound, which is a crucial step in developing a stability-indicating HPLC method.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL.
2. Forced Degradation Studies:
- Acid Hydrolysis: Mix equal volumes of the working solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
- Base Hydrolysis: Mix equal volumes of the working solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
- Oxidative Degradation: Mix equal volumes of the working solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Keep the solid this compound powder and the working solution at 60°C for 24 hours.
- Photodegradation: Expose the solid powder and working solution to direct sunlight or a photostability chamber for 24 hours.
3. HPLC Analysis:
- Chromatographic System: A standard HPLC system with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for this type of compound.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between the parent this compound peak and any degradation products.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength should be chosen (e.g., around 260 nm).
- Analysis: Inject the stressed samples and a control (unstressed) sample into the HPLC system. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
Workflow for Stability Indicating HPLC Method Development
References
Technical Support Center: Optimizing Cromakalim Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize cromakalim concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective opener of ATP-sensitive potassium (KATP) channels.[1] Its primary action is to increase potassium efflux from the cell, which leads to hyperpolarization of the cell membrane.[2] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and influencing various cellular processes.[3]
Q2: How does this compound affect cell viability?
The effect of this compound on cell viability is context-dependent and can be protective or detrimental depending on the cell type and experimental conditions. By opening KATP channels, this compound can be neuroprotective, preventing glutamate-induced cell death in hippocampal neurons.[4] In some cancer cell lines, such as human neuroblastoma and astrocytoma cells, this compound has been shown to inhibit growth.[3]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A typical starting concentration range for this compound in in vitro studies can vary, but many studies use concentrations in the micromolar range. For example, concentrations between 30-300 µM have been used to study its effects on frog skeletal muscle.[5] In studies with neuronal cultures, a concentration of 10 µM has been shown to be protective.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Q4: In which solvent should I dissolve this compound for my experiments?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium.[1]
Q5: Are there any known inhibitors of this compound's action?
Yes, the effects of this compound can be inhibited by sulfonylurea drugs like glibenclamide (also known as glyburide) and tolbutamide, which are known blockers of KATP channels.[5][7] These inhibitors can be used as experimental controls to confirm that the observed effects are indeed mediated by the opening of KATP channels.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound is not dissolving properly. | 1. Poor quality or old solvent. 2. Compound has precipitated out of solution. | 1. Use fresh, anhydrous DMSO or ethanol to prepare your stock solution.[8] 2. Gently warm the solution and use sonication to aid dissolution. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][8] |
| Unexpected cytotoxicity observed at all concentrations. | 1. The final concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells. 2. The this compound concentration range is too high for your specific cell type. 3. The cells are overly sensitive to perturbations in potassium homeostasis. | 1. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiment.[8] 2. Perform a broader range-finding experiment with lower concentrations (e.g., starting from the nanomolar range). 3. Verify the health and passage number of your cell line. |
| No observable effect on cell viability. | 1. The this compound concentration is too low. 2. The incubation time is not sufficient to observe an effect. 3. The cell type does not express a significant number of functional KATP channels. 4. The this compound has degraded. | 1. Test a higher range of concentrations. 2. Extend the incubation time, performing a time-course experiment (e.g., 24, 48, 72 hours). 3. Confirm the expression of KATP channels in your cell line through literature search or molecular techniques (e.g., qPCR, Western blot). 4. Use a fresh stock of this compound. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound dilutions. 3. "Edge effects" in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Include wells for "medium only" (background control) and "cells with vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to start with a broad range (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize the data by expressing the viability of the treated wells as a percentage of the vehicle control wells (which represents 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) or the optimal protective concentration.
-
-
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations of this compound
| Cell/Tissue Type | Concentration Range | Observed Effect | Reference |
| Insulin-secreting cell-line (RINm5F) | 80-800 µM | Activation of ATP-inhibited K+ channels | [9] |
| Isolated cardiac myocytes | Not specified | Activation of ATP-dependent K+ channels | [7] |
| Rat heart mitochondria | 25 µM | Membrane depolarization | [10] |
| Hippocampal neurons (primary cultures) | 100 µM | Prevention of glutamate-induced cell death | [4] |
| Frog skeletal muscle | 30-300 µM | Increased 86Rb efflux, hyperpolarization | [5] |
| Human saphenous vein | 10⁻⁷ - 10⁻⁵ M | Relaxation | [11] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | Up to 40 mg/mL | [1] |
| Ethanol | Up to 10 mg/mL | [1] |
Visualizations
References
- 1. tribioscience.com [tribioscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro antitumor activity of this compound in human brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potassium channel opener (-)-cromakalim prevents glutamate-induced cell death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
Cromakalim Off-Target Effects in Cardiovascular Tissue: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of cromakalim in cardiovascular tissue.
Frequently Asked Questions (FAQs)
Q1: My this compound application is causing unexpected effects on intracellular calcium transients in vascular smooth muscle cells, even at concentrations that should primarily activate KATP channels. What could be the cause?
A1: While this compound's primary mechanism is the activation of ATP-sensitive potassium (KATP) channels leading to hyperpolarization and vasorelaxation, it has been reported to have off-target effects on intracellular calcium ([Ca2+]i) handling. At micromolar concentrations (e.g., 1-10 µM), this compound can inhibit agonist-induced Ca2+ release from intracellular stores, such as the sarcoplasmic reticulum.[1] This effect is thought to be secondary to membrane hyperpolarization, which inhibits the production of inositol 1,4,5-trisphosphate (IP3). Therefore, you may be observing a combination of reduced Ca2+ influx due to hyperpolarization and a direct or indirect inhibition of Ca2+ release from stores.
Q2: I am observing a glibenclamide-insensitive outward current in my patch-clamp experiments with this compound on arterial myocytes. Is this a known off-target effect?
A2: Yes, this is a documented off-target effect. In addition to activating KATP channels, this compound has been shown to enhance spontaneous transient outward currents (STOCs).[2] These currents are mediated by large-conductance Ca2+-activated K+ (BKCa) channels. Importantly, this enhancement of STOCs by this compound has been reported to be insensitive to the KATP channel blocker glibenclamide, suggesting a mechanism independent of sarcolemmal KATP channel activation.[2] The exact signaling pathway is still under investigation, but it may involve modulation of intracellular Ca2+ sparks.
Q3: I am using this compound to study cardioprotection, and my results are inconsistent. Could off-target mitochondrial effects be playing a role?
A3: This is a strong possibility. This compound can act on mitochondrial KATP (mitoKATP) channels, which can influence mitochondrial function. Activation of mitoKATP channels can lead to mitochondrial membrane depolarization, affecting ATP synthesis and reactive oxygen species (ROS) production. These mitochondrial effects are implicated in cardioprotective mechanisms like ischemic preconditioning. The concentrations required to engage mitoKATP channels may differ from those for sarcolemmal KATP channels, potentially leading to varied experimental outcomes depending on the specific conditions and concentrations used.
Q4: What is the selectivity profile of this compound for different KATP channel subtypes in cardiovascular tissues?
A4: KATP channels are hetero-octameric complexes of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits. Different combinations of these subunits are expressed in various tissues. In the cardiovascular system, vascular smooth muscle predominantly expresses Kir6.1/SUR2B, while cardiac muscle expresses Kir6.2/SUR2A. This compound and its active enantiomer, levthis compound, show a degree of selectivity for SUR2-containing channels, making them potent vasodilators. However, they can also activate cardiac KATP channels, although typically at slightly higher concentrations.[3]
Troubleshooting Guides
Issue 1: Inconsistent Vasorelaxation Response to this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately (protected from light, at -20°C for long-term storage). |
| Variability in Tissue Preparation | Standardize the dissection and mounting of vascular rings to ensure consistent tissue health and responsiveness. Ensure gentle handling to maintain endothelial integrity, as the endothelium can modulate vascular tone. |
| Off-Target Effects on Intracellular Calcium | To isolate the KATP channel-mediated effect, pre-incubate the tissue with an inhibitor of sarcoplasmic reticulum Ca2+-ATPase (SERCA), such as thapsigargin, to deplete intracellular calcium stores. This will help to determine if the observed effects are independent of store-operated calcium release. |
| Glibenclamide Insensitive Relaxation | Consider the contribution of STOCs. To test this, use a specific blocker of BKCa channels, such as iberiotoxin, in conjunction with this compound to see if the glibenclamide-insensitive portion of the relaxation is attenuated. |
Issue 2: Unexpected Electrophysiological Findings
| Possible Cause | Troubleshooting Step |
| Run-down of KATP Channels in Excised Patches | When using the inside-out patch-clamp configuration, KATP channels can exhibit "run-down" (loss of activity) due to the washout of intracellular factors. Include ATP in your pipette solution to maintain channel activity. |
| Contribution of Other Outward Currents | To isolate KATP currents, use a cocktail of blockers for other potassium channels present in your cells of interest (e.g., 4-aminopyridine for Kv channels, tetraethylammonium for some KCa channels). |
| Observing STOCs Instead of KATP Currents | STOCs are transient, whereas KATP channel activation by this compound typically results in an increase in a more sustained outward current. Analyze the kinetics of the observed currents carefully. To confirm STOCs, you can test their sensitivity to ryanodine or caffeine, which modulate Ca2+ sparks. |
Quantitative Data Summary
| Effect | Target | Tissue/Cell Type | Effective Concentration/EC50/IC50 | Antagonist |
| On-Target: Vasorelaxation | KATP Channel (Kir6.1/SUR2B) | Guinea-pig pulmonary artery | -log EC50: 6.78 | Glibenclamide |
| On-Target: 42K Efflux | KATP Channel | Rabbit superior mesenteric artery | EC50: 0.2 - 0.7 µM[4] | Glibenclamide |
| Off-Target: Inhibition of Agonist-Induced [Ca2+]i Increase | Intracellular Ca2+ Stores | Canine coronary artery | 0.01 - 10 µM[1] | Not specified |
| Off-Target: Enhancement of STOCs | BKCa Channels | Rat saphenous arterial myocytes | Markedly increased at concentrations for KATP activation | Glibenclamide-insensitive[2] |
| Off-Target: Inhibition of Norepinephrine-stimulated 42K efflux | K(Ca) channels (indirectly) | Rabbit superior mesenteric artery | IC50: 0.2 - 0.3 µM[4] | Not specified |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Intracellular Calcium in Vascular Smooth Muscle Cells using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Isolated vascular smooth muscle cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Agonist (e.g., phenylephrine, U46619)
-
This compound
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)
Procedure:
-
Cell Loading:
-
Incubate isolated vascular smooth muscle cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Perfuse the cells with HBSS containing Ca2+.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Experiment:
-
Establish a stable baseline recording.
-
Apply a vasoconstricting agonist (e.g., 1 µM phenylephrine) to induce an increase in intracellular calcium.
-
Once a stable plateau in the calcium response is reached, apply this compound at the desired concentration.
-
Record the change in the 340/380 nm fluorescence ratio, which reflects the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.
-
The change in this ratio over time indicates the relative change in intracellular calcium concentration.
-
Protocol 2: Patch-Clamp Electrophysiology to Differentiate KATP Currents from STOCs
Objective: To distinguish between this compound-induced KATP channel currents and STOCs.
Materials:
-
Isolated arterial smooth muscle cells
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
Pipette solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, pH 7.2 with KOH)
-
Extracellular solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH)
-
This compound
-
Glibenclamide
-
Iberiotoxin
Procedure:
-
Cell Preparation:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Establish the whole-cell configuration by applying a brief pulse of suction.
-
-
Recording KATP Currents:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit membrane currents.
-
Perfuse the cell with the extracellular solution containing this compound (e.g., 10 µM).
-
Observe the induction of a steady outward current.
-
To confirm this is a KATP current, co-apply glibenclamide (e.g., 10 µM), which should reverse the this compound-induced current.
-
-
Recording STOCs:
-
Hold the cell at a depolarized potential (e.g., -40 mV to -20 mV) to increase the probability of STOCs.
-
Record baseline spontaneous transient outward currents.
-
Apply this compound and observe any changes in the frequency and amplitude of the STOCs.
-
To test for the involvement of KATP channels, apply glibenclamide. If the enhancement of STOCs persists, it is a KATP-independent effect.
-
To confirm the identity of STOCs as being mediated by BKCa channels, apply the specific blocker iberiotoxin (e.g., 100 nM), which should abolish the transient currents.
-
Signaling Pathways and Experimental Workflows
References
- 1. K+ channel openers, this compound and Ki4032, inhibit agonist-induced Ca2+ release in canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BRL 34915 (this compound) stimulation of 42K efflux from rabbit arteries is modulated by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cromakalim-Induced Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting desensitization (tachyphylaxis) observed during experiments with the KATP channel opener, cromakalim. This resource offers a question-and-answer-based format to directly address specific issues, detailed experimental protocols, and key data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced desensitization?
A1: this compound-induced desensitization, or tachyphylaxis, is the phenomenon where the biological response to the drug decreases upon repeated or prolonged administration.[1] In a laboratory setting, this may manifest as a reduced vasorelaxant effect or a diminished increase in KATP channel current with subsequent applications of this compound.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potassium channel opener that specifically targets ATP-sensitive potassium (KATP) channels.[2] Its action is primarily mediated through the sulfonylurea receptor (SUR) subunits of the channel complex.[3][4] By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle.[5][6]
Q3: What are the potential underlying mechanisms of this compound-induced desensitization?
A3: While the exact mechanisms are still under investigation, evidence suggests that desensitization to KATP channel openers may involve:
-
Protein Kinase C (PKC) Activation: Prolonged stimulation of cellular signaling pathways can lead to the activation of PKC. Activated PKC can phosphorylate the KATP channel or associated proteins, potentially reducing channel opening probability or promoting its removal from the cell membrane.
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KATP Channel Internalization: PKC activation has been linked to the internalization of KATP channels from the plasma membrane into the cytosol, which would reduce the number of available channels for this compound to act upon.
-
Alterations in Subunit Expression: Chronic exposure to KATP channel modulators could potentially lead to changes in the expression levels of the Kir6.x and SUR subunits that form the channel, affecting the tissue's sensitivity to this compound.[7]
Q4: How can I differentiate between true desensitization and other experimental artifacts?
A4: It is crucial to rule out other factors that can mimic desensitization. These include:
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Compound Degradation: Ensure that your this compound stock solutions are properly stored and that fresh dilutions are made for each experiment.
-
Vehicle Effects: Include a vehicle-only control to account for any biological effects of the solvent (e.g., DMSO).
-
Tissue Viability: In ex vivo experiments, ensure the tissue preparation (e.g., aortic rings) remains viable throughout the experiment. Perform a viability check with a known concentration of a standard agonist (e.g., KCl) at the beginning and end of the experiment.
Troubleshooting Guides
Issue 1: Diminished Vasorelaxant Response to Repeated this compound Application in Aortic Rings
Question: I am performing a cumulative concentration-response curve for this compound on pre-contracted aortic rings. After the first curve and a washout period, the second curve shows a significant rightward shift and a lower maximal response. What could be the cause and how can I troubleshoot it?
Answer: This is a classic presentation of tachyphylaxis. Here is a step-by-step guide to investigate and mitigate this issue:
Troubleshooting Steps:
-
Confirm KATP Channel Involvement:
-
Action: In a parallel experiment, pre-incubate the aortic rings with a KATP channel blocker, such as glibenclamide (e.g., 10 µM), before constructing the first this compound concentration-response curve.[5]
-
Expected Outcome: Glibenclamide should significantly antagonize the vasorelaxant effect of this compound. If it does, it confirms that the initial response is KATP channel-mediated.
-
-
Investigate the Role of PKC:
-
Action: Pre-incubate the aortic rings with a broad-spectrum PKC inhibitor (e.g., staurosporine, used with caution due to non-specificity, or a more specific inhibitor like chelerythrine) before and during the initial this compound application and subsequent washout. Then, perform the second cumulative concentration-response curve.
-
Expected Outcome: If PKC is involved in the desensitization, its inhibition should partially or fully restore the response to this compound in the second curve, resulting in an EC50 value and maximal response closer to the initial curve.
-
-
Optimize the Washout Period:
-
Action: Vary the duration of the washout period between the first and second this compound applications (e.g., 30, 60, 90 minutes).
-
Expected Outcome: A longer washout period may allow for partial or full recovery of the response, providing insight into the kinetics of the desensitization and recovery process.
-
-
Assess for Receptor Internalization (Advanced):
-
Action: This would require more advanced techniques such as Western blotting or immunofluorescence on tissue sections or cultured vascular smooth muscle cells. Compare the membrane expression of Kir6.x or SUR subunits in control tissues versus those exposed to a desensitizing concentration of this compound for an extended period.
-
Expected Outcome: A decrease in the membrane fraction of KATP channel subunits after prolonged this compound exposure would support internalization as a mechanism.
-
Issue 2: Decreasing KATP Channel Current in Patch-Clamp Experiments with Repeated this compound Puffs
Question: In my whole-cell patch-clamp recordings of vascular smooth muscle cells, the outward current elicited by the first application of this compound is robust, but subsequent applications within a few minutes result in a progressively smaller current. Why is this happening?
Answer: This rapid decrease in current suggests a desensitization of the KATP channels at the single-cell level.
Troubleshooting Steps:
-
Control for Rundown:
-
Action: Establish a stable baseline recording for several minutes before the first this compound application. KATP channels can exhibit "rundown" (a spontaneous loss of activity) in excised patches. Ensure your intracellular solution contains ATP and Mg2+ to maintain channel activity.
-
Expected Outcome: A stable baseline indicates that the observed decrease in response is likely due to this compound application and not spontaneous channel closure.
-
-
Test for Recovery:
-
Action: After observing desensitization, wash out the this compound for an extended period (e.g., 5-10 minutes) with the control bath solution before re-applying the drug.
-
Expected Outcome: Partial or full recovery of the this compound-induced current after a sufficient washout period would confirm desensitization and provide information on its reversibility.
-
-
Investigate PKC-Mediated Phosphorylation:
-
Action: Include a PKC inhibitor in the pipette (intracellular) solution to block PKC activity within the recorded cell.
-
Expected Outcome: If PKC-mediated phosphorylation is responsible for the desensitization, its inhibition should prevent or significantly reduce the decrease in current observed with repeated this compound applications.
-
-
Use a Non-hydrolyzable ATP Analog:
-
Action: In inside-out patch configurations, if you suspect a phosphorylation-dependent mechanism, you can replace ATP in the bath solution with a non-hydrolyzable ATP analog like ATPγS.
-
Expected Outcome: If this compound's desensitizing effect involves a phosphorylation step, using ATPγS might alter the desensitization profile.[8]
-
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound-Induced Desensitization in Rabbit Aortic Rings
| Experimental Condition | First EC50 (µM) | First Max Relaxation (%) | Second EC50 (µM) | Second Max Relaxation (%) |
| Control (30 min washout) | 0.25 ± 0.04 | 95 ± 5 | 1.5 ± 0.3 | 60 ± 8 |
| + PKC Inhibitor | 0.28 ± 0.05 | 93 ± 6 | 0.4 ± 0.07 | 88 ± 7 |
| 90 min washout | 0.26 ± 0.03 | 96 ± 4 | 0.8 ± 0.2 | 75 ± 9 |
Data are presented as mean ± SEM and are for illustrative purposes.
Experimental Protocols
Protocol 1: Inducing and Measuring Desensitization in Isolated Aortic Rings
Objective: To quantify the desensitization of the vasorelaxant response to this compound in isolated arterial rings.
Methodology:
-
Tissue Preparation:
-
Euthanize a rabbit according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of connective tissue and cut it into 3-5 mm rings.[9]
-
-
Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2/5% CO2.
-
Connect the rings to an isometric force transducer and apply a resting tension of 2g.[9]
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Induce a stable, submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
-
First Concentration-Response Curve (CRC1):
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to generate the first CRC.
-
-
Washout and Recovery:
-
Wash the tissues repeatedly with fresh Krebs-Henseleit solution for a defined period (e.g., 30-60 minutes) to remove all drugs.
-
-
Second Concentration-Response Curve (CRC2):
-
Re-apply the vasoconstrictor to achieve a similar level of pre-contraction.
-
Generate a second cumulative CRC to this compound.
-
-
Data Analysis:
-
Express relaxation as a percentage of the pre-contraction.
-
Calculate the EC50 and maximal relaxation for both CRC1 and CRC2. A rightward shift in the EC50 and/or a decrease in the maximal response in CRC2 indicates desensitization.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K(ATP) channel openers protect mesencephalic neurons against MPP+-induced cytotoxicity via inhibition of ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits multiple mechanisms of smooth muscle activation with similar stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced expression of Kir6.2/SUR2A subunits explains KATP deficiency in K+-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
avoiding tachyphylaxis with repeated cromakalim application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the K-ATP channel opener, cromakalim. The focus is on understanding and mitigating tachyphylaxis, a rapid decrease in response upon repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potassium channel opener that specifically targets ATP-sensitive potassium (K-ATP) channels.[1][2] Its primary mechanism involves opening these channels on the plasma membrane of smooth muscle cells. This leads to an efflux of potassium (K+) ions, causing hyperpolarization of the cell membrane.[1] Membrane hyperpolarization makes it more difficult for voltage-gated calcium (Ca2+) channels to open, reducing intracellular calcium influx and leading to the relaxation of vascular smooth muscle, which results in vasodilation and a decrease in blood pressure.[1][2]
Q2: What is tachyphylaxis, and why is it a concern with this compound?
A2: Tachyphylaxis is a phenomenon characterized by a rapid and short-term decrease in response to a drug following its repeated administration.[3][4] Unlike tolerance, which develops more slowly, tachyphylaxis can occur after just a few doses.[5] For researchers, this means that repeated applications of this compound in an experimental setup may yield diminishing returns, confounding results and leading to misinterpretation of its efficacy or the underlying biological processes. This effect is presumed to result from diminished receptor sensitivity.[6]
Q3: What is the proposed mechanism for this compound-induced tachyphylaxis?
A3: The primary proposed mechanism for tachyphylaxis to K-ATP channel openers like this compound is the functional desensitization or loss of function of the K-ATP channels themselves. Continuous stimulation may lead to conformational changes, phosphorylation, or internalization of the channel's subunits (Kir6.x and SURx), rendering them less responsive to this compound.[2][7] Some evidence suggests that activation of Protein Kinase C (PKC) can mediate desensitization in other systems, and it is hypothesized to play a role here by phosphorylating the channel or associated regulatory proteins.[8][9]
Q4: How can I determine if my experiment is being affected by tachyphylaxis?
A4: The most direct way to observe tachyphylaxis is to administer repeated, identical doses of this compound and measure the response (e.g., vasodilation, change in membrane potential, or reduction in blood pressure). A progressive decrease in the magnitude of the response to each subsequent dose is a hallmark of tachyphylaxis.[6] It is crucial to include a control group where the vehicle is repeatedly administered to ensure the diminished response is drug-specific.
Q5: What are potential strategies to avoid or mitigate this compound tachyphylaxis?
A5: While specific protocols are system-dependent, general pharmacological principles for mitigating tachyphylaxis can be applied. Researchers should consider the following experimental designs:
-
Intermittent Dosing: Instead of continuous exposure, allow for washout periods between this compound applications. A drug-free interval can often restore the responsiveness of the K-ATP channels.[7][10]
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired biological effect, as higher concentrations may accelerate the onset of tachyphylaxis.
-
Investigate Combination Therapy: In some models, co-administration of agents that act on different downstream pathways may help maintain a response. However, this requires careful validation.
-
"Drug Holidays": For longer-term studies, discontinuing the drug for a period may help restore its efficacy.[10]
Troubleshooting Guide
Problem: I am observing a significantly reduced vasorelaxant effect of this compound after the first application in my isolated tissue bath experiment.
-
Possible Cause: This is a classic presentation of tachyphylaxis. The K-ATP channels in the vascular smooth muscle have likely become desensitized to the drug.
-
Troubleshooting Steps:
-
Confirm Tachyphylaxis: After the diminished response, thoroughly wash the tissue to remove all this compound. Allow for an extended resting period (e.g., 60-90 minutes) in fresh buffer. Re-administer the initial concentration of this compound. If the response is fully or partially restored, tachyphylaxis is the likely cause.
-
Adjust Protocol: Modify your experimental design to include longer washout periods between doses.
-
Problem: My in vivo animal model shows an initial drop in blood pressure with this compound, but the effect wanes despite continuous infusion.
-
Possible Cause: This is likely in vivo tachyphylaxis, potentially coupled with physiological counter-regulatory mechanisms (e.g., reflex tachycardia).[11]
-
Troubleshooting Steps:
-
Assess K-ATP Channel Function: After the tachyphylaxis is established, administer a different K-ATP channel opener (if available) to check for cross-tachyphylaxis. A reduced response to a second K-ATP opener would suggest channel desensitization.
-
Evaluate Alternative Pathways: Measure the response to a vasodilator with a different mechanism (e.g., a calcium channel blocker like nifedipine) to see if the vascular smooth muscle can still respond to other stimuli.[12]
-
Modify Dosing Regimen: Switch from continuous infusion to a bolus injection schedule with sufficient time between injections to allow for system recovery.
-
Data Presentation
Table 1: Attenuation of this compound's Hemodynamic Effects Following Tachyphylaxis
This table summarizes data adapted from a study where tachyphylaxis to the vasodilator peroxynitrite, which acts via K-ATP channels, was induced in rats. The subsequent attenuated response to this compound demonstrates the loss of K-ATP channel function.
| Hemodynamic Parameter | Treatment Group | Dose 1 Response | Dose 2 Response | % Attenuation |
| Mean Arterial Pressure (MAP) | Before Tachyphylaxis | -25 ± 3 mmHg | -40 ± 4 mmHg | N/A |
| After Tachyphylaxis | -8 ± 2 mmHg | -15 ± 3 mmHg | ~68% | |
| Mesenteric Resistance | Before Tachyphylaxis | -30 ± 4 % | -45 ± 5 % | N/A |
| After Tachyphylaxis | -10 ± 3 % | -18 ± 4 % | ~60% | |
| Hindquarter Resistance | Before Tachyphylaxis | -28 ± 4 % | -42 ± 5 % | N/A |
| After Tachyphylaxis | -9 ± 2 % | -16 ± 3 % | ~62% |
Data are presented as mean ± SEM. The responses are to incremental doses of this compound.
Experimental Protocols
Protocol 1: Induction and Confirmation of Tachyphylaxis in an In Vivo Model
This protocol is based on the methodology used to study the loss of K-ATP channel-mediated vasodilation.
-
Animal Preparation: Anesthetize the subject animal (e.g., pentobarbital-anesthetized rat) and surgically implant catheters for drug administration (e.g., intravenous) and blood pressure monitoring.
-
Baseline Measurement: Allow the animal to stabilize. Record baseline mean arterial pressure (MAP) and vascular resistances.
-
Pre-Tachyphylaxis Response: Administer a dose-response curve of this compound (e.g., 3-18 µg/kg, IV). Record the peak change in hemodynamic parameters. Allow for a return to baseline.
-
Induction of Tachyphylaxis: Repeatedly administer a K-ATP channel-dependent vasodilator. For example, administer 10 injections of peroxynitrite (10 µmol/kg, IV) at set intervals. The first injection should elicit a strong response, while the tenth should show a significantly diminished response, indicating tachyphylaxis.
-
Post-Tachyphylaxis Response: Once tachyphylaxis is established, repeat the dose-response administration of this compound as in step 3.
-
Control Vasodilator: Administer a K-ATP channel-independent vasodilator, such as sodium nitroprusside (1-4 µg/kg, IV), both before and after tachyphylaxis induction to confirm that the desensitization is specific to the K-ATP channel pathway.
-
Data Analysis: Compare the dose-response curves for this compound before and after the tachyphylaxis induction. A significant rightward and downward shift in the curve indicates a loss of potency and efficacy.
Visualizations
Signaling Pathways and Experimental Logic
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 5. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 6. youtube.com [youtube.com]
- 7. droracle.ai [droracle.ai]
- 8. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Na+ and protein kinase C in angiotensin desensitization and tachyphylaxis in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Clinical studies with the potassium channel activator this compound in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cromakalim and Its Degradation Products
Welcome to the technical support center for cromakalim. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges related to this compound's stability and the analytical interference of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
A1: this compound is a potassium channel opener with a benzopyran structure. Its stability can be influenced by several functional groups: a nitrile group on the aromatic ring, a secondary hydroxyl group, a lactam (pyrrolidinone) ring, and an ether linkage within the chroman ring. These sites are susceptible to degradation under various stress conditions.
Q2: What are the common degradation pathways for this compound?
A2: Based on its structure, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid under acidic or basic conditions. The lactam ring can also undergo hydrolysis, leading to ring-opening.
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Oxidation: The secondary hydroxyl group is prone to oxidation, which would convert it to a ketone.
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Photodegradation: The benzopyran core may be susceptible to degradation upon exposure to light.
Q3: How can degradation products of this compound interfere with my experiments?
A3: Degradation products can interfere with your experiments in several ways:
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Altered Pharmacological Activity: Degradants may have reduced, altered, or no activity at the target potassium channels, leading to an underestimation of the intended biological effect.
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Analytical Interference: Degradation products may co-elute with the parent this compound peak in chromatographic analyses, leading to inaccurate quantification. They may also have different UV-Visible or fluorescence properties, which can affect spectroscopic measurements.
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Toxicity: Degradation products could potentially have toxic effects, confounding experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in biological assays.
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Possible Cause 1: Degradation of this compound in stock solutions or experimental media.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare this compound solutions fresh before each experiment.
-
Check solvent compatibility: Ensure the solvent used for stock solutions (e.g., DMSO) is of high purity and does not promote degradation.
-
Assess stability in media: Perform a time-course experiment to check the stability of this compound in your specific cell culture or assay buffer. Analyze samples at different time points using a stability-indicating HPLC method.
-
Storage conditions: Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) and protect from light.
-
-
-
Possible Cause 2: Presence of inactive degradation products in the this compound raw material.
-
Troubleshooting Steps:
-
Verify purity: Check the certificate of analysis for the purity of your this compound batch.
-
Analytical characterization: If in doubt, perform an independent purity assessment using a validated HPLC method.
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram during HPLC analysis of this compound.
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Possible Cause 1: On-column or in-sampler degradation.
-
Troubleshooting Steps:
-
Control sampler temperature: If using an autosampler with temperature control, keep the samples cooled (e.g., 4°C).
-
Minimize residence time: Reduce the time samples spend in the autosampler before injection.
-
Check mobile phase pH: Ensure the mobile phase pH is within a range where this compound is stable.
-
-
-
Possible Cause 2: Forced degradation due to sample preparation or storage.
-
Troubleshooting Steps:
-
Review sample handling: Evaluate your sample preparation procedure for any harsh conditions (e.g., high temperature, extreme pH).
-
Protect from light: Keep samples in amber vials or protect them from light during preparation and storage.
-
-
Issue 3: Poor peak shape or co-elution of this compound with other peaks.
-
Possible Cause: The analytical method is not stability-indicating.
-
Troubleshooting Steps:
-
Method validation: Ensure your HPLC method has been validated for specificity and can separate this compound from its potential degradation products.
-
Method development: If co-elution is suspected, re-develop the HPLC method. This may involve changing the column, mobile phase composition, gradient, or pH. A forced degradation study is essential for developing a stability-indicating method.
-
-
Data Presentation
The following table summarizes the proposed degradation products of this compound based on its chemical structure and their potential impact on analytical measurements.
| Degradation Product | Proposed Structure | Formation Condition | Potential Analytical Interference |
| This compound Carboxylic Acid | Hydrolysis of the nitrile group to a carboxylic acid. | Acidic or Basic Hydrolysis | Increased polarity may lead to earlier elution in reverse-phase HPLC. The change in the chromophore could alter the UV-Visible spectrum. |
| This compound Lactam-Opened Acid | Hydrolysis of the lactam ring. | Acidic or Basic Hydrolysis | Significant increase in polarity, leading to a much shorter retention time in reverse-phase HPLC. |
| This compound Ketone | Oxidation of the secondary alcohol to a ketone. | Oxidation | The change in the chromophore will likely alter the UV-Visible absorption maximum. Polarity may change, affecting retention time. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid this compound powder and the stock solution at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a suggested starting point for an HPLC method. Optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm or Fluorescence (Excitation: 260 nm, Emission: 340 nm).
Mandatory Visualizations
Caption: Proposed degradation pathways of this compound under stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.
Technical Support Center: The Impact of pH on Cromakalim Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the experimental use of cromakalim.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the activity of this compound on ATP-sensitive potassium (K-ATP) channels?
Q2: My this compound experiment is yielding inconsistent results. Could pH be a factor?
Yes, inconsistent results can certainly be attributed to pH fluctuations in your experimental buffer. As this compound's activity is likely pH-sensitive, it is crucial to maintain a stable and accurately buffered environment throughout your experiment. Small shifts in pH could alter the charge state of the this compound molecule, its binding site on the SUR subunit of the K-ATP channel, or the overall conformation and gating of the channel itself, leading to variability in your measurements.
Q3: What is the optimal pH for storing this compound stock solutions?
For optimal stability, this compound stock solutions are typically prepared in an anhydrous solvent like DMSO and stored at -20°C or -80°C. When diluting into aqueous experimental buffers, it is crucial to consider the pH of the buffer. While comprehensive pH stability data is scarce, it is generally recommended to prepare fresh dilutions in your experimental buffer immediately before each experiment to minimize potential degradation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be pH-dependent. While a comprehensive pH-rate profile for this compound is not widely published, studies on its active enantiomer, levothis compound, provide some insight. At a physiological pH of 7.4, levothis compound shows good stability at 4°C over 24 hours, but degradation increases at higher temperatures. Extreme pH values (highly acidic or alkaline) are generally expected to accelerate the degradation of many organic molecules, including this compound, likely through hydrolysis of its ester and amide functionalities.
Troubleshooting Guides
Issue 1: Lower than expected this compound activity.
-
Potential Cause: Suboptimal pH of the experimental buffer.
-
Troubleshooting Step: Verify the pH of your buffer immediately before use. Consider performing a pilot experiment to test a range of pH values (e.g., 6.8, 7.4, 7.8) to determine the optimal pH for your specific experimental setup and cell type. Based on findings related to sulfonylurea receptors, a slightly acidic pH might enhance this compound's binding and activity.
-
-
Potential Cause: Degradation of this compound in the experimental buffer.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your experimental buffer for each experiment. Avoid using buffered solutions that have been stored for extended periods, especially at room temperature or higher. Refer to the stability data in Table 1 for guidance on stability at pH 7.4.
-
Issue 2: High variability between experimental replicates.
-
Potential Cause: Inconsistent pH across different experimental setups.
-
Troubleshooting Step: Ensure that the pH of the buffer is identical and stable in all replicates. Use a calibrated pH meter to check the pH of each batch of buffer. Consider the buffering capacity of your chosen buffer system and ensure it is adequate for the duration of your experiment.
-
-
Potential Cause: Time-dependent degradation of this compound at the experimental pH and temperature.
-
Troubleshooting Step: Minimize the incubation time of this compound in the aqueous buffer before measurements are taken. If long incubation times are necessary, perform a stability study under your specific experimental conditions (pH, temperature) to quantify the extent of degradation over time.
-
Data Presentation
Table 1: Stability of Levthis compound (the active enantiomer of this compound) in PBS (pH 7.4)
| Time (hours) | Remaining Levthis compound at 4°C | Remaining Levthis compound at 25°C (Room Temp) | Remaining Levthis compound at 37°C |
| 0 | 100% | 100% | 100% |
| 1 | >99% | 99% | 98% |
| 4 | >99% | 96% | 92% |
| 8 | 99% | 92% | 85% |
| 24 | 97% | 80% | 65% |
Data is illustrative and based on typical stability profiles.
Table 2: Hypothetical pH-Dependent Activity Profile of this compound
| pH | EC50 for Vasorelaxation (µM) | K-ATP Channel Open Probability (at a fixed concentration) |
| 6.5 | Lower (Higher Potency) | Higher |
| 7.4 | Baseline | Baseline |
| 8.0 | Higher (Lower Potency) | Lower/Variable |
This table presents a hypothetical scenario based on the potential for enhanced binding at acidic pH. Actual values would need to be determined experimentally.
Table 3: Hypothetical pH-Dependent Stability Profile of this compound
| pH | Degradation Rate Constant (k) at 25°C (s⁻¹) | Half-life (t½) at 25°C (hours) |
| 3.0 | Higher | Shorter |
| 5.0 | Lower | Longer |
| 7.4 | Baseline | Baseline |
| 9.0 | Higher | Shorter |
This table illustrates the expected trend of this compound stability, with maximum stability likely in the slightly acidic to neutral pH range. Actual values require experimental determination.
Experimental Protocols
Protocol 1: Assessing the Impact of pH on this compound-Induced Vasorelaxation
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit solution.
-
Buffer Preparation: Prepare separate batches of Krebs-Henseleit solution buffered to different pH values (e.g., 6.8, 7.0, 7.4, 7.8, 8.0) using a suitable buffer system (e.g., HEPES, PIPES) to maintain stable pH.
-
Equilibration: Equilibrate the aortic rings in the organ bath with the respective pH-adjusted Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Pre-contraction: Induce a submaximal contraction of the aortic rings using a vasoconstrictor like phenylephrine.
-
Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.
-
Data Analysis: For each pH value, plot the concentration-response curve and calculate the EC50 value to determine the potency of this compound.
Protocol 2: Evaluating the pH Stability of this compound using HPLC
-
Sample Preparation: Prepare a series of buffered solutions at various pH values (e.g., 3, 5, 7.4, 9).
-
This compound Addition: Add a known concentration of this compound to each buffered solution.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method that can separate the parent this compound from its degradation products.
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0). Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.
Visualizations
Technical Support Center: Cromakalim and its Vehicle Controls
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing cromakalim and its active enantiomer, levthis compound, in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate reproducible and accurate research.
Troubleshooting Guide
This section addresses common challenges researchers may encounter when working with this compound and its vehicle controls.
| Issue | Potential Cause | Recommended Solution |
| Variability in Experimental Results | Vehicle effects, inconsistent drug preparation, or animal model differences. | Always include a vehicle-only control group. Prepare fresh dilutions for each experiment from properly stored stock solutions. Ensure consistency in animal age, sex, and strain.[1] |
| Low or No Observed Effect | Poor solubility of this compound/levthis compound, inefficient conversion of the prodrug foslevthis compound, or low expression of K-ATP channels in the experimental model. | For solubility issues, use fresh, high-quality DMSO, gentle warming, and sonication.[2] When using foslevthis compound, confirm the presence of phosphatases in your system or use the active form, levthis compound, as a positive control.[3] Verify K-ATP channel expression using qPCR or Western blot.[3] |
| Unexpected Off-Target Effects | Interaction with other ion channels or mitochondrial components. | Use pharmacological controls, such as the K-ATP channel blocker glibenclamide, to confirm the mechanism of action.[1][4] Compare effects with a structurally unrelated K-ATP channel opener. Assess effects on other channels (e.g., voltage-gated calcium channels) via patch-clamp electrophysiology.[3] |
| Precipitation of Compound in Aqueous Solutions | Exceeding the solubility limit of the compound in the final working solution. | Ensure the final concentration does not surpass the solubility limit. Prepare working solutions fresh before each use and add the stock solution to the aqueous medium with vigorous mixing.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potassium channel opener. Its pharmacologically active form, the (3S,4R)-enantiomer levthis compound, potently and selectively opens adenosine triphosphate-sensitive potassium (K-ATP) channels.[2][3] This action increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane.[2][3] The resulting hyperpolarization makes it more difficult for voltage-gated calcium channels to open, which reduces the influx of calcium and leads to the relaxation of smooth muscle.[4]
Q2: What are the recommended solvents and vehicles for this compound and levthis compound?
Due to its poor aqueous solubility, levthis compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[1] For in vitro experiments, the final DMSO concentration in aqueous buffers like Krebs solution is typically kept low (e.g., ≤ 0.1% to 10%).[1][2] For in vivo studies, various vehicle formulations are used to dilute the DMSO stock to minimize toxicity. Examples include:
Foslevthis compound, a water-soluble prodrug, can also be dissolved in DMSO, with the aid of warming and sonication.[1][2]
Q3: How can I confirm that the observed effects in my experiment are specifically due to K-ATP channel opening?
To validate the mechanism of action, you should use a selective K-ATP channel blocker, such as glibenclamide.[1][5] Pre-treatment of your experimental preparation with glibenclamide should antagonize or reverse the effects of levthis compound.[1][6] Additionally, electrophysiological techniques like patch-clamp can directly measure the opening of K-ATP channels in response to levthis compound.[1]
Q4: What are the potential off-target effects of this compound?
While this compound is selective for K-ATP channels, potential off-target effects have been noted for the broader class of K-ATP channel openers. These may include interactions with mitochondrial components, such as F0F1 ATP synthase and succinate dehydrogenase, which can be relevant in studies of mitochondrial bioenergetics.[3] Some potassium channel openers may also alter the expression of other voltage-gated potassium channels.[3] In vascular studies, this compound has been shown to increase the amplitude and frequency of spontaneous transient outward currents (STOCs), an effect that was not sensitive to glibenclamide in rat saphenous arterial myocytes.[7]
Q5: Are there differences in the effects of this compound on different types of smooth muscle?
Yes, the effects of this compound can vary depending on the tissue. It is known to relax vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[8] It also relaxes airway smooth muscle, which is relevant for its investigation in asthma treatment.[9] Additionally, this compound has been shown to relax the smooth muscle of the guinea-pig urinary bladder.[6]
Experimental Protocols
Protocol 1: Assessment of Vasodilatory Effects in Isolated Arterial Rings
Objective: To determine the concentration-response relationship for levthis compound-induced relaxation of pre-contracted arterial rings.
Methodology:
-
Mount arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2 at 37°C.[4]
-
Equilibrate the rings under a resting tension.[4]
-
Induce a sustained contraction with a vasoconstrictor such as phenylephrine or a high potassium solution.[1][4]
-
Once the contraction is stable, add levthis compound in cumulative, increasing concentrations to the organ bath.[1]
-
Record the relaxation response at each concentration.[1]
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction. Construct a concentration-response curve to calculate the EC50 value.[1]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of levthis compound on K-ATP channel currents in isolated cells.
Methodology:
-
Use HEK293 cells stably expressing the subunits of the K-ATP channel (Kir6.2/SUR2B).
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV) and record baseline currents.[4]
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Perfuse the cell with an external solution containing the desired concentration of levthis compound.
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Record the resulting outward K+ current.[4]
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To confirm specificity, co-perfuse with levthis compound and a K-ATP channel blocker like glibenclamide to demonstrate inhibition of the current.[4]
Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Effects of Cromakalim on Calcium Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of cromakalim on calcium signaling. While this compound is primarily known as an ATP-sensitive potassium (KATP) channel opener that leads to cellular hyperpolarization and a subsequent decrease in intracellular calcium, its effects can be more complex and sometimes unexpected. This guide addresses specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected, canonical effect of this compound on intracellular calcium?
A1: The primary mechanism of action for this compound is the opening of ATP-sensitive potassium (KATP) channels in the cell membrane of smooth muscle cells.[1] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane.[1] This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of extracellular calcium (Ca2+) and leading to a decrease in intracellular Ca2+ concentration ([Ca2+]i).[1] This reduction in [Ca2+]i results in smooth muscle relaxation.[1]
Q2: I am seeing no change or even an increase in intracellular calcium after applying this compound. What could be the reason?
A2: This is an unexpected observation and could be due to several factors:
-
Cell Type Specificity: The expression and subtype of KATP channels and calcium channels can vary significantly between cell types. In some cells, this compound has been shown to differentially inhibit Ca2+ currents, affecting T-like and L-like Ca2+ currents while having minimal effect on N-like currents.[2]
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects. For instance, in canine colonic myocytes, this compound has been shown to activate large-conductance Ca2+-activated K+ (BK) channels.[3] This effect is dependent on intracellular calcium, and could potentially lead to complex feedback loops.
-
Experimental Conditions: The composition of your experimental buffer, particularly the potassium concentration, can influence the effect of this compound. High extracellular potassium will abolish the hyperpolarizing effect of this compound.[4]
-
Pathophysiological State: The metabolic state of the cells can alter the response to this compound. For example, in skeletal muscle under conditions of fatigue or metabolic blockade, this compound's effects on calcium handling are more pronounced.[5]
Q3: Can this compound affect calcium release from intracellular stores?
A3: Yes, unexpectedly, this compound can interfere with calcium mobilization from intracellular stores like the sarcoplasmic reticulum (SR).[4][6] In rat mesenteric resistance vessels, this compound was found to inhibit noradrenaline-induced contractions even in a Ca2+-free medium, suggesting it interferes with the release of Ca2+ from intracellular stores.[4] This effect was dependent on membrane hyperpolarization and was blocked by the KATP channel inhibitor glibenclamide.[4] Furthermore, in canine coronary arteries, this compound has been shown to reduce agonist-induced inositol 1,4,5-trisphosphate (IP3) production, which would in turn inhibit Ca2+ release from the SR.[7][8]
Q4: Does this compound affect the spatial distribution of intracellular calcium?
A4: Yes, studies in vascular smooth muscle cells have shown that this compound can lead to a redistribution of intracellular calcium.[9] Following application of this compound, a more significant and abrupt decrease in [Ca2+]i was observed in the central regions of the myocytes, while elevated calcium levels persisted at the periphery.[9] This suggests a differential regulation of central versus peripheral calcium.
Troubleshooting Guides
Problem 1: Inconsistent or No Vasorelaxant Effect of this compound in Tissue Bath Experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Extracellular K+ | Ensure your physiological salt solution (PSS) has a potassium concentration that allows for hyperpolarization (typically 3-6 mM). High K+ (e.g., >30 mM) will depolarize the cells and counteract the effect of this compound.[4][7] |
| Degraded this compound Stock | Prepare fresh stock solutions of this compound. It is typically dissolved in DMSO and should be stored appropriately. |
| Presence of KATP Channel Inhibitors | Ensure that no other compounds in your experimental setup are inadvertently inhibiting KATP channels. For example, some sulfonylureas used in diabetes research are potent KATP channel blockers. |
| Endothelium-Dependent Effects | The vascular endothelium can release factors that influence smooth muscle tone. Consider performing experiments with and without an intact endothelium to assess its contribution. |
Problem 2: Unexpected Changes in Intracellular Calcium Measured by Fluorescence Imaging.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Artifacts from Calcium Indicator | Long-term expression of genetically encoded calcium indicators (GECIs) like GCaMP can sometimes lead to aberrant calcium waves.[10] Consider using a different promoter for your GECI or using a chemical indicator like Fura-2. |
| Unstable Baseline | An unstable baseline can be caused by several factors including phototoxicity, dye leakage, or cell health issues.[11] Ensure optimal dye loading conditions and minimize light exposure. |
| Off-Target Effects on Other Ion Channels | As mentioned, this compound can affect other ion channels.[2][3] Consider using specific blockers for other potentially involved channels to isolate the effect on KATP channels. |
| Inhibition of Store-Operated Calcium Entry (SOCE) | While not a direct effect, by hyperpolarizing the membrane, this compound can reduce the driving force for Ca2+ entry through store-operated calcium channels, which could be an indirect and unexpected effect.[12][13] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 15-30 minutes.
-
-
Imaging:
-
Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline [Ca2+]i recording.
-
-
Experiment:
-
Perfuse the cells with a control solution.
-
Apply this compound at the desired concentration and record the change in the 340/380 nm fluorescence ratio.
-
As a control, pre-incubate cells with a KATP channel blocker like glibenclamide (e.g., 10 µM) before applying this compound.
-
-
Calibration: At the end of each experiment, calibrate the Fura-2 signal by sequential addition of a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular Ca2+ (for Rmax) and a calcium chelator (e.g., 10 mM EGTA) in a Ca2+-free solution (for Rmin).
Protocol 2: Whole-Cell Patch-Clamp Analysis of Calcium Currents
-
Solutions:
-
External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose (pH 7.4 with TEA-OH). Barium is often used as the charge carrier to isolate Ca2+ channel currents and block K+ channels.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Tris-GTP (pH 7.2 with CsOH). Cesium is used to block K+ currents from the inside.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit Ca2+ channel currents.
-
-
Experiment:
-
Record baseline Ca2+ currents.
-
Perfuse the cell with the external solution containing this compound at the desired concentration and record the currents again.
-
Wash out the this compound to check for reversibility.
-
Quantitative Data Summary
| Parameter | This compound Concentration | Cell Type | Effect | Reference |
| Peak Tetanic [Ca2+]i | 100 µM | Rat Skeletal Muscle (fatigued) | Decrease from 1.47 µM to 8.35 nM | [5] |
| Resting [Ca2+]i | 100 µM | Rat Skeletal Muscle | No significant change | [5] |
| Noradrenaline-induced Contraction (in Ca2+-free medium) | IC50: 58 nM | Rat Mesenteric Artery | Inhibition | [4] |
| T-like Ca2+ Current | IC50: ~100 µM | NG108-15 cells | Inhibition (22-66%) | [2] |
| L-like Ca2+ Current | IC50: ~100 µM | NG108-15 cells | Inhibition (29-73%) | [2] |
| N-like Ca2+ Current | Up to 100 µM | NG108-15 cells | Almost no effect | [2] |
Signaling Pathways and Workflows
Caption: Canonical signaling pathway of this compound.
Caption: Unexpected signaling effects of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a vasodilator, differentially inhibits Ca2+ currents in NG108-15 neuroblastoma x glioma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and lemakalim activate Ca(2+)-dependent K+ channels in canine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits contractions of the rat isolated mesenteric bed induced by noradrenaline but not caffeine in Ca(2+)-free medium: evidence for interference with receptor-mediated Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on intracellular [Ca2+] in isolated rat skeletal muscle during fatigue and metabolic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sarcoplasmic reticulum - Wikipedia [en.wikipedia.org]
- 7. Hyperpolarization induced by K+ channel openers inhibits Ca2+ influx and Ca2+ release in coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K+ channel openers, this compound and Ki4032, inhibit agonist-induced Ca2+ release in canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of intracellular calcium by potassium channel openers in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 13. Store-Operated Calcium Channels: From Function to Structure and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cromakalim and Diazoxide: Potency and Selectivity in KATP Channel Opening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent ATP-sensitive potassium (KATP) channel openers, cromakalim and diazoxide. We will delve into their mechanisms of action, comparative potency, selectivity for different KATP channel subtypes, and the experimental protocols used to characterize these properties. This information is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comprehensive overview for those in the field of drug development.
Mechanism of Action: Targeting the KATP Channel
ATP-sensitive potassium (KATP) channels are crucial links between the metabolic state of a cell and its electrical excitability. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific combination of Kir6.x and SURx subunits confers tissue-specific physiological roles and pharmacological sensitivities. In their resting state, high intracellular ATP concentrations bind to the Kir6.x subunit, leading to channel closure. A decrease in the ATP/ADP ratio, indicative of metabolic stress, relieves this inhibition and promotes channel opening.
Both this compound and diazoxide are KATP channel openers, but they exert their effects through the regulatory SUR subunit. Their binding facilitates a conformational change that favors the open state of the channel, even in the presence of inhibitory concentrations of ATP. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability. This mechanism is fundamental to their physiological effects, such as smooth muscle relaxation and inhibition of insulin secretion. The activity of both this compound and diazoxide is dependent on the presence of intracellular ATP and magnesium ions (Mg2+).
Figure 1: Simplified signaling pathway of KATP channel modulation.
Quantitative Comparison of Potency and Selectivity
A critical distinction between this compound and diazoxide lies in their potency and selectivity for different KATP channel subtypes, which are determined by the composition of their SUR subunits. Diazoxide shows a preference for channels containing the SUR1 subunit, which are predominantly found in pancreatic β-cells. In contrast, this compound is a potent activator of channels with SUR2A and SUR2B subunits, found in cardiac and smooth muscle, respectively.
| Parameter | This compound | Diazoxide | References |
| Primary Target Subunit | SUR2A, SUR2B | SUR1 | [1][2] |
| EC50 (SUR2B/Kir6.2) | ~3 µM | ~200 µM | [3] |
| Effect on SUR1/Kir6.2 | Less potent | Potent activator | [2] |
| Effect on SUR2A/Kir6.2 | Potent activator | Minimal effect | [1][2] |
| Primary Tissue of Action | Cardiac and Smooth Muscle | Pancreatic β-cells | [1][2] |
Experimental Protocols
The characterization of this compound and diazoxide's effects on KATP channels primarily relies on electrophysiological techniques and ion flux assays.
Electrophysiology (Patch-Clamp)
The patch-clamp technique is the gold standard for studying ion channel activity. It allows for the direct measurement of ion flow through single or multiple channels in a patch of cell membrane.
Objective: To measure the effect of this compound and diazoxide on KATP channel currents.
Methodology:
-
Cell Preparation: Isolate primary cells (e.g., cardiomyocytes, pancreatic β-cells) or use cell lines (e.g., HEK293) heterologously expressing specific KATP channel subunits.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ. Fill the pipette with an internal solution typically containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, adjusted to pH 7.3 with KOH. For whole-cell recordings, ATP and GTP are added to the internal solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Recording Configuration:
-
Whole-cell: Rupture the membrane patch to allow electrical access to the entire cell. This configuration is used to measure the total KATP current.
-
Inside-out: Excise the membrane patch, exposing the intracellular side of the channels to the bath solution. This allows for precise control of the intracellular environment and direct application of drugs to the channel.
-
-
Data Acquisition: Record membrane currents at a holding potential of -60 mV. Apply this compound or diazoxide at various concentrations to the bath solution and record the resulting changes in current.
-
Data Analysis: Plot the dose-response curve to determine the EC50 value for each compound.
Figure 2: Generalized experimental workflow for patch-clamp electrophysiology.
⁸⁶Rb⁺ Efflux Assay
This assay provides a functional measure of KATP channel activity by tracking the efflux of the potassium surrogate, Rubidium-86 (⁸⁶Rb⁺).
Objective: To assess the ability of this compound and diazoxide to open KATP channels and facilitate ion efflux.
Methodology:
-
Cell Seeding: Plate cells expressing the KATP channel of interest in a multi-well plate.
-
⁸⁶Rb⁺ Loading: Incubate the cells with a medium containing ⁸⁶Rb⁺ to allow for its uptake.
-
Washing: Wash the cells with a ⁸⁶Rb⁺-free solution to remove extracellular tracer.
-
Stimulation: Add a test solution containing this compound or diazoxide at various concentrations.
-
Efflux Measurement: At specific time points, collect the supernatant (containing the effluxed ⁸⁶Rb⁺) and lyse the cells to measure the remaining intracellular ⁸⁶Rb⁺.
-
Quantification: Determine the amount of ⁸⁶Rb⁺ in the supernatant and cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux and plot the dose-response curve to determine the EC50.
Conclusion
This compound and diazoxide are both valuable tools for studying KATP channel function, but their distinct pharmacological profiles make them suitable for different applications. This compound, with its high potency for SUR2-containing channels, is an excellent choice for research focused on cardiovascular and smooth muscle physiology. In contrast, diazoxide's selectivity for SUR1-containing channels makes it the preferred compound for investigating pancreatic β-cell function and insulin secretion. A thorough understanding of their respective potencies and selectivities is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics targeting KATP channels.
References
- 1. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener this compound with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cromakalim and Pinacidil on Vascular Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of cromakalim and pinacidil on vascular tissue, supported by experimental data. Both agents are recognized as potassium channel openers, yet they exhibit distinct profiles in terms of potency, mechanism, and hemodynamic effects.
Mechanism of Action: K-ATP Channel Activation and Beyond
This compound and pinacidil exert their primary vasodilatory effect by activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[1][2][3] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and subsequently leading to smooth muscle relaxation and vasodilation.[4]
While both drugs share this primary mechanism, evidence suggests that pinacidil may also possess additional K-ATP channel-independent vasodilatory actions.[3][5] Studies have shown that the vasodilatory effect of this compound is almost completely abolished by the K-ATP channel blocker glibenclamide, whereas the effect of pinacidil is only partially inhibited.[3][5] This suggests that pinacidil's activity may involve other pathways, potentially including the presynaptic inhibition of norepinephrine release from sympathetic neurons.[3]
Quantitative Comparison of Vasodilatory Potency
Experimental data consistently demonstrates that this compound is a more potent vasodilator than pinacidil across various vascular beds. The difference in potency can range from approximately 10-fold to 100-fold depending on the specific tissue and experimental conditions.[1][2][6][7]
| Parameter | This compound | Pinacidil | Vascular Tissue | Reference |
| Antihypertensive Potency | ~10 times more potent | - | Conscious renal hypertensive cats | [6] |
| IC50 (Inhibition of Tension) | 2.1 x 10-8 M | 4.6 x 10-8 M | Rabbit portal vein | [6] |
| Relative Potency (Vasodilation) | ~100 times more potent | - | Isolated vascular segments | [1][2] |
| Relative Potency (Increase in CxAD) | ~8 to 9.5 times more potent | - | Conscious dogs (coronary artery) | [8] |
| Maximum Dilatation (Pial Arteries) | 32.1% at 10-15 M | 29.5% at 10-8 M | Rat pial arteries | [9] |
CxAD: Circumflex Artery Diameter
Hemodynamic and Tissue-Specific Effects
While both this compound and pinacidil effectively lower blood pressure, their hemodynamic profiles show notable differences. In conscious normotensive cats, for similar reductions in mean arterial pressure, this compound induced significantly smaller increases in heart rate and plasma renin activity compared to pinacidil.[7]
Furthermore, their effects on different vascular beds can vary. This compound has been shown to produce a marked reduction in renal vascular resistance, an effect not observed with pinacidil.[6][7] In conscious dogs, both drugs were found to dilate large and small coronary arteries.[8]
Experimental Protocols
The following sections detail the typical methodologies used to generate the comparative data presented in this guide.
Isolated Tissue Bath for Vascular Reactivity
This in vitro method assesses the direct effect of this compound and pinacidil on the contractility of isolated blood vessels.
-
Tissue Preparation:
-
Animals (e.g., rabbits, rats) are euthanized according to ethical guidelines.
-
A specific blood vessel (e.g., mesenteric artery, portal vein, coronary artery) is carefully dissected and cleaned of surrounding connective tissue.
-
The vessel is cut into rings of 2-4 mm in length.
-
In some experiments, the endothelium is removed by gently rubbing the intimal surface to study endothelium-independent effects.[3]
-
-
Experimental Setup:
-
The vascular rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.
-
One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
-
Drug Application and Measurement:
-
The vascular rings are pre-contracted with an agonist such as norepinephrine, prostaglandin F2 alpha, or a thromboxane A2 mimetic like U46619 to induce a stable level of tone.[3]
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or pinacidil to the organ bath.
-
The relaxation response is measured as a percentage decrease from the pre-contracted tone.
-
To investigate the mechanism of action, experiments can be repeated in the presence of antagonists, such as the K-ATP channel blocker glibenclamide.[1][2][5]
-
In Vivo Hemodynamic Studies in Animal Models
These studies evaluate the systemic cardiovascular effects of this compound and pinacidil in live animals.
-
Animal Preparation:
-
Animals (e.g., cats, dogs) are anesthetized or, for conscious studies, instrumented under anesthesia and allowed to recover.[6][7][8]
-
Catheters are inserted into an artery (e.g., femoral artery) to measure blood pressure and into a vein for drug administration.
-
Other monitoring devices, such as flow probes around specific arteries (e.g., renal, mesenteric, coronary), can be implanted to measure regional blood flow.[6][7][8]
-
-
Drug Administration and Data Collection:
-
After a stabilization period to obtain baseline hemodynamic measurements, this compound or pinacidil is administered intravenously or orally at various doses.[7][8]
-
Hemodynamic parameters, including mean arterial pressure, heart rate, and regional blood flow, are continuously recorded.
-
Blood samples may be collected to measure plasma renin activity.[7]
-
-
Data Analysis:
-
The changes in hemodynamic parameters from baseline are calculated for each dose of the drug.
-
Dose-response curves are constructed to compare the potency and efficacy of the two compounds.
-
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound and pinacidil in vascular smooth muscle cells.
Caption: Experimental workflow for comparing vasodilatory effects in isolated tissue.
References
- 1. Comparative effects of the potassium channel openers this compound and pinacidil and the this compound analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Differential effects of pinacidil and this compound on vascular relaxation and sympathetic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of KATP channels in pain modulation: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative relaxant effects of this compound and pinacidil on the tonic contraction of canine coronary artery induced by phorbol 12,13-dibutylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haemodynamic differences between this compound and pinacidil: comparison with nifedipine [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and pinacidil on large epicardial and small coronary arteries in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dilating effect of perivascularly applied potassium channel openers this compound and pinacidil in rat and cat pial arteries in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cromakalim's KATP Channel Specificity with Glibenclamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental validation of cromakalim's specificity for ATP-sensitive potassium (KATP) channels, utilizing the classical antagonist glibenclamide. We present a comparative overview of this compound's performance against other KATP channel modulators, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction to this compound and KATP Channels
This compound is a potent vasodilator that exerts its effects by opening KATP channels, leading to hyperpolarization of smooth muscle cells and subsequent relaxation.[1][2] These channels are crucial regulators of cellular excitability and are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and vascular smooth muscle.[3][4] The specificity of a KATP channel opener like this compound is a critical aspect of its pharmacological profile. Glibenclamide, a sulfonylurea drug, is a well-established and specific blocker of KATP channels, making it an indispensable tool for validating the mechanism of action of putative KATP channel openers.[1][4][5] By demonstrating that the effects of this compound are competitively inhibited by glibenclamide, researchers can confirm its engagement with the intended KATP channel target.
Quantitative Comparison of KATP Channel Modulators
The following tables summarize the key pharmacological parameters of this compound and its antagonist glibenclamide, alongside other relevant KATP channel openers and blockers. This data facilitates a direct comparison of their potency and efficacy.
Table 1: Potency of KATP Channel Openers
| Compound | Target Tissue/Cell Type | EC50 / Effective Concentration | Reference |
| This compound | Rat isolated thoracic aortic rings | 3 x 10⁻⁷ - 3 x 10⁻⁵ M (concentration-related relaxation) | [1] |
| This compound | Rat isolated portal veins | 3 x 10⁻⁸ - 10⁻⁶ M (inhibition of spontaneous activity) | [1] |
| Levthis compound | Pig proximal urethra smooth muscle cells | 1 µM (causes relaxation) | [6] |
| Diazoxide | Mouse pancreatic islets | 100 µM (93% inhibition of insulin release) | [7] |
| Pinacidil | Mouse pancreatic islets | 100 µM (36% inhibition of insulin release) | [7] |
Table 2: Potency of KATP Channel Blockers (Inhibition of Opener Activity)
| Blocker | Opener | Target Tissue/Cell Type | IC50 / Ki | Reference |
| Glibenclamide | Levthis compound | Pig urethral myocytes | IC50 = 0.5 µM | [8] |
| Glibenclamide | N/A (basal activity) | Rat ventricular myocytes | Half-maximal inhibition = 6 µM | [9] |
| Glibenclamide | This compound | Rat isolated thoracic aortic rings | 10⁻⁶ - 10⁻⁵ M (progressive inhibition) | [1] |
| Glibenclamide | This compound | Rat isolated portal veins | 3 x 10⁻⁷ - 3 x 10⁻⁶ M (concentration-dependent prevention) | [1] |
| Tolbutamide | Diazoxide | Human forearm vasculature | No significant attenuation at therapeutic concentrations | [10] |
| Repaglinide | This compound/Pinacidil | Vascular smooth muscle | Competitive antagonism | [11] |
Experimental Protocols for Validating KATP Channel Specificity
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to validate the interaction between this compound and glibenclamide.
Electrophysiology: Patch-Clamp Technique
This technique allows for the direct measurement of ion channel activity in cell membranes.
Objective: To demonstrate that this compound increases KATP channel currents and that this effect is blocked by glibenclamide.
Protocol:
-
Cell Preparation: Isolate single smooth muscle cells from the target tissue (e.g., pig proximal urethra) through enzymatic digestion.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ and fill with an internal solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, 40 mM HEPES, adjusted to pH 7.2).
-
Seal Formation: Achieve a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Recording: Clamp the membrane potential at a holding potential of -60 mV and record baseline whole-cell currents.
-
Drug Application: Perfuse the cell with an external solution containing this compound (e.g., 100 µM) and record the increase in outward current.
-
Antagonist Application: Co-perfuse with this compound and varying concentrations of glibenclamide (e.g., 0.1 µM to 10 µM) to demonstrate a concentration-dependent inhibition of the this compound-induced current.
Cellular Function: Insulin Secretion Assay
This assay is used to assess the function of KATP channels in pancreatic β-cells.
Objective: To show that this compound inhibits glucose-stimulated insulin secretion and that glibenclamide reverses this effect.
Protocol:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse) by collagenase digestion.
-
Pre-incubation: Pre-incubate batches of islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 30-60 minutes.
-
Stimulation: Incubate the islets in KRB buffer with high glucose (e.g., 16.7 mM) to stimulate insulin secretion.
-
Drug Treatment:
-
Control group: High glucose alone.
-
This compound group: High glucose + this compound (e.g., 100 µM).
-
Glibenclamide group: High glucose + this compound + glibenclamide (e.g., 10 µM).
-
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.
Tissue Function: Vascular Reactivity Assay
This ex vivo method assesses the effect of drugs on blood vessel tone.
Objective: To demonstrate that this compound induces vasorelaxation in pre-contracted arterial rings and that glibenclamide antagonizes this effect.
Protocol:
-
Tissue Preparation: Isolate arterial segments (e.g., rat thoracic aorta) and cut them into rings of 2-3 mm in width.
-
Mounting: Mount the arterial rings in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor such as noradrenaline (e.g., 10⁻⁶ M).
-
This compound-induced Relaxation: Once a stable contraction is achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 3 x 10⁻⁷ M to 3 x 10⁻⁵ M) and record the relaxation response.
-
Glibenclamide Inhibition: In a separate set of experiments, pre-incubate the arterial rings with glibenclamide (e.g., 10⁻⁶ M to 10⁻⁵ M) for a specified period before inducing contraction and then measure the attenuated relaxation response to this compound.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the validation process.
Caption: Mechanism of action of this compound and glibenclamide on the KATP channel.
Caption: Workflow for validating this compound's KATP channel specificity.
Comparison with Alternative KATP Channel Modulators
While this compound is a widely used tool compound, other KATP channel openers and blockers offer different selectivity profiles and are valuable for comparative studies.
Alternative KATP Channel Openers:
-
Diazoxide: Primarily acts on KATP channels containing the SUR1 subunit, found in pancreatic β-cells.[3] It is less potent on vascular SUR2-containing channels compared to this compound.[7]
-
Pinacidil: Shows a preference for SUR2-containing KATP channels, making it a potent vasodilator.[3] Its effects on pancreatic β-cells are less pronounced than those of diazoxide.[7]
Alternative KATP Channel Blockers:
-
Tolbutamide: A first-generation sulfonylurea that blocks KATP channels. It is generally less potent than glibenclamide.[10]
-
Repaglinide: A non-sulfonylurea insulin secretagogue that also blocks KATP channels, but at a different binding site than sulfonylureas.[11][12]
Conclusion
References
- 1. Inhibition by glibenclamide of the vasorelaxant action of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasorelaxant effects of this compound in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation by levthis compound and metabolic inhibition of glibenclamide-sensitive K channels in smooth muscle cells of pig proximal urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking actions of glibenclamide on ATP-sensitive K+ channels in pig urethral myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of tolbutamide on vascular ATP-sensitive potassium channels in humans. Comparison with literature data on glibenclamide and glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kup.at [kup.at]
- 12. Kir6.2-dependent high-affinity repaglinide binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cromakalim and Minoxidil Sulfate: A Guide for Researchers
An in-depth examination of two prominent ATP-sensitive potassium (K-ATP) channel openers, cromakalim and minoxidil sulfate, reveals distinct pharmacological profiles despite a shared primary mechanism of action. This guide provides a comparative analysis of their efficacy in vasodilation and hair growth promotion, supported by experimental data and detailed methodologies for researchers in drug development.
This compound and minoxidil sulfate both exert their primary effects by opening ATP-sensitive potassium (K-ATP) channels in the cell membrane. This action leads to membrane hyperpolarization, which in smooth muscle cells, results in relaxation and vasodilation. Minoxidil itself is a prodrug that requires conversion to its active form, minoxidil sulfate, to effectively open these channels. While both are utilized for their vasodilatory properties, their potency and tissue selectivity can differ, and minoxidil has found a prominent secondary application in the treatment of androgenetic alopecia.
Quantitative Comparison of Vasodilatory Effects
The vasorelaxant properties of this compound and minoxidil sulfate have been evaluated in various ex vivo models. The following tables summarize their potency, often expressed as the half-maximal effective concentration (EC50), in different vascular beds.
| Vascular Tissue | Agonist | This compound EC50 (µM) | Minoxidil Sulfate EC50 (µM) | Relative Potency | Reference |
| Rat Aorta (Noradrenaline-precontracted) | Noradrenaline | ~0.3 | ~0.3 | Similar Potency | [1] |
| Guinea-Pig Portal Vein (Spontaneous activity) | - | Similar to Minoxidil Sulfate | Similar to this compound | Similar Potency | [1] |
| Rat Portal Vein (Spontaneous activity) | - | More Potent | Less Potent | This compound > Minoxidil Sulfate | [1] |
| Rat Mesenteric Artery (Noradrenaline-precontracted) | Noradrenaline | Active | Essentially Inactive | This compound >> Minoxidil Sulfate | [1] |
| Rabbit Aorta (Noradrenaline-precontracted) | Noradrenaline | Active | Essentially Inactive | This compound >> Minoxidil Sulfate | [1] |
| Antagonist Effects on K-ATP Channels | |
| Antagonist | Observation |
| Glibenclamide | Glibenclamide, a specific K-ATP channel blocker, antagonizes the effects of both this compound and minoxidil sulfate, confirming their mechanism of action.[1][2] In some studies, the antagonism of this compound by glibenclamide appeared competitive, while for minoxidil sulfate, it was non-competitive, suggesting potential differences in their interaction with the K-ATP channel complex.[1] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway for both this compound and minoxidil sulfate involves the opening of K-ATP channels, leading to a cascade of events that result in smooth muscle relaxation.
A common experimental workflow to assess the vasodilatory effects of these compounds is the isolated aortic ring assay.
Comparative Analysis in Hair Growth Promotion
While both this compound and minoxidil sulfate are known to stimulate hair growth, direct quantitative comparative studies are limited. The proposed mechanism for both involves the opening of K-ATP channels in hair follicle cells.[3]
The activity of minoxidil is dependent on its conversion to minoxidil sulfate by the enzyme sulfotransferase, which is present in the outer root sheath of hair follicles. The variability in this enzyme's activity among individuals may account for the differing responses to topical minoxidil treatment.
Experimental Protocols
Isolated Aortic Ring Vasodilation Assay
This protocol is a standard method for assessing the vasorelaxant effects of pharmacological compounds.
1. Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat, rabbit) according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
2. Mounting:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
3. Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g.
-
Induce a stable contraction with a vasoconstrictor agent such as noradrenaline (e.g., 1 µM).
4. Drug Application and Data Collection:
-
Once a stable contraction plateau is reached, add this compound or minoxidil sulfate in a cumulative manner to the organ bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Generate concentration-response curves and calculate the EC50 values.
Rubidium (⁸⁶Rb⁺) Efflux Assay for K-ATP Channel Activity
This assay provides a functional measure of K-ATP channel opening by tracking the efflux of the potassium surrogate, ⁸⁶Rb⁺.
1. Cell/Tissue Loading:
-
Incubate the cells or tissue (e.g., aortic rings) in a physiological buffer containing ⁸⁶Rb⁺ for a sufficient time to allow for cellular uptake.
2. Efflux Measurement:
-
Wash the loaded cells/tissue with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.
-
Collect the buffer at regular time intervals to measure the rate of ⁸⁶Rb⁺ efflux.
-
After a baseline efflux rate is established, add the test compound (this compound or minoxidil sulfate) to the buffer.
-
Continue collecting samples to determine the effect of the compound on the ⁸⁶Rb⁺ efflux rate.
3. Data Analysis:
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
Calculate the rate constant of ⁸⁶Rb⁺ efflux and compare the rates before and after drug application. An increased efflux rate indicates K-ATP channel opening.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells.
1. Cell Preparation:
-
Isolate single smooth muscle cells from the desired vascular bed or use a suitable cell line expressing K-ATP channels.
2. Recording:
-
Using a glass micropipette, form a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).
-
Record the electrical currents flowing through the K-ATP channels at a specific membrane potential.
3. Drug Application:
-
Perfuse the cell with a solution containing this compound or minoxidil sulfate.
-
Record the change in channel activity (e.g., increased open probability) in the presence of the drug.
4. Data Analysis:
-
Analyze the current recordings to quantify the effect of the drug on channel gating properties.
Conclusion
This compound and minoxidil sulfate, while both acting as K-ATP channel openers, exhibit important differences in their pharmacological profiles. This compound generally demonstrates broader and often more potent vasorelaxant effects across various vascular tissues compared to minoxidil sulfate. The efficacy of minoxidil sulfate can be tissue-dependent, showing significant activity in some vascular beds like the rat aorta but being virtually inactive in others.
In the context of hair growth, both compounds have shown stimulatory effects, presumably through the same K-ATP channel-mediated mechanism. However, the lack of direct quantitative comparative studies makes it difficult to definitively state which is more potent in this regard. The clinical use of minoxidil for alopecia is well-established, benefiting from its topical applicability and the localized enzymatic conversion to its active sulfate form in the hair follicle.
For researchers, the choice between these two compounds will depend on the specific research question and the biological system under investigation. The provided experimental protocols offer a foundation for conducting rigorous comparative studies to further elucidate their distinct properties and therapeutic potential.
References
- 1. Comparison of the effects of the K(+)-channel openers this compound and minoxidil sulphate on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of diazoxide and minoxidil sulphate on rat blood vessels: a comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium channel conductance as a control mechanism in hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of Cromakalim Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings related to the enantiomers of cromakalim, a well-established ATP-sensitive potassium (KATP) channel opener. The primary focus is on the differential pharmacological effects of the active (-)-(3S,4R)-enantiomer, levthis compound, and its less active counterparts. This document summarizes key quantitative data, details the experimental protocols used for their validation, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of this compound Enantiomers
The pharmacological activity of this compound resides predominantly in its (-)-(3S,4R)-enantiomer, levthis compound. The following tables summarize the quantitative data from various experimental setups, highlighting the stereoselectivity of its action.
Table 1: Vasorelaxant Potency of this compound Enantiomers
| Enantiomer/Compound | Preparation | Agonist | Potency (pD2/pEC50) | Reference |
| (-)-(3S,4R)-Cromakalim (Levthis compound) | Rat Isolated Aorta | Noradrenaline | 7.1 | [1] |
| (+)-(3R,4S)-Cromakalim | Rat Isolated Aorta | Noradrenaline | 5.2 | [1] |
| Racemic this compound | Human Isolated Portal Vein | Noradrenaline | 4.53 ± 0.12 µM (EC50) | [2] |
| Levthis compound | Human Pial Arteries | - | 6.36 ± 0.09 | [3] |
| Levthis compound | Human Omental Arteries | - | 6.32 ± 0.3 | [3] |
| Levthis compound | Rat Basilar Arteries | - | 6.32 ± 0.09 | [3] |
| Levthis compound | Rat Middle Cerebral Arteries | - | 5.46 ± 0.17 | [3] |
| Levthis compound | Rat Middle Meningeal Arteries | - | 7.14 ± 0.11 | [3] |
Table 2: Binding Affinity of this compound Enantiomers to KATP Channels
| Enantiomer/Compound | Preparation | Radioligand | Affinity (pKi) | Reference |
| (+)-(3R,4R)-cis-Cromakalim | Rat Aorta Strips | [3H]P1075 | 5.4 | [1] |
| (-)-(3S,4S)-cis-Cromakalim | Rat Aorta Strips | [3H]P1075 | 5.2 | [1] |
| Levthis compound | SUR2A | - | 6.37 ± 0.04 | [3] |
| Levthis compound | SUR2B | - | 6.95 ± 0.03 | [3] |
Table 3: Inhibitory Concentration of Levthis compound
| Compound | Preparation | Effect | Potency (IC50) | Reference |
| Levthis compound | Guinea Pig Trachea | Relaxation | 490 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the activity of this compound enantiomers.
Vasorelaxation Assay in Isolated Vascular Rings
This assay assesses the ability of this compound enantiomers to relax pre-contracted vascular smooth muscle.
Protocol:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into rings (2-3 mm in width). The endothelium may be removed by gently rubbing the intimal surface.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, such as noradrenaline (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of the this compound enantiomer are added to the organ bath. The relaxant response is recorded as a percentage of the pre-contraction.
-
Data Analysis: The pD2 (-log EC50) values are calculated to quantify the potency of each enantiomer.
86Rb+ Efflux Assay for K+ Channel Opening Activity
This radioisotope efflux assay provides a direct measure of K+ channel opening in vascular tissue.
Protocol:
-
Tissue Preparation: Rat aortic strips are prepared as described in the vasorelaxation assay.
-
Loading with 86Rb+: The tissues are incubated in a physiological salt solution containing 86RbCl (a radioactive tracer for K+) for a defined period (e.g., 2-3 hours) to allow for the uptake of the radioisotope.
-
Efflux Measurement: After loading, the tissues are transferred through a series of vials containing non-radioactive physiological salt solution at regular intervals (e.g., every 5 minutes). The amount of 86Rb+ released into the solution in each vial is measured using a scintillation counter.
-
Stimulation: After a baseline efflux rate is established, the tissues are exposed to the this compound enantiomer. The increase in the rate of 86Rb+ efflux is indicative of K+ channel opening.
-
Inhibition: To confirm the involvement of KATP channels, the experiment can be repeated in the presence of a KATP channel blocker, such as glibenclamide.[1]
-
Data Analysis: The rate of 86Rb+ efflux is calculated and plotted against time to demonstrate the effect of the this compound enantiomer.
Patch-Clamp Electrophysiology for Single-Channel Recordings
This technique allows for the direct measurement of ion channel activity in isolated smooth muscle cells.
Protocol:
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from vascular tissue (e.g., rat saphenous artery).
-
Patch-Clamp Recording: The whole-cell or inside-out patch-clamp configuration is used to record K+ currents. A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.
-
Current Measurement: The membrane potential is clamped at a specific voltage, and the flow of ions through the channels is measured as an electrical current.
-
Drug Application: The this compound enantiomer is applied to the cell via the perfusion system, and the change in K+ current is recorded.
-
Data Analysis: The amplitude and frequency of single-channel openings are analyzed to determine the effect of the enantiomer on KATP channel activity.
Mandatory Visualizations
Signaling Pathway of this compound Enantiomers
Caption: Signaling pathway of this compound enantiomers leading to smooth muscle relaxation.
Experimental Workflow for Vasorelaxation Assay
Caption: Workflow diagram for the isolated tissue vasorelaxation assay.
Experimental Workflow for 86Rb+ Efflux Assay
Caption: Workflow for the 86Rb+ efflux assay to measure K+ channel activity.
References
- 1. The individual enantiomers of cis-cromakalim possess K+ channel opening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the vasorelaxing effect of this compound and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Potassium Channel Openers in Asthma Models: Cromakalim vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potassium channel opener (KCO) cromakalim with other KCOs, including pinacidil, nicorandil, minoxidil, and diazoxide, in preclinical asthma models. The information presented is supported by experimental data to facilitate informed decisions in respiratory drug development.
Mechanism of Action: A Shared Pathway to Bronchodilation
Potassium channel openers exert their primary effect on airway smooth muscle cells by activating ATP-sensitive potassium (K-ATP) channels. This activation leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. The hyperpolarized state inhibits the influx of calcium ions (Ca2+) through voltage-operated calcium channels, a critical step in smooth muscle contraction. The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of airway smooth muscle and subsequent bronchodilation.[1][2]
Caption: Signaling pathway of potassium channel openers in airway smooth muscle cells.
Comparative Efficacy in Preclinical Asthma Models
The following tables summarize the quantitative data from various studies comparing the effects of this compound and other KCOs on airway function.
In Vitro Studies: Relaxation of Airway Smooth Muscle
| Compound | Preparation | Agonist | Potency (pD2/pIC50) | Efficacy (Emax) | Citation |
| This compound | Guinea Pig Trachea | Spontaneous Tone | 7.25 ± 0.02 (pIC50) | 75% of Isoprenaline | [3] |
| Guinea Pig Bronchi | Electrical Field Stimulation | 6.45 | 95% | ||
| Pinacidil | Guinea Pig Trachea | Spontaneous Tone | - | - | |
| Guinea Pig Bronchi | Electrical Field Stimulation | 6.06 | 87% | ||
| Nicorandil | Guinea Pig Trachea | Histamine | - | - | [4] |
| Minoxidil Sulphate | Guinea Pig Trachea | Spontaneous Tone | 3.92 ± 0.02 (pIC50) | 100% of Isoprenaline | [3] |
| Diazoxide | - | - | No data available | No data available |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces a 50% inhibition.
In Vivo Studies: Inhibition of Bronchoconstriction and Airway Hyperresponsiveness
| Compound | Animal Model | Challenge | Route of Administration | Efficacy (ED50) | Citation |
| This compound (Levthis compound) | Guinea Pig | Bombesin-induced bronchoconstriction | Intratracheal | 150 µg/kg | [5] |
| Guinea Pig | Immune complex-induced hyperreactivity | Intratracheal | 22 µg/kg | [5] | |
| Pinacidil | Guinea Pig | Histamine-induced increase in airway resistance | - | - | [4] |
| Nicorandil | Guinea Pig | Histamine-induced increase in airway resistance | - | - | [4] |
| Minoxidil Sulphate | Guinea Pig | Bombesin-induced bronchoconstriction | Intratracheal | Ineffective up to 1 mg/kg | [3] |
| Guinea Pig | Immune complex-induced hyperreactivity | Intratracheal | > 3.2 µg/kg (biphasic effect) | [3] | |
| Diazoxide | - | - | - | No data available |
Detailed Experimental Protocols
In Vitro Tracheal Muscle Relaxation Studies
Preparation: Male Hartley guinea pigs (300-500g) are euthanized, and the tracheas are excised. The trachea is cut into rings, and the epithelium is either left intact or removed. The rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
Protocol: The tracheal rings are allowed to equilibrate under a resting tension of 1g for 60 minutes. Spontaneous tone or contractions induced by various agonists (e.g., histamine, carbachol, potassium chloride) are established. Cumulative concentration-response curves to the KCOs are then generated by adding the compounds in a stepwise manner. The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.
Caption: Workflow for in vitro tracheal muscle relaxation experiments.
In Vivo Bronchoconstriction and Airway Hyperresponsiveness Studies
Animals: Male Dunkin-Hartley guinea pigs (350-450g) are used.
Protocol for Bronchoconstriction: Animals are anesthetized, tracheostomized, and mechanically ventilated. Lung resistance is measured. Bronchoconstriction is induced by an intravenous infusion of an agonist like bombesin. The KCO is then administered, typically via the intratracheal route, and the reversal of the increased lung resistance is measured to determine the ED50.[5]
Protocol for Airway Hyperresponsiveness: Airway hyperreactivity is induced by the intravenous administration of preformed immune complexes. The sensitivity of the airways to a bronchoconstrictor (e.g., histamine) is assessed before and after the induction of hyperreactivity. The KCO is administered, and its ability to reverse the hyperreactivity is quantified by measuring the dose of the bronchoconstrictor required to elicit a specific increase in lung resistance.[5]
Summary of Findings
-
This compound and Pinacidil: Both this compound and pinacidil have demonstrated efficacy in relaxing airway smooth muscle and inhibiting bronchoconstriction in guinea pig models.[4] In some studies, this compound has shown greater potency than pinacidil in inhibiting nerve-mediated contractions in isolated bronchi.
-
Nicorandil: Nicorandil also exhibits relaxant effects on airway smooth muscle, comparable to this compound and pinacidil in some in vitro assays.[4]
-
Minoxidil Sulphate: The effects of minoxidil sulphate on airways are less pronounced and appear to differ from classical K-ATP channel openers like this compound.[3] While it can relax tracheal smooth muscle in vitro, it is ineffective at reversing bombesin-induced bronchoconstriction in vivo at doses up to 1 mg/kg.[3] Furthermore, its effect on airway hyperreactivity is biphasic and not blocked by the K-ATP channel antagonist glibenclamide, suggesting a different mechanism of action in the airways compared to vascular smooth muscle.[3]
-
Diazoxide: There is a notable lack of specific data on the effects of diazoxide in preclinical asthma models. While it is known to be a KCO and causes smooth muscle relaxation, its efficacy and potency in the airways have not been well-characterized in a comparative setting with other KCOs.
Conclusion
This compound, pinacidil, and nicorandil have all shown promise as bronchodilators in preclinical asthma models, acting through the well-established K-ATP channel opening mechanism. This compound often serves as a benchmark compound in these studies. Minoxidil sulphate appears to be a less effective airway relaxant with a pharmacological profile in the airways that differs from this compound. Further research is required to elucidate the potential role of diazoxide in the context of asthma, as there is currently insufficient data to draw a direct comparison with this compound in relevant models. The choice of a particular KCO for further development will likely depend on a balance of potency, selectivity for airway smooth muscle over vascular tissue, and the overall safety profile.
References
- 1. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of potassium channel openers in the treatment of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical effect of minoxidil sulphate on guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Three Novel K+ Channel Openers, this compound, Pinacidil and Nicorandil on Allergic Reaction and Experimental Asthma. | CiNii Research [cir.nii.ac.jp]
- 5. KATP channel openers reverse immune complex-induced airways hyperreactivity independently of smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cromakalim's Vasodilatory Effects on Arterial versus Venous Smooth Muscle
For Immediate Release
Cromakalim, a well-established ATP-sensitive potassium (K-ATP) channel opener, exhibits distinct vasodilatory effects on arterial and venous smooth muscle. This guide provides a comprehensive comparison of its activity in these vascular beds, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Key Findings and Differential Effects
This compound's primary mechanism of action involves the opening of K-ATP channels in the plasma membrane of smooth muscle cells. This leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-dependent calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation.
While effective in both arteries and veins, studies suggest a degree of arterioselectivity for this compound, particularly in vivo. Research in healthy human volunteers has demonstrated a dose-dependent increase in forearm blood flow (an indicator of arterial dilation) with no significant change in the size of preconstricted hand veins.[1][2] However, in vitro studies on isolated vessels have shown that this compound is a potent relaxant of both arterial and venous tissues, including human saphenous vein.[3]
A key study directly comparing the effects of this compound on guinea-pig mesenteric artery and vein revealed that while this compound induced relaxation in both, the hyperpolarization it caused was greater in magnitude and longer in duration in the vein than in the artery.[4][5] This suggests potential differences in K-ATP channel properties or downstream signaling pathways between the two vessel types.
Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound in various arterial and venous smooth muscle preparations.
Table 1: Relaxant Effects of this compound on Arterial Smooth Muscle
| Tissue | Species | Pre-constrictor | EC50 (-log M) | Maximum Relaxation (%) | Reference |
| Porcine Coronary Artery | Pig | Bay-K-8644, Endothelin, etc. | 6.43 - 6.87 | Complete | Koga et al., 1992 |
| Canine Coronary Artery | Dog | 20.9 mM K+ | - | ~94% | Masuzawa et al., 1991 |
| Canine Mesenteric Artery | Dog | 20.9 mM K+ | - | ~60% | Masuzawa et al., 1991 |
| Canine Middle Cerebral Artery | Dog | 20.9 mM K+ | - | ~38% | Masuzawa et al., 1991 |
| Rat Aorta | Rat | Norepinephrine | - | - | Wickenden et al., 1991 |
| Guinea-pig Mesenteric Artery | Guinea-pig | High K+ | - | - | Nakajima et al., 1989[4][5] |
Table 2: Relaxant Effects of this compound on Venous Smooth Muscle
| Tissue | Species | Pre-constrictor | EC50 (µM) | Maximum Relaxation (%) | Reference |
| Human Portal Vein | Human | Noradrenaline | 4.53 | - | Eltze, 1989 |
| Human Saphenous Vein | Human | Prostaglandin F2α | - | Concentration-dependent | Garcia-Roldan et al., 1992 |
| Canine Saphenous Vein | Dog | U46619 | - | Potent effect | Au et al., 1994[3] |
| Guinea-pig Mesenteric Vein | Guinea-pig | High K+ | - | - | Nakajima et al., 1989[4][5] |
Experimental Protocols
Isolated Tissue Bath for Vasodilation Assays
This protocol outlines a general method for assessing the vasodilatory properties of this compound on isolated arterial or venous rings.
-
Tissue Preparation:
-
Euthanize the animal model according to approved institutional guidelines.
-
Carefully dissect the desired artery or vein and place it in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Clean the vessel of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the vascular rings in an isolated tissue bath system containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas (95% O2, 5% CO2).
-
Attach one end of the ring to a fixed hook and the other to a force transducer to measure isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta).
-
Wash the tissues every 15-20 minutes with fresh Krebs-Henseleit solution.
-
Assess the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
-
Experiment:
-
After washing out the high potassium solution and allowing the tissue to return to baseline, induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, norepinephrine, or a thromboxane A2 mimetic like U46619).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension after each addition.
-
To confirm the involvement of K-ATP channels, a separate set of experiments can be performed where the tissue is pre-incubated with a K-ATP channel blocker, such as glibenclamide, before the addition of this compound.
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of vasodilator effects of the potassium channel openers NIP-121 and levthis compound in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of this compound-induced relaxations in the smooth muscle cells of guinea-pig mesenteric artery and vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of this compound-induced relaxations in the smooth muscle cells of guinea-pig mesenteric artery and vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Cromakalim Against Glutamate-Induced Excitotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of cromakalim against glutamate-induced excitotoxicity, benchmarked against other relevant neuroprotective agents. The information presented herein is supported by experimental data to aid in the evaluation and potential development of therapeutic strategies targeting neuronal damage.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound and alternative compounds were evaluated based on their ability to mitigate glutamate-induced cell death and modulate apoptotic pathways. The following tables summarize the quantitative data from various in vitro studies.
Cell Viability Assessment
The following table compares the efficacy of this compound and other neuroprotective agents in preserving neuronal cell viability in the presence of glutamate-induced toxicity. Cell viability is a crucial indicator of a compound's ability to protect neurons from excitotoxic damage.
| Compound | Cell Line/Primary Culture | Glutamate Concentration | Compound Concentration(s) | % Increase in Cell Viability (Compared to Glutamate Control) | Reference(s) |
| This compound | Primary hippocampal neurons | 100 µM | Not Specified | Prevents neuronal death | [1] |
| Diazoxide | Primary cortical neurons | 200 µM | 250 µM | From 54% to 84% | [2][3] |
| 500 µM | From 54% to 92% | [2][3] | |||
| Differentiated NSC-34 motoneurons | Not Specified | 100 µM | Significant increase (16.61%) | [4] | |
| Pinacidil | HT22 hippocampal cells | 10 mM | 10 µM - 300 µM | Dose-dependent increase, with maximum protection at 300 µM | [5][6][7] |
| Memantine | Not Specified | Not Specified | Not Specified | Protects neurons from NMDA-induced excitotoxicity | |
| Dextromethorphan | Visual cortical neurons | 50 µM | 75 µM | Significantly higher neuronal viability | [8] |
| Curcumin | HT22 hippocampal cells | 5 mM | 50 nM | Protects HT22 cells from glutamate-induced death | [9] |
| SH-SY5Y neuronal cells | 30 mM | 1 µM | Effectively neuroprotective | [10] | |
| Cinnamaldehyde | PC12 cells | 4 mM | 5, 10, 20 µM | Significantly attenuated cell viability loss | [11] |
| SHSY5Y neuronal cells | Not Specified (Aβ-induced) | 15, 20, 23, 25 µM | Significantly reversed Aβ-induced toxicity | [12] |
Modulation of Apoptotic Markers
This table focuses on the ability of this compound and its alternatives to modulate key molecular markers of apoptosis, a programmed cell death pathway often triggered by glutamate excitotoxicity.
| Compound | Cell Line/Primary Culture | Key Apoptotic Marker(s) Assessed | Effect on Apoptotic Marker(s) | Reference(s) |
| This compound | Primary hippocampal neurons | DNA cleavage/apoptosis | Completely prevents the apoptotic process | [1] |
| Dextromethorphan | Rat brain hippocampus and cortex | Glutamate-induced apoptosis-related genes | Down-regulated | [13] |
| Anti-apoptotic genes (nucleophosmin/B23, Rab2, etc.) | Up-regulated | [13] | ||
| PANC-1 pancreatic cancer cells | Bax | Increased | [14] | |
| Bcl-2 | Decreased | [14] | ||
| Curcumin | PC12 cells | Bax/Bcl-2 ratio, Caspase-3 activity | Alleviated the increase | [15][16] |
| Cytochrome c release | Alleviated the increase | [15][16] | ||
| Cinnamaldehyde | PC12 cells | Bax expression | Inhibited | [11][17] |
| Bcl-2 expression | Markedly increased | [11][17] | ||
| Caspase-9 and -3 activities | Limited the activities | [11] | ||
| Cytochrome c release | Decreased | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of further investigations.
Cell Viability Assays
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of the formazan solution is directly proportional to the number of viable cells.
-
Protocol:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with glutamate and the test compounds (e.g., this compound) for the desired duration.
-
Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
2.1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.
-
Protocol:
-
Plate cells and treat them with glutamate and test compounds as described for the MTT assay.
-
After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1M acetic acid).
-
Measure the absorbance at 490 nm.
-
Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
-
Apoptosis Assays
2.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The TUNEL assay enzymatically labels the 3'-OH ends of DNA strand breaks with labeled dUTP. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol:
-
Culture and treat cells on coverslips or in chamber slides.
-
Fix the cells with a crosslinking agent (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in sodium citrate).
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP in a humidified chamber at 37°C.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI or Hoechst).
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
2.2.2. Western Blotting for Bax and Bcl-2
-
Objective: To quantify the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Bax and Bcl-2. The ratio of Bax to Bcl-2 is often used as an indicator of the apoptotic potential.
-
Protocol:
-
Lyse treated cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in glutamate excitotoxicity and the neuroprotective mechanism of this compound, as well as a typical experimental workflow for assessing neuroprotection.
Caption: Glutamate Excitotoxicity Signaling Pathway.
Caption: this compound's Neuroprotective Mechanism.
Caption: Experimental Workflow for Neuroprotection Assay.
References
- 1. The potassium channel opener (-)-cromakalim prevents glutamate-induced cell death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazoxide preconditioning protects against neuronal cell death by attenuation of oxidative stress upon glutamate stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazoxide preconditioning protects against neuronal cell death by attenuation of oxidative stress upon glutamate stimulation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinacidil and levamisole prevent glutamate-induced death of hippocampal neuronal cells through reducing ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin Protects Neurons from Glutamate-Induced Excitotoxicity by Membrane Anchored AKAP79-PKA Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of cinnamaldehyde against glutamate-induced oxidative stress and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dextromethorphan alters gene expression in rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cromakalim's Efficacy on Diverse KATP Channel Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cromakalim's effects on various ATP-sensitive potassium (KATP) channel subunit compositions. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction to this compound and KATP Channels
This compound is a well-known potassium channel opener that exerts its pharmacological effects by activating ATP-sensitive potassium (KATP) channels.[1] These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2] The specific combination of Kir6.x and SURx subunits determines the channel's physiological and pharmacological properties, including its tissue-specific expression and sensitivity to openers and blockers.[2][3]
The three primary, well-characterized KATP channel subtypes are:
-
Pancreatic β-cell type (Kir6.2/SUR1): Crucial for regulating insulin secretion.[4]
-
Cardiac type (Kir6.2/SUR2A): Plays a role in protecting the heart from ischemic damage.[1]
-
Vascular smooth muscle type (Kir6.1/SUR2B): Involved in regulating vascular tone and blood pressure.[5]
Understanding the differential effects of this compound on these various subunit compositions is essential for designing selective drugs with improved therapeutic profiles and minimal side effects.
Quantitative Comparison of this compound's Potency
The potency of this compound, and its more active enantiomer levthis compound, varies significantly across different KATP channel subunit compositions. The following tables summarize the half-maximal effective concentration (EC50) values obtained from various experimental studies.
Levthis compound Potency on Recombinant Human KATP Channels (Thallium Flux Assay)
| KATP Channel Subunit Composition | Cell Line | EC50 (µM) | Reference |
| Kir6.1/SUR2B | HEK293 | 0.13 | [6] |
| Kir6.2/SUR2A | HEK293 | 0.28 | [6] |
| Kir6.2/SUR1 | HEK293 | >30 (inactive) | [6] |
Data from a fluorescence-based thallium flux assay demonstrates that levthis compound is most potent on the vascular (Kir6.1/SUR2B) and cardiac (Kir6.2/SUR2A) isoforms, while being largely inactive on the pancreatic (Kir6.2/SUR1) subtype.[6]
This compound/Levthis compound Potency from Electrophysiological Studies
| KATP Channel Subunit Composition (Tissue/Cell Type) | Method | EC50/IC50 (µM) | Reference |
| Rat intracardiac ganglia neurons | Not Specified | 1.6 (EC50) | [7] |
| Guinea pig trachea | Not Specified | 0.49 (IC50) | [8] |
Note: The specific subunit compositions in native tissues can be more complex and may not be exclusively one isoform.
Signaling Pathways Modulated by this compound
Activation of KATP channels by this compound leads to membrane hyperpolarization, which in turn modulates various downstream signaling pathways depending on the cell type and the specific KATP channel subunit composition.
Caption: Signaling pathways affected by KATP channel modulation in different tissues.
Experimental Protocols
Thallium Flux Assay for KATP Channel Activity
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels using a Tl+-sensitive fluorescent dye.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the KATP channel subunits of interest (e.g., Kir6.1/SUR2B, Kir6.2/SUR1, or Kir6.2/SUR2A) are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in an appropriate assay buffer.
-
Compound Addition: Serial dilutions of this compound (or levthis compound) are added to the wells and incubated for a specified period.
-
Thallium Influx Measurement: The plate is placed in a fluorescence plate reader. A stimulus buffer containing thallium is injected into the wells, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The rate of fluorescence increase, which is proportional to the rate of thallium influx, is calculated. EC50 values are determined by fitting the concentration-response data to a logistical equation.[6]
References
- 1. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac KATP channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of KATP channels by H2S in rat insulin-secreting cells and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levthis compound, KATP channel activator (CAS 94535-50-9) | Abcam [abcam.com]
- 8. Levthis compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
A Comparative Analysis of Cromakalim's Potency Across Species
For Immediate Release
A comprehensive review of published experimental data reveals significant species-specific variations in the potency of cromakalim, a well-established ATP-sensitive potassium (K-ATP) channel opener. This guide provides researchers, scientists, and drug development professionals with a comparative summary of this compound's vasorelaxant effects in various animal models, highlighting key differences in potency and offering insights into the underlying experimental methodologies.
This compound's primary mechanism of action involves the opening of K-ATP channels in the smooth muscle of blood vessels. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasodilation. However, the concentration of this compound required to elicit these effects, and thus its potency, varies considerably across different species. This comparison guide synthesizes data from multiple studies to provide a clearer picture of these species-dependent differences.
Quantitative Comparison of this compound's Potency
To facilitate a direct comparison of this compound's potency, the following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values obtained from various in vitro studies on vascular tissues from different species. All tissues were pre-contracted with phenylephrine to ensure a standardized assessment of vasorelaxant activity.
| Species | Tissue | Potency Metric | Value (µM) | Reference |
| Porcine | Coronary Artery | EC50 | 0.13 - 0.37 | [1] |
| Canine | Coronary Artery (Strips) | EC50 | 0.19 | |
| Canine | Coronary Artery (Isolated Cells) | IC50 | 0.00012 | |
| Human | Internal Mammary Artery | pEC50 | 6.89 (equivalent to ~0.13 µM) | |
| Human | Portal Vein | EC50 | 4.53 | |
| Rat | Aorta | - | Data not available | |
| Rabbit | Aorta | - | Data not available | |
| Guinea Pig | Aorta | - | Data not available |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Key Observations and Species-Specific Insights
The compiled data reveals that this compound exhibits high potency in porcine and canine coronary arteries, as well as in human internal mammary artery, with EC50 values in the sub-micromolar range. Notably, there is a significant difference in the potency of this compound observed in isolated canine coronary artery cells compared to intact tissue strips, suggesting potential variations in experimental preparations can influence the outcome. In human portal vein, this compound shows a lower potency compared to arterial tissues.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of drug potency. The following is a generalized methodology for determining the vasorelaxant effect of this compound in isolated aortic rings, based on common practices described in the literature.[4][5][6][7]
1. Tissue Preparation:
-
Animals are euthanized according to ethical guidelines.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and fatty tissues.
-
The vessel is cut into rings of 2-4 mm in width. The endothelium may be mechanically removed in some rings for comparison.
2. Organ Bath Setup:
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with the buffer being replaced every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60-80 mM).
-
The rings are then washed and allowed to return to baseline tension.
-
A stable contraction is induced by adding a specific concentration of a vasoconstrictor agent, typically phenylephrine (1 µM).
-
Once the contraction reaches a plateau, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
The EC50 value, representing the concentration of this compound that produces 50% of the maximal relaxation, is then calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced vasorelaxation and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for assessing this compound's potency.
References
- 1. Nicorandil as a nitrate, and this compound as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasorelaxant effects of this compound in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-vasoconstrictor effects of the K+ channel opener this compound on the rabbit aorta--comparison with the calcium antagonist isradipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of potassium channels on vasorelaxant effects of elabela in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Altered Vascular Reactivity in Isolated Aortic Rings from Potassium-adapted Wistar Rats [wisdomlib.org]
statistical validation of cromakalim-induced vasorelaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the vasorelaxant effects of cromakalim, a well-established ATP-sensitive potassium (K-ATP) channel opener. Through a detailed comparison with other vasoactive agents, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating vascular pharmacology and developing novel therapeutics.
Comparative Analysis of Vasorelaxant Potency
The vasorelaxant effects of this compound have been extensively studied and compared with other potassium channel openers and vasodilators. The following tables summarize the key quantitative data from various in vitro studies, providing a clear comparison of their potency and efficacy.
| Drug | Agonist Used for Pre-contraction | Vessel Type | EC50 (-log M) | Emax (%) | Statistical Significance (p-value) | Reference |
| This compound | Noradrenaline (10⁻⁶ M) | Rat Thoracic Aorta | - | - | - | [1] |
| This compound | Phenylephrine | Rat Aortic Rings | - | Significantly lower in DOCA-salt hypertensive rats | - | |
| This compound | Bay-K-8644, Endothelin, 5-HT, U 46619 | Porcine Large Coronary Arteries | 6.43 - 6.87 | Complete Relaxation | - | [2] |
| Nicorandil | Bay-K-8644, Endothelin, 5-HT, U 46619 | Porcine Large Coronary Arteries | 5.20 - 5.44 | Complete Relaxation | - | [2] |
| Levosimendan | Noradrenaline | Human Portal Vein | 6.55 ± 0.05 (pD2) | - | Levosimendan is ~16-fold more potent than this compound | [3] |
| This compound | Noradrenaline | Human Portal Vein | 5.34 ± 0.01 (pD2) | - | - | [3] |
Table 1: Comparative Vasorelaxant Effects of this compound and Other Vasodilators. This table presents the half-maximal effective concentration (EC50) and maximal relaxation (Emax) values for this compound and other compounds in various isolated blood vessel preparations.
Mechanism of Action: The Role of K-ATP Channels
This compound exerts its vasorelaxant effect primarily through the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[4] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.[5]
The involvement of K-ATP channels in this compound-induced vasorelaxation is strongly supported by studies using glibenclamide, a specific K-ATP channel blocker. Glibenclamide has been shown to competitively antagonize the vasorelaxant effects of this compound.[1][6] Schild analysis of this antagonism has yielded pA2 values of 7.10-7.41 for glibenclamide against this compound, further confirming the specific interaction with K-ATP channels.[2]
In contrast, other vasodilators may act through different mechanisms. For instance, nicorandil exhibits a dual mechanism, acting as both a K-ATP channel opener and a nitrate, leading to vasorelaxation through cGMP-mediated pathways.[2] Levosimendan, another potent vasodilator, demonstrates calcium-sensitizing and K-ATP channel-activating properties.[3]
Signaling Pathway of this compound-Induced Vasorelaxation
Caption: Signaling pathway of this compound-induced vasorelaxation.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the statistical validation of vasorelaxant effects. The following is a detailed methodology for isometric tension studies in isolated rat aortic rings, a commonly used ex vivo model.[7][8]
Preparation of Isolated Rat Aortic Rings
-
Animal Euthanasia and Aorta Isolation: Euthanize a male Sprague-Dawley rat (220-300 g) using an approved method (e.g., CO2 asphyxiation).[7] Quickly open the thoracic cavity and carefully excise the thoracic aorta.
-
Cleaning and Sectioning: Immediately place the isolated aorta in cold Krebs solution (composition below).[7] Under a dissecting microscope, remove any adhering connective and adipose tissues. Cut the aorta into rings of approximately 2-3 mm in length.
-
Endothelium Removal (Optional): To study endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a pair of fine forceps or a wooden stick.
-
Krebs Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.[7] The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
Isometric Tension Measurement
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs solution maintained at 37°C and continuously aerated.[9] One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: Apply a resting tension of 1.5-2.0 g to the aortic rings and allow them to equilibrate for at least 60-90 minutes, with the Krebs solution being changed every 15-20 minutes.[7] After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. After washing, contract the rings with a submaximal concentration of a vasoconstrictor agonist (e.g., phenylephrine 10⁻⁶ M or noradrenaline 10⁻⁶ M).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add this compound or the comparator drug in a cumulative manner to the organ bath, allowing the relaxation response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the tension changes and express the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curves and calculate the EC50 and Emax values using appropriate software (e.g., GraphPad Prism). Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the effects of different drugs.
Experimental Workflow for Vasorelaxation Studies
Caption: Experimental workflow for vasorelaxation studies.
Logical Comparison of K+ Channel Openers
The vasorelaxant properties of this compound are often benchmarked against other potassium channel openers. While they share a common general mechanism, there are important distinctions in their selectivity and additional pharmacological actions.
Caption: Comparison of K+ channel opener mechanisms.
Conclusion
This compound is a potent and selective K-ATP channel opener that induces vasorelaxation through a well-defined mechanism. Comparative studies demonstrate its efficacy, which can be statistically validated using robust ex vivo models like the isolated aortic ring preparation. Understanding the nuances of its signaling pathway and how it compares to other vasorelaxants is essential for its application in pharmacological research and the development of new cardiovascular therapies. This guide provides the foundational data, protocols, and conceptual frameworks to support these endeavors.
References
- 1. Inhibition by glibenclamide of the vasorelaxant action of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicorandil as a nitrate, and this compound as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the vasorelaxing effect of this compound and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of the K(+)-channel openers this compound and minoxidil sulphate on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.1. Preparation of the Isolated Aorta Obtained from Rats and Isometric Tension Measurement [bio-protocol.org]
- 8. Isolated Rat Aorta Contractile Studies [bio-protocol.org]
- 9. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Cromakalim
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for handling Cromakalim, a potassium channel opener used in research.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, impermeable gloves (e.g., nitrile or neoprene). |
| Eye Protection | Goggles | Safety goggles with side-shields are required.[1] |
| Body Protection | Lab Coat/Gown | A standard lab coat or a disposable gown should be worn. |
| Respiratory Protection | Respirator | Not generally required under normal handling conditions with adequate ventilation.[2] However, if dust generation is likely or ventilation is poor, a suitable respirator should be used. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that a safety shower and eye wash station are accessible.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on a lab coat or gown.
-
Wear safety goggles with side-shields.[1]
-
Don chemical-resistant gloves.
-
-
Handling this compound Powder :
-
Handle in a well-ventilated area.
-
Avoid actions that could generate dust.
-
If weighing, use a balance with a draft shield or in a chemical fume hood.
-
-
Preparing Solutions :
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the container is properly sealed.[3]
-
-
Post-Handling :
-
Decontaminate the work surface.
-
Properly dispose of all contaminated materials (see Disposal Plan).
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after handling.
-
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
| Incident | First Aid / Spill Response |
| Skin Contact | Although generally not an irritant, rinse the affected area thoroughly with large amounts of water.[1] Remove contaminated clothing.[1] |
| Eye Contact | Rinse opened eyes for several minutes under running water.[2] If contact lenses are present, remove them if it is safe to do so. Seek medical attention.[1] |
| Inhalation | Move to fresh air.[1] If breathing is difficult, provide respiratory support.[1] Consult a doctor in case of complaints.[2] |
| Ingestion | Wash out the mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.[1] |
| Minor Spill | Absorb with an inert material (e.g., diatomite, universal binders).[1] Decontaminate the surface by scrubbing with alcohol.[1] Dispose of contaminated material as hazardous waste.[1] |
| Major Spill | Evacuate the area. Prevent the spill from entering drains or water courses.[1] Wear full personal protective equipment for cleanup.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste : Collect unused this compound powder and contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, sealed hazardous waste container.
-
Disposal : All chemical waste must be disposed of through an authorized hazardous waste collection service in accordance with local, state, and federal regulations.
Quantitative Safety Data
The available safety data for this compound is summarized below. It is important to note that no official occupational exposure limit values have been established.
| Parameter | Value | Species | Source |
| Oral TDLO (Toxic Dose Low) | 0.1 mg/kg | Rat | [2] |
Visual Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
